Product packaging for N-(2-methylpropyl)deca-2,6,8-trienamide(Cat. No.:)

N-(2-methylpropyl)deca-2,6,8-trienamide

Cat. No.: B1211005
M. Wt: 221.34 g/mol
InChI Key: BXOCHUWSGYYSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6,8-Decatrienamide,N-(2-methylpropyl)-, (2E,6Z,8E)- is a natural product found in Spilanthes, Blainvillea acmella, and Heliopsis longipes with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23NO B1211005 N-(2-methylpropyl)deca-2,6,8-trienamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

N-(2-methylpropyl)deca-2,6,8-trienamide

InChI

InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,15,16)

InChI Key

BXOCHUWSGYYSFW-UHFFFAOYSA-N

SMILES

CC=CC=CCCC=CC(=O)NCC(C)C

Canonical SMILES

CC=CC=CCCC=CC(=O)NCC(C)C

density

0.945-0.947

physical_description

Clear, colourless to yellowish brown oil or semisolid;  sweet aroma with tingling sensation

solubility

Insoluble in water
Soluble (in ethanol)

Synonyms

(2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamid
affinin
N-isobutyl-2E-decenamide
spilanthol

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of N-(2-methylpropyl)deca-2,6,8-trienamide (Spilanthol)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-(2-methylpropyl)deca-2,6,8-trienamide, more commonly known as spilanthol or affinin, is the principal N-alkylamide isolated from plants of the Acmella oleracea species, among others.[1][2][3] Renowned for its diverse pharmacological activities, spilanthol has garnered significant interest for its analgesic, anti-inflammatory, local anesthetic, and diuretic properties.[3][4][5][] This technical guide provides an in-depth examination of the multifaceted mechanism of action of spilanthol, detailing its molecular targets and the signaling pathways it modulates. The information is compiled from a comprehensive review of preclinical studies, with a focus on providing structured data, detailed experimental protocols, and visual representations of its core biological activities to support further research and development.

Introduction to Spilanthol

Spilanthol is an unsaturated fatty acid amide with the chemical formula C₁₄H₂₃NO.[1] It is the primary bioactive compound responsible for the characteristic tingling and numbing sensation produced by the "toothache plant" (Acmella oleracea), which has a long history of use in traditional medicine for relieving pain.[3][4][7] Spilanthol is capable of permeating human skin and buccal mucosa, leading to both local and systemic pharmacological effects.[1][] Its broad spectrum of activity is attributed to its ability to interact with a variety of molecular targets, positioning it as a compound of interest for pharmaceutical and cosmetic applications.[2][]

Core Mechanisms of Action

Spilanthol exhibits a polypharmacological profile, engaging multiple targets to exert its effects. The primary mechanisms can be categorized into anti-inflammatory, analgesic/anesthetic, and neuromodulatory activities.

Anti-inflammatory Mechanism

The anti-inflammatory properties of spilanthol are well-documented and primarily stem from its ability to suppress key inflammatory mediators and signaling pathways.[9]

  • Inhibition of Nitric Oxide (NO) and iNOS Expression: Spilanthol significantly inhibits the production of nitric oxide in macrophages.[1][9] This effect is achieved by reducing the expression of the inducible nitric oxide synthase (iNOS) enzyme at both the mRNA and protein levels, suggesting a transcriptional regulatory mechanism.[1][9]

  • Suppression of Inflammatory Transcription Factors: A critical aspect of spilanthol's anti-inflammatory action is its ability to inhibit the activation of a suite of pro-inflammatory transcription factors.[1][][9] This broad suppression prevents the transcription of numerous genes involved in the inflammatory cascade.

  • Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: Spilanthol has been shown to reduce the expression of COX-2, a key enzyme in the synthesis of prostaglandins involved in pain and inflammation.[5] Due to its structural similarity to arachidonic acid, a dual inhibitory effect on both COX and LOX pathways has been proposed, which would further contribute to its anti-inflammatory profile.[5]

spilanthol_anti_inflammatory cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_spilanthol Spilanthol Intervention cluster_transcription Transcription Factor Activation cluster_enzymes Pro-inflammatory Gene Expression cluster_mediators Inflammatory Mediator Production LPS LPS TFs NF-κB, AP-1, ATF4, FOXO1, IRF1, ETS1 LPS->TFs Activates Spilanthol Spilanthol Spilanthol->TFs Inhibits iNOS iNOS TFs->iNOS Induces COX2 COX-2 TFs->COX2 Induces NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation

Caption: Spilanthol's anti-inflammatory signaling pathway.

Analgesic and Local Anesthetic Mechanism

The local anesthetic and analgesic effects of spilanthol, particularly relevant to its traditional use for toothaches, are mediated through the modulation of ion channels and interaction with multiple neurotransmitter systems.

  • Ion Channel Modulation: Spilanthol is a known blocker of voltage-gated sodium (Na+) channels, a mechanism shared with conventional local anesthetics.[4] This action inhibits nerve impulse transmission and is central to its numbing effect. Additionally, spilanthol interacts with Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1, which are key receptors in pain and sensation pathways.[2][4]

  • Interaction with Cannabinoid Receptors: In silico and in vivo studies suggest that spilanthol interacts with cannabinoid receptors CB1 and CB2.[4] The antihypertensive effects of spilanthol, which may be linked to its analgesic properties, are blocked by the CB1 antagonist rimonabant, supporting a functional interaction with the endocannabinoid system.[1]

  • Modulation of Neurotransmitter Systems: Spilanthol's analgesic activity involves the activation of several central and peripheral neurotransmitter systems. It has been shown to increase the release of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[4] Furthermore, its effects are linked to the activation of opioidergic and serotoninergic systems.[2][4]

spilanthol_analgesic cluster_systems Neurotransmitter Systems Spilanthol Spilanthol NaV Voltage-gated Na+ Channels Spilanthol->NaV Blocks TRPV1 TRPV1 / TRPA1 Channels Spilanthol->TRPV1 Modulates CB1 CB1 Receptors Spilanthol->CB1 Activates GABA GABAergic System (Increased GABA Release) Spilanthol->GABA Opioid Opioidergic System (Activation) Spilanthol->Opioid Serotonin Serotoninergic System (Activation) Spilanthol->Serotonin Nerve Nociceptive Nerve Fiber Analgesia Analgesia & Local Anesthesia GABA->Analgesia Opioid->Analgesia Serotonin->Analgesia Nerve->Analgesia Inhibition of Pain Signal experimental_workflow cluster_assays Endpoint Analysis start Start: Culture Macrophage Cells plate Plate Cells and Allow Adherence start->plate treat Pre-treat with Spilanthol (Varying Concentrations) plate->treat stimulate Induce Inflammation with LPS treat->stimulate incubate Incubate for 24 Hours stimulate->incubate griess Griess Assay for Nitric Oxide (NO) incubate->griess qpcr RT-qPCR for iNOS/COX-2 mRNA incubate->qpcr western Western Blot for iNOS/COX-2 Protein incubate->western tf_array Transcription Factor Activation Array incubate->tf_array end End: Data Analysis griess->end qpcr->end western->end tf_array->end

References

Spilanthol: A Technical Guide on Biological Activities and Pharmacological Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Spilanthol is a bioactive N-isobutylamide, primarily isolated from the plant Acmella oleracea (also known as Spilanthes acmella), a member of the Asteraceae family.[1][2] Traditionally referred to as the "toothache plant," its extracts have been used in folk medicine to treat ailments like toothaches, stomatitis, and skin disorders.[][4] Spilanthol is the principal compound responsible for the plant's characteristic pungent, tingling, and numbing sensation.[5][6] Modern pharmacological studies have revealed that spilanthol possesses a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, diuretic, and anti-obesity effects, making it a compound of significant interest for therapeutic development.[2][5] This document provides a comprehensive technical overview of the pharmacological properties of spilanthol, its mechanisms of action, quantitative data from key studies, and the experimental protocols used for its evaluation.

Pharmacological Activities and Mechanisms of Action

Spilanthol exerts its effects through multiple molecular pathways, positioning it as a multifaceted therapeutic agent. Its diverse activities are attributed to its ability to modulate key signaling cascades involved in inflammation, pain perception, and metabolic regulation.

Anti-inflammatory and Immunomodulatory Activity

Spilanthol has demonstrated potent anti-inflammatory properties both in vitro and in vivo. Its primary mechanism involves the suppression of pro-inflammatory mediators by targeting critical signaling pathways.

Mechanism of Action: Spilanthol significantly inhibits the production of nitric oxide (NO) by down-regulating the expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels.[4][7] This effect is largely mediated through the inactivation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] In lipopolysaccharide (LPS)-stimulated macrophages, spilanthol prevents the phosphorylation of the cytoplasmic inhibitor-κB (IκB), thereby blocking the nuclear translocation and DNA binding activity of NF-κB.[4][7] The inhibition of NF-κB subsequently suppresses the transcription of numerous downstream inflammatory genes, including iNOS, Cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[7][9]

Furthermore, spilanthol modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Studies have shown it can suppress the phosphorylation of JNK and p38 kinases, which are crucial for the expression of inflammatory mediators.[9][10] This dual inhibition of NF-κB and MAPK pathways underscores its robust anti-inflammatory potential.[9][11]

G cluster_0 Cytoplasm cluster_1 Nucleus stimulus LPS receptor TLR4 stimulus->receptor Binds pathway pathway receptor->pathway Activates IKK IKK pathway->IKK Phosphorylates inhibitor Spilanthol inhibitor->IKK Inhibits effect iNOS, COX-2, TNF-α, IL-1β, IL-6 IkB_NFkB IκB-P + NF-κB IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases Nucleus Gene Transcription NFkB->Nucleus Translocates to Nucleus Nucleus->effect Induces G cluster_lipogenesis Lipogenesis Pathway cluster_adipogenesis Adipogenesis Pathway activator Spilanthol AMPK AMPK activator->AMPK Activates pathway_node pathway_node up_effect up_effect down_effect down_effect ACC ACC AMPK->ACC Inhibits FAS FAS AMPK->FAS Inhibits SREBP1 SREBP-1 AMPK->SREBP1 Inhibits down_effect_lipo Reduced Lipogenesis ACC->down_effect_lipo Leads to FAS->down_effect_lipo Leads to down_effect_adipo Reduced Adipogenesis SREBP1->down_effect_adipo Leads to G plant Acmella oleracea Plant Material extract Crude Ethanolic Extract plant->extract partition Liquid-Liquid Partition (Hexane, Chloroform, EtOAc, Butanol) extract->partition fractions Hexane Fraction Chloroform Fraction EtOAc Fraction Butanol Fraction partition->fractions assay Bioassay (e.g., NO Inhibition Assay) fractions->assay active_fraction Identify Most Active Fraction (Chloroform Fraction) assay->active_fraction chromatography Further Fractionation (e.g., Column Chromatography) active_fraction->chromatography pure_compound Pure Spilanthol chromatography->pure_compound

References

A Technical Guide to the Natural Sources and Isolation of Affinin from Acmella oleracea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acmella oleracea (L.) R.K. Jansen, a member of the Asteraceae family, is a tropical herb recognized globally for its diverse applications in traditional medicine, cuisine, and modern cosmetics.[1][2][3] Commonly known as the "toothache plant" or "jambú," its most notable characteristic is the pungent, tingling, and numbing sensation produced upon consumption, which is attributed to its primary bioactive constituent: affinin, more commonly known as spilanthol.[2][4][5]

Spilanthol is a potent N-alkylamide—specifically (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide—responsible for a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, insecticidal, and antimicrobial effects.[5][6] Its ability to inhibit facial muscle contractions has also led to its use as a "natural Botox" in anti-wrinkle and anti-aging cosmetic formulations.[6][7] Given the significant commercial and scientific interest, efficient and scalable methods for its extraction and purification are of paramount importance. This technical guide provides an in-depth overview of the natural distribution of spilanthol in Acmella oleracea and details the key methodologies for its isolation and purification.

Natural Sources and Distribution of Affinin (Spilanthol)

Affinin is present in various parts of the Acmella oleracea plant, including the leaves, stems, and roots. However, its concentration is highest in the characteristic discoid flower heads.[1][8] The accumulation of spilanthol can be influenced by cultivation conditions, such as soil type and fertilization methods, as well as the geographic origin of the plant.[8] The aerial parts of the plant are typically harvested for commercial extraction.[6][7]

Quantitative analyses have confirmed the variable distribution of spilanthol. While specific concentrations can vary significantly, studies consistently report the flower heads as the most abundant source.

Table 1: Distribution and Concentration of Affinin (Spilanthol) in Acmella oleracea

Plant Part Concentration (per dry weight) Method of Quantification Reference
Leaves (in vivo plants) 2704 µg/g HPLC-UV [9]
Leaves (in vitro plants) 3294 µg/g HPLC-UV [9]
Flower Heads Highest concentration reported General Observation [1]

| Aerial Parts (unspecified) | High content reported | NMR, HPLC-MS/MS |[6][7] |

Isolation and Purification Methodologies

The isolation of spilanthol from A. oleracea is a multi-step process involving an initial extraction from the plant matrix, followed by one or more purification stages to achieve the desired purity.

Extraction Techniques

The lipophilic nature of spilanthol allows for its extraction using a range of organic solvents and techniques, from traditional methods to modern, "green" alternatives.

  • Conventional Solvent Extraction : Maceration and Soxhlet extraction using solvents like ethanol, methanol, or hexane are widely employed.[9][10] Methanol maceration, for instance, has been effectively used to generate crude extracts for further purification.[11]

  • Assisted Extraction : To improve efficiency, modern techniques such as ultrasound-assisted extraction (UAE) and supercritical CO2 extraction are utilized.[9][10] Supercritical fluid extraction is particularly noted for its ability to yield clean extracts by manipulating temperature and pressure.[9]

  • Green Extraction : In line with sustainable chemistry principles, Natural Deep Eutectic Solvents (NADES) have emerged as effective green alternatives to volatile organic solvents.[10][12] A combination of choline chloride and 1,2-propanediol has demonstrated extraction yields comparable to that of ethanol.[13]

Table 2: Comparison of Selected Extraction Methods for Affinin from A. oleracea

Extraction Method Solvent System Key Conditions Resulting Yield/Concentration Reference(s)
Maceration Methanol Room temperature, 30 days High yield in crude extract [11]
Ultrasonication Ethanol:Hexane (3:7, v/v) 50 °C, 30 min Effective for initial extraction [9]
Supercritical Fluid Extraction CO₂ with ethanol/water co-solvents Varied pressure/temperature Selective extraction achieved [9]
NADES Extraction Choline Chloride:1,2-Propanediol (1:2) + 20% water 50 °C, 60 min 244.58 µg/mL [13]

| Reference Extraction | Ethanol | 50 °C, 60 min | 245.93 µg/mL |[13] |

Purification Techniques

Crude extracts of A. oleracea contain a complex mixture of compounds, including other N-alkylamides, chlorophyll, lipids, and phenolics.[14] Achieving high-purity spilanthol requires robust purification strategies.

  • Liquid-Liquid Partitioning : A fundamental step to separate compounds based on their differential solubility in immiscible solvents. An extract solubilized in a methanol/water mixture can be partitioned against hexane and dichloromethane to enrich the spilanthol content, with dichloromethane fractions yielding purities approaching 100%.[11]

  • Chromatography : Various chromatographic methods are central to purification.

    • Thin-Layer Chromatography (TLC) : Used for both analytical monitoring and preparative scale purification, often with a mobile phase like hexane:ethyl acetate (2:1, v/v).[9]

    • Column Chromatography : Employs stationary phases like silica gel or Sephadex LH-20 for fractionation.[9]

    • High-Performance Liquid Chromatography (HPLC) : Both analytical and preparative scale HPLC on C18 columns are used for final polishing and isolation.[9]

    • Centrifugal Partition Chromatography (CPC) : A liquid-liquid chromatography technique that has been successfully used to purify spilanthol.[9][15]

  • Solid-Phase Extraction (SPE) : A simple and green method for purifying spilanthol from both ethanolic and NADES extracts. Using a C18 stationary phase and eluting with aqueous ethanol solutions (e.g., 52% ethanol) can effectively remove polar impurities and yield spilanthol with purities exceeding 90%.[10]

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and purification of spilanthol, combining common and effective techniques described in the literature.

Protocol 1: Extraction and Liquid-Liquid Partitioning

This protocol is adapted from methodologies involving solvent extraction followed by fractionation.[11]

  • Preparation of Plant Material : Air-dry the flower heads of Acmella oleracea in the shade. Once fully dried, grind the material into a coarse powder using a mechanical grinder.

  • Maceration : Submerge 100 g of the powdered plant material in 1 L of 99.8% methanol in a sealed container. Allow the mixture to macerate for 30 days at room temperature with occasional agitation.

  • Filtration and Concentration : After the maceration period, filter the mixture through Whatman No. 1 filter paper. Concentrate the resulting filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude methanolic extract.

  • Solubilization : Dissolve the crude extract residue in a methanol/water solution (8:2, v/v).

  • Liquid-Liquid Partitioning :

    • Transfer the solution to a separatory funnel and perform successive extractions with n-hexane. Combine the hexane fractions.

    • Subsequently, perform successive extractions on the remaining aqueous layer with dichloromethane. Combine the dichloromethane fractions.

    • The dichloromethane fraction will be highly enriched with spilanthol (purity can approach 100%).[11]

Protocol 2: Purification by Solid-Phase Extraction (SPE)

This green purification protocol is adapted from a method developed for purifying spilanthol from ethanolic extracts.[10]

  • Column Preparation : Use a C18 SPE column. Activate the column by passing 150 mL of ethanol, followed by equilibration with 150 mL of 52% aqueous ethanol (v/v).

  • Sample Loading : Dissolve a pre-cleaned ethanolic extract (e.g., the dichloromethane fraction from Protocol 1, after solvent exchange) in 52% ethanol and load it onto the equilibrated SPE column.

  • Fractionation : Elute the column with 52% aqueous ethanol (v/v), collecting 10 mL fractions sequentially.

  • Analysis and Pooling : Analyze each fraction for spilanthol content and purity using HPLC-DAD. Pool the fractions with the highest purity.

  • Final Purification Step : For all pooled samples, purity can be further increased by removing any non-soluble substances from the organic solutions.[10] This method can yield individual fractions with purity as high as 94.15%.[10]

Workflows and Biosynthetic Pathways

Visualizing the experimental and biological processes provides a clear framework for understanding the isolation and origin of affinin.

G cluster_prep Plant Material Preparation cluster_extract Extraction cluster_purify Purification cluster_analysis Analysis & Quantification Plant Acmella oleracea (Flower Heads) Grind Drying & Grinding Plant->Grind Maceration Maceration (Ethanol/Methanol) Grind->Maceration UAE Ultrasound-Assisted Extraction (UAE) SFE Supercritical CO2 Extraction (SFE) NADES NADES Extraction CrudeExtract Crude Extract Maceration->CrudeExtract UAE->CrudeExtract SFE->CrudeExtract NADES->CrudeExtract Partition Liquid-Liquid Partitioning CrudeExtract->Partition SPE Solid-Phase Extraction (SPE) CC Column Chromatography HPLC Preparative HPLC Purified Purified Affinin (Spilanthol) Partition->Purified SPE->Purified CC->Purified HPLC->Purified Analysis HPLC-UV LC-MS/MS NMR Purified->Analysis

Caption: General experimental workflow for the isolation and purification of affinin.

N-alkylamides like spilanthol are fatty acid amides. Their biosynthesis involves the condensation of a fatty acid chain with a decarboxylated amino acid, forming the characteristic amide bond.[8]

G cluster_pathway Generalized N-Alkylamide Biosynthesis FattyAcid Fatty Acid Precursor (e.g., Decatrienoic acid) Activation Fatty Acyl-CoA Ligase FattyAcid->Activation AminoAcid Amino Acid (e.g., Valine) Decarboxylation Amino Acid Decarboxylase AminoAcid->Decarboxylation AcylCoA Activated Fatty Acyl-CoA Activation->AcylCoA Amine Amine (e.g., Isobutylamine) Decarboxylation->Amine Condensation Condensation Reaction (Amide Synthase) AcylCoA->Condensation Amine->Condensation Product N-Alkylamide (Spilanthol) Condensation->Product

Caption: Generalized biosynthetic pathway for N-alkylamides like affinin (spilanthol).

Characterization and Quantification

Once isolated, the identity and purity of spilanthol must be confirmed. A combination of analytical techniques is typically employed:

  • HPLC with UV/DAD detection : The most common method for quantification, typically detecting spilanthol at a wavelength of 237 nm.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : A highly sensitive and specific method used for confirmation of identity and for precise quantification, especially at low concentrations (LOQ ≈ 1 ng/mL).[6][7]

  • Nuclear Magnetic Resonance (NMR) : 1H-NMR spectroscopy is used for structural elucidation and can also serve as a primary method for quantification without the need for a reference standard.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Also used to identify spilanthol, particularly in fractions from less polar solvents like hexane and dichloromethane.[11]

References

An In-depth Technical Guide to the Physicochemical Properties of (2E,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide (Spilanthol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide, commonly known as spilanthol, is a bioactive fatty acid amide found in various plants, most notably Acmella oleracea.[1] It is the compound primarily responsible for the characteristic tingling, numbing, and pungent sensation of the plant, which has led to its traditional use as a local anesthetic.[2] Spilanthol has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, analgesic, vasorelaxant, and antimicrobial effects.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties of spilanthol, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of spilanthol is presented in the tables below. These properties are crucial for understanding its behavior in biological systems and for the development of drug delivery systems.

Table 1: General Physicochemical Properties
PropertyValueReference
Chemical Formula C₁₄H₂₃NO[2][5]
Molecular Weight 221.34 g/mol [2][5]
CAS Number 25394-57-4[2]
Appearance Colorless to yellowish-brown clear liquid to solid[6]
Melting Point 23 °C[4]
Boiling Point 160-165 °C at 0.3-0.5 mmHg[4]
Density 0.896 ± 0.06 g/cm³ (Predicted)[4]
Table 2: Solubility and Lipophilicity
PropertyValueReference
Water Solubility 13.32 mg/L at 25 °C (Estimated)[2]
Solubility in Organic Solvents Soluble in alcohol, n-hexane, ethanol, methanol, dichloromethane, petroleum ether, and ethyl acetate.[7][8]
logP (Octanol-Water Partition Coefficient) 3.284 (Estimated)[6]
XLogP3 3.6[9]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducible research. Below are protocols for melting point determination, solubility assessment, lipophilicity measurement via RP-HPLC, and spectroscopic analysis.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which spilanthol transitions from a solid to a liquid state.

Materials:

  • Spilanthol sample

  • Capillary tubes (one end sealed)

  • Melting point apparatus

  • Thermometer

  • Spatula

  • Porous plate

Procedure:

  • Place a small amount of the spilanthol sample on a clean, dry porous plate.

  • Use a spatula to crush the sample into a fine powder.

  • Introduce the powdered sample into the open end of a capillary tube.

  • Gently tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block slowly, at a rate of 1-2 °C per minute, when the temperature is within 15-20 °C of the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[10][11][12]

  • Repeat the measurement with a fresh sample and a new capillary tube to ensure accuracy.

Solubility Assessment

Objective: To qualitatively and quantitatively determine the solubility of spilanthol in various solvents.

Materials:

  • Spilanthol sample

  • A selection of solvents (e.g., water, ethanol, methanol, n-hexane, dichloromethane)

  • Vials or test tubes with caps

  • Vortex mixer

  • Analytical balance

  • Spectrophotometer or HPLC system for quantitative analysis

Procedure: Qualitative Assessment:

  • Add a small, known amount of spilanthol (e.g., 1-2 mg) to a vial containing 1 mL of the test solvent.

  • Cap the vial and vortex for 30 seconds.

  • Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration.

Quantitative Assessment (Shake-Flask Method):

  • Prepare a saturated solution by adding an excess amount of spilanthol to a known volume of the solvent in a sealed vial.

  • Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent and determine the concentration of spilanthol using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[7][8][13]

Lipophilicity (logP) Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To estimate the octanol-water partition coefficient (logP) of spilanthol using RP-HPLC. This method correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.[14][15]

Materials and Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase: Acetonitrile and water

  • Spilanthol sample

  • A series of standard compounds with known logP values

  • Methanol or another suitable solvent for sample preparation

Procedure:

  • Preparation of Standards and Sample: Prepare stock solutions of spilanthol and the standard compounds in a suitable solvent (e.g., methanol).

  • Chromatographic Conditions:

    • Set the flow rate of the mobile phase (e.g., 1 mL/min).

    • Use a gradient or isocratic elution method. For example, an isocratic mobile phase of acetonitrile:water (e.g., 70:30 v/v) can be used.[7][16]

    • Set the UV detector to a wavelength where spilanthol has significant absorbance (e.g., 230 nm).[17]

  • Data Acquisition: Inject the standard solutions and the spilanthol solution into the HPLC system and record the retention times (t_R).

  • Calculation of Capacity Factor (k'): Calculate the capacity factor for each compound using the formula: k' = (t_R - t₀) / t₀, where t₀ is the void time (retention time of an unretained compound).

  • Calibration Curve: Plot the logarithm of the capacity factor (log k') of the standard compounds against their known logP values. A linear regression analysis will yield a calibration equation.

  • Determination of logP for Spilanthol: Using the retention time of spilanthol, calculate its log k' and then use the calibration equation to determine its logP value.[14][18]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are crucial for the structural elucidation and confirmation of spilanthol.[17][19][20] Spectra are typically recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) and coupling constants (J) provide detailed information about the molecular structure.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI-MS) is commonly used to determine the molecular weight and fragmentation pattern of spilanthol.[21][22][23] The mass spectrum will show a prominent peak for the molecular ion [M+H]⁺. Analysis of the fragmentation pattern can provide further structural information.[22]

Signaling Pathways and Biological Activities

Spilanthol exerts its biological effects through modulation of various signaling pathways. Understanding these mechanisms is critical for its development as a therapeutic agent.

Vasodilation Signaling Pathway

Spilanthol induces vasodilation through multiple pathways, including the activation of gasotransmitters (NO, H₂S, CO) and the prostacyclin signaling pathway.[1] It is suggested to act on endothelial non-CB1/non-CB2 cannabinoid receptors and TRP channels.[1][24]

Vasodilation_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Spilanthol Spilanthol ((2E,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide) TRPV1 TRPV1 Spilanthol->TRPV1 Activates CB1_CB2 Endothelial non-CB1/non-CB2 Receptors Spilanthol->CB1_CB2 Activates eNOS eNOS TRPV1->eNOS Activates CB1_CB2->eNOS Activates NO NO eNOS->NO Produces COX COX PGI2 PGI₂ COX->PGI2 Produces CSE CSE H2S H₂S CSE->H2S Produces HO2 HO-2 CO CO HO2->CO Produces L_Arginine L-Arginine L_Arginine->eNOS Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX L_Cysteine L-Cysteine L_Cysteine->CSE Heme Heme Heme->HO2 sGC sGC NO->sGC Activates AC AC PGI2->AC Activates K_channel K⁺ Channel H2S->K_channel Opens CO->sGC Activates cGMP cGMP sGC->cGMP Produces cAMP cAMP AC->cAMP Produces Vasodilation Vasodilation K_channel->Vasodilation Hyperpolarization PKG PKG cGMP->PKG Activates PKA PKA cAMP->PKA Activates MLCP MLCP PKG->MLCP Activates PKA->MLCP Activates MLC Myosin Light Chain (Phosphorylated) MLCP->MLC Dephosphorylates MLC->Vasodilation

Caption: Proposed signaling pathways for spilanthol-induced vasodilation.

Anti-inflammatory Signaling Pathway

Spilanthol exhibits anti-inflammatory properties by suppressing the NF-κB and MAPK signaling pathways.[3][9] This leads to a reduction in the expression of pro-inflammatory mediators such as COX-2, iNOS, and various cytokines.[2][3][4]

Anti_inflammatory_Pathway cluster_cell Macrophage / Epithelial Cell cluster_nucleus Spilanthol Spilanthol MAPK MAPK (JNK, p38) Spilanthol->MAPK Inhibits IKK IKK Spilanthol->IKK Inhibits LPS LPS/ Pro-inflammatory Stimuli TLR4 TLR4 LPS->TLR4 TLR4->MAPK Activates TLR4->IKK Activates AP1 AP-1 MAPK->AP1 Activates IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkappaB_nuc->Inflammatory_Genes Induces AP1->Inflammatory_Genes Induces Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response

Caption: Spilanthol's anti-inflammatory mechanism via NF-κB and MAPK inhibition.

Metabolic Regulation via AMPK Signaling

Spilanthol has been shown to regulate lipid metabolism by activating AMP-activated protein kinase (AMPK), which in turn suppresses lipogenesis.[25]

AMPK_Pathway cluster_cell Adipocyte / Hepatocyte Spilanthol Spilanthol AMPK AMPK Spilanthol->AMPK Activates ACC ACC AMPK->ACC Inhibits SREBP1c SREBP-1c AMPK->SREBP1c Inhibits Lipogenesis Lipogenesis ACC->Lipogenesis FAS FAS FAS->Lipogenesis SREBP1c->FAS Activates

Caption: Spilanthol's role in metabolic regulation through the AMPK pathway.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of (2E,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide (spilanthol), along with standardized experimental protocols for their determination. The visualization of its key signaling pathways offers insights into its mechanisms of action, highlighting its potential for further research and development in the pharmaceutical and nutraceutical industries. The provided data and methodologies serve as a valuable resource for scientists and professionals engaged in the study and application of this promising natural compound.

References

Stereochemistry and Isomeric Forms of Spilanthol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spilanthol, a bioactive N-alkylamide primarily isolated from Acmella oleracea, is renowned for its diverse pharmacological activities, including analgesic, anti-inflammatory, and insecticidal properties. The stereochemistry of spilanthol, particularly the geometry of its three double bonds, plays a crucial role in its biological efficacy. This technical guide provides an in-depth exploration of the stereochemistry and isomeric forms of spilanthol, presenting a compilation of quantitative data on their biological activities, detailed experimental protocols for their separation and characterization, and visual representations of the key signaling pathways involved in their mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Spilanthol, with the IUPAC name (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide, is the most abundant and biologically active isomer found in nature[1][2][3]. Its characteristic tingling and numbing sensation has led to the traditional use of Acmella oleracea (toothache plant) for oral analgesia[3]. Beyond its local anesthetic effects, spilanthol exhibits a broad spectrum of pharmacological activities, making it a compound of significant interest for drug discovery and development[3].

The presence of three double bonds in the decatrienamide chain gives rise to several geometric isomers. While the (2E,6Z,8E)-isomer is the most studied, other isomers, such as the all-E form, have been synthesized and are known to exist in synthetic mixtures[1]. Understanding the stereochemistry of spilanthol and the biological activities of its various isomers is critical for the targeted development of novel therapeutics and other bioactive products.

Stereochemistry and Isomeric Forms of Spilanthol

The chemical structure of spilanthol is characterized by a ten-carbon fatty acid chain with three double bonds, connected to an isobutyl amine via an amide linkage. The geometry of these double bonds dictates the isomeric form of the molecule.

  • Natural Spilanthol ((2E,6Z,8E)-isomer): This is the most common and biologically active isomer found in plant extracts. Its structure has been confirmed through various spectroscopic techniques and total synthesis[1].

  • All-E-Spilanthol ((2E,6E,8E)-isomer): This isomer has been synthesized and is often present as a byproduct in synthetic preparations of spilanthol[1].

  • Other Geometric Isomers: Other isomers, such as those with (Z)-configurations at the 2nd and 8th positions, are also possible and have been identified in synthetic mixtures. For instance, one synthetic route was reported to yield a mixture containing 78% of the desired (2E,6Z,8E)-isomer, 18% of the all-E isomer, and 4% of the (2E,6Z,8Z)-isomer[1].

The specific stereochemistry of spilanthol is crucial for its biological activity. The comparison of the melting point, infrared spectra, and biological activity of the synthesized (2E,6Z,8E)-trienamide with the natural product confirmed this to be the correct and most active stereochemistry[1].

Biological Activities of Spilanthol Isomers

While extensive research has been conducted on the biological activities of naturally occurring spilanthol ((2E,6Z,8E)-isomer), there is limited publicly available quantitative data directly comparing the potency of its different geometric isomers. The following tables summarize the available quantitative data for the primary isomer.

Table 1: Insecticidal Activity of (2E,6Z,8E)-Spilanthol
Target OrganismBioassayPotency (LC₅₀)Reference
Plutella xylostella (Diamondback Moth)Larval toxicity1.49 g/L[2]
Table 2: Analgesic Activity of (2E,6Z,8E)-Spilanthol
Animal ModelBioassayPotency (ED₅₀)Reference
MiceAcetic acid-induced writhing6.98 mg/kg (oral)[1]
Table 3: Anti-inflammatory Activity of (2E,6Z,8E)-Spilanthol
Cell LineAssayPotency (IC₅₀)Reference
RAW 264.7 MacrophagesNitric Oxide (NO) Production InhibitionNot explicitly stated, but significant inhibition observed at 90 µM and 180 µM.[4]

Note: The lack of comparative data for other isomers highlights a significant gap in the current understanding of spilanthol's structure-activity relationship and presents an opportunity for future research.

Experimental Protocols

Isolation and Separation of Spilanthol Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the separation of spilanthol isomers from a plant extract. Optimization of the mobile phase and gradient may be required depending on the specific isomeric mixture.

Objective: To separate geometric isomers of spilanthol from a crude plant extract.

Materials:

  • Crude spilanthol extract (e.g., ethanolic extract of Acmella oleracea flowers)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the crude extract in the initial mobile phase solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is typically used. An example of a starting condition is a mixture of 93:7 (v/v) acetonitrile:water[5]. The gradient can be optimized to achieve better separation of isomers.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detection at 228.5 nm, which is the maximum UV absorption for spilanthol[1].

    • Injection Volume: 10-20 µL.

  • Isomer Collection: Collect the fractions corresponding to the different peaks eluting from the column. The elution order of the isomers will depend on their polarity, with less polar isomers generally eluting earlier in a reversed-phase system.

  • Concentration: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated isomers.

Characterization of Spilanthol Isomers

NMR is a powerful tool for elucidating the stereochemistry of spilanthol isomers. The coupling constants (J values) of the olefinic protons are particularly informative for determining the E or Z configuration of the double bonds.

Objective: To determine the geometric configuration of the double bonds in isolated spilanthol isomers.

Materials:

  • Isolated spilanthol isomer

  • Deuterated chloroform (CDCl₃)

  • NMR spectrometer (¹H and ¹³C capabilities)

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the isolated isomer in approximately 0.5 mL of CDCl₃.

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Analyze the chemical shifts and coupling constants of the olefinic protons. For a trans (E) double bond, the coupling constant between the vicinal protons is typically in the range of 12-18 Hz. For a cis (Z) double bond, the coupling constant is usually in the range of 6-12 Hz.

  • ¹³C NMR Analysis:

    • Acquire a ¹³C NMR spectrum.

    • Analyze the chemical shifts of the olefinic carbons. The chemical shifts can also provide clues about the stereochemistry of the double bonds.

  • 2D NMR Analysis: Techniques such as COSY, HSQC, and HMBC can be used to confirm the proton and carbon assignments and further elucidate the structure.

GC-MS is used to determine the molecular weight and fragmentation pattern of the isomers, which aids in their identification.

Objective: To confirm the molecular weight and analyze the fragmentation pattern of spilanthol isomers.

Materials:

  • Isolated spilanthol isomer

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation: Dissolve a small amount of the isolated isomer in a volatile organic solvent (e.g., ethanol or hexane).

  • GC-MS Conditions:

    • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

    • Column and Temperature Program: Use a non-polar capillary column. A typical temperature program might start at a lower temperature and ramp up to a higher temperature to ensure good separation.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.

  • Data Analysis:

    • Determine the retention time of the isomer.

    • Analyze the mass spectrum to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern. The fragmentation pattern can provide structural information, although it may not always be sufficient to differentiate between geometric isomers without reference standards.

Signaling Pathways

The anti-inflammatory activity of spilanthol is mediated, in part, through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are critical regulators of the inflammatory response.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of pro-inflammatory gene expression. Spilanthol has been shown to inhibit the activation of NF-κB.

NF_kB_Pathway Inflammatory Stimuli (LPS, IL-1β) Inflammatory Stimuli (LPS, IL-1β) Receptor Receptor Inflammatory Stimuli (LPS, IL-1β)->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Gene Transcription Spilanthol Spilanthol Spilanthol->IKK Complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway by Spilanthol.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Spilanthol has been demonstrated to suppress the phosphorylation of key MAPK proteins.

MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli Upstream Kinases Upstream Kinases Inflammatory Stimuli->Upstream Kinases MAPKKK MAPKKK Upstream Kinases->MAPKKK Activation MAPKK (MKK) MAPKK (MKK) MAPKKK->MAPKK (MKK) Phosphorylation MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK (MKK)->MAPK (ERK, JNK, p38) Phosphorylation Transcription Factors (AP-1, etc.) Transcription Factors (AP-1, etc.) MAPK (ERK, JNK, p38)->Transcription Factors (AP-1, etc.) Activation Inflammatory Response Inflammatory Response Transcription Factors (AP-1, etc.)->Inflammatory Response Spilanthol Spilanthol Spilanthol->MAPKK (MKK) Inhibition

Caption: Inhibition of the MAPK signaling pathway by Spilanthol.

Conclusion

Spilanthol is a multifaceted bioactive compound with significant therapeutic potential. Its stereochemistry, particularly the (2E,6Z,8E)-configuration, is integral to its potent biological activities. This technical guide has provided a comprehensive overview of the isomeric forms of spilanthol, a summary of the available quantitative data on their bioactivities, detailed experimental protocols for their analysis, and a visual representation of their mechanism of action. While the data on the primary isomer is substantial, further research is warranted to elucidate the specific biological activities of the other geometric isomers. A deeper understanding of the structure-activity relationships of spilanthol isomers will undoubtedly pave the way for the development of more potent and selective therapeutic agents and other valuable products.

References

Unraveling the Molecular Architecture of N-Alkylamides in Spilanthes: A Technical Guide to their Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylamides (NAAs) from Spilanthes species, most notably spilanthol, are a class of bioactive secondary metabolites renowned for their pungent taste and diverse pharmacological activities, including analgesic, anti-inflammatory, and insecticidal properties. This technical guide provides an in-depth exploration of the biosynthetic pathway of these valuable compounds, offering a comprehensive resource for researchers and professionals in drug development and natural product chemistry. The biosynthesis of N-alkylamides is a multi-step process involving the convergence of fatty acid and amino acid metabolism. This document will detail the proposed pathway, present quantitative data on NAA accumulation, outline key experimental protocols for their study, and provide visual representations of the core biochemical processes.

The Biosynthetic Pathway of N-Alkylamides: A Deduced Route

The biosynthesis of N-alkylamides in Spilanthes is believed to proceed through the condensation of a fatty acid moiety with an amine group derived from a decarboxylated amino acid. While the complete enzymatic machinery has not been fully elucidated in Spilanthes, a putative pathway can be constructed based on known biochemical reactions in plants.[1]

The pathway can be broadly divided into two main branches:

  • The Fatty Acid Arm: This branch involves the synthesis and modification of unsaturated fatty acids, which form the backbone of the N-alkylamide structure.

  • The Amine Arm: This branch focuses on the generation of the amine moiety, typically through the decarboxylation of an amino acid.

The final step involves the joining of these two precursors, a reaction likely catalyzed by an N-acyltransferase.

I. The Fatty Acid Arm: Formation of the Acyl Moiety

The acyl chain of Spilanthes N-alkylamides is derived from common unsaturated fatty acid precursors such as oleic acid (18:1), linoleic acid (18:2), and α-linolenic acid (18:3).[2][3][4][5] These fatty acids are synthesized in the plastids and endoplasmic reticulum through a series of enzymatic steps.

Key Enzymatic Steps:

  • De Novo Fatty Acid Synthesis: The process begins with the synthesis of saturated fatty acids, primarily palmitic acid (16:0) and stearic acid (18:0), from acetyl-CoA by the fatty acid synthase (FAS) complex.[6][7]

  • Desaturation: Stearoyl-ACP is then desaturated by stearoyl-ACP desaturase (SAD) to produce oleoyl-ACP (18:1).[2][8]

  • Further Desaturation: Subsequent desaturation steps are catalyzed by fatty acid desaturases (FADs) , such as FAD2 and FAD3, which introduce additional double bonds to create linoleic acid (18:2) and α-linolenic acid (18:3), respectively.[2][8][9][10] These enzymes are often located in the endoplasmic reticulum.[4][5]

  • Chain Modification: The C18 fatty acids can undergo further modifications, including chain shortening or elongation, and the introduction of triple bonds (acetylenic groups) by specialized enzymes like acetylenases, which are divergent forms of FAD2.[11][12]

The following diagram illustrates the proposed pathway for the formation of the unsaturated fatty acid precursors.

Fatty_Acid_Arm AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS StearoylACP Stearoyl-ACP (18:0) FAS->StearoylACP SAD Stearoyl-ACP Desaturase (SAD) StearoylACP->SAD OleoylACP Oleoyl-ACP (18:1) SAD->OleoylACP FAD2 Fatty Acid Desaturase 2 (FAD2) OleoylACP->FAD2 LinoleoylCoA Linoleoyl-CoA (18:2) FAD2->LinoleoylCoA FAD3 Fatty Acid Desaturase 3 (FAD3) LinoleoylCoA->FAD3 Acetylenase Acetylenase LinoleoylCoA->Acetylenase LinolenoylCoA α-Linolenoyl-CoA (18:3) FAD3->LinolenoylCoA ModifiedAcylCoA Modified Acyl-CoA (e.g., with triple bonds) Acetylenase->ModifiedAcylCoA

Caption: Proposed pathway for the biosynthesis of fatty acid precursors of N-alkylamides.
II. The Amine Arm: Generation of the Amine Moiety

The amine component of N-alkylamides is thought to originate from the decarboxylation of amino acids.[1] For instance, the common isobutylamide moiety found in many Spilanthes NAAs is likely derived from valine.

Key Enzymatic Steps:

  • Amino Acid Decarboxylation: An aromatic L-amino acid decarboxylase (AADC) or a similar decarboxylase enzyme catalyzes the removal of the carboxyl group from an amino acid (e.g., valine, leucine, phenylalanine) to produce the corresponding amine (e.g., isobutylamine).[13][14][15] These enzymes typically require pyridoxal-5'-phosphate (PLP) as a cofactor.

The diagram below depicts the general reaction for the formation of the amine precursor.

Amine_Arm AminoAcid Amino Acid (e.g., Valine) AADC Amino Acid Decarboxylase (AADC) AminoAcid->AADC Amine Amine (e.g., Isobutylamine) AADC->Amine CO2 CO2 AADC->CO2

Caption: General reaction for the formation of the amine precursor.
III. The Final Condensation Step

The final step in the biosynthesis of N-alkylamides is the condensation of the activated fatty acid (as an acyl-CoA or other activated derivative) with the amine. This reaction is likely catalyzed by an N-acyltransferase .[16]

Key Enzymatic Step:

  • N-Acylation: An N-acyltransferase facilitates the formation of an amide bond between the acyl-CoA and the amine, releasing Coenzyme A. While specific N-acyltransferases for NAA biosynthesis in Spilanthes have not been characterized, enzymes of the BAHD acyltransferase superfamily are known to catalyze similar reactions in other plants.[17]

The following diagram illustrates the final condensation reaction.

Condensation_Step AcylCoA Unsaturated Acyl-CoA NAT N-Acyltransferase AcylCoA->NAT Amine Amine Amine->NAT NAlkylamide N-Alkylamide NAT->NAlkylamide CoA CoA-SH NAT->CoA

Caption: The final condensation step in N-alkylamide biosynthesis.

Quantitative Data on N-Alkylamide Content

The concentration of N-alkylamides, particularly spilanthol, varies significantly depending on the Spilanthes species, the plant part, and the developmental stage. The flower heads generally contain the highest concentration of these compounds.

Plant MaterialN-AlkylamideConcentrationReference
Spilanthes acmella Flower HeadsSpilanthol88.8% of total N-alkylamides[18]
Spilanthes acmella Flower HeadsSpilanthol4.84% (in bud capitulum stage)[1]
Spilanthes acmella RootsSpilanthol1.39% (in two-month-old plants)[1]
Spilanthes acmella ShootsSpilanthol1.25% (in one and two-month-old plants)[1]
Spilanthes acmella LeavesSpilanthol0.61% (in young stage)[1]
Spilanthes acmella Hairy RootsSpilanthol0.134%[19]

Experimental Protocols

I. Extraction of N-Alkylamides from Spilanthes

Objective: To extract N-alkylamides from Spilanthes acmella plant material for qualitative and quantitative analysis.

Materials:

  • Fresh or dried Spilanthes acmella plant material (e.g., flower heads)

  • Ethanol (≥75%)[20]

  • Grinder or mortar and pestle

  • Beakers and flasks

  • Shaker or sonicator

  • Filter paper or centrifuge

  • Rotary evaporator

Protocol:

  • Grind the plant material to a fine powder.

  • Suspend the powdered material in ethanol (e.g., 1:10 w/v).

  • Agitate the mixture using a shaker or sonicator for a specified period (e.g., 1-2 hours) at room temperature.

  • Separate the extract from the solid plant material by filtration or centrifugation.

  • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator.

  • Store the crude extract at -20°C for further analysis.[20]

II. Quantification of Spilanthol by HPLC-ESI-MS

Objective: To quantify the concentration of spilanthol in a Spilanthes extract using High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry.[18][20][21][22]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Example Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: An ESI-MS system operated in positive ion mode.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of spilanthol.

Protocol:

  • Prepare a stock solution of purified spilanthol of known concentration.

  • Create a series of standard solutions by diluting the stock solution to generate a calibration curve.

  • Dilute the crude Spilanthes extract to a concentration within the linear range of the calibration curve.

  • Inject the standard solutions and the diluted extract into the HPLC-ESI-MS system.

  • Integrate the peak area of spilanthol in both the standards and the sample.

  • Construct a calibration curve by plotting peak area against concentration for the standards.

  • Determine the concentration of spilanthol in the sample by interpolating its peak area on the calibration curve.

III. Induction of Hairy Root Cultures of Spilanthes acmella

Objective: To establish hairy root cultures of Spilanthes acmella for the in vitro production of N-alkylamides.[19][23][24][25][26]

Materials:

  • Spilanthes acmella explants (e.g., leaf discs, nodal segments)

  • Agrobacterium rhizogenes strain (e.g., ATCC 15834)

  • MS (Murashige and Skoog) basal medium

  • Sucrose

  • Cefotaxime

  • Petri dishes

  • Sterile water

Protocol:

  • Culture Agrobacterium rhizogenes in a suitable liquid medium overnight.

  • Sterilize the Spilanthes acmella explants.

  • Wound the explants and inoculate them with the Agrobacterium suspension for 30 minutes.

  • Blot the explants dry on sterile filter paper.

  • Co-cultivate the explants on hormone-free MS medium in the dark for 2-3 days.

  • Transfer the explants to fresh MS medium containing cefotaxime (to eliminate the bacteria) and incubate under a light/dark cycle.

  • Observe for the emergence of hairy roots from the wound sites.

  • Excise the hairy roots and subculture them on fresh hormone-free MS medium.

The following diagram illustrates a general workflow for the analysis of N-alkylamides from Spilanthes.

Experimental_Workflow PlantMaterial Spilanthes Plant Material (e.g., Flower Heads) Extraction Ethanolic Extraction PlantMaterial->Extraction HairyRootCulture Hairy Root Culture Induction PlantMaterial->HairyRootCulture CrudeExtract Crude Extract Extraction->CrudeExtract HPLC_MS HPLC-ESI-MS Analysis CrudeExtract->HPLC_MS Quantification Quantification of Spilanthol HPLC_MS->Quantification InVitroProduction In Vitro Production of N-Alkylamides HairyRootCulture->InVitroProduction InVitroProduction->Extraction

Caption: General experimental workflow for the study of N-alkylamides in Spilanthes.

Conclusion and Future Directions

The biosynthesis of N-alkylamides in Spilanthes species is a fascinating example of the interplay between primary and secondary metabolism in plants. While a putative pathway has been deduced, significant research is still required to fully characterize the enzymes involved and their regulation. The identification and characterization of the specific fatty acid desaturases, amino acid decarboxylases, and N-acyltransferases from Spilanthes will be crucial for a complete understanding of this pathway. Such knowledge will not only advance our fundamental understanding of plant biochemistry but also open up new avenues for the biotechnological production of these valuable pharmacologically active compounds, for instance, through metabolic engineering in microbial or plant-based systems. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the rich biochemistry of Spilanthes and to unlock the full potential of its unique N-alkylamides.

References

Toxicological Profile of N-(2-methylpropyl)deca-2,6,8-trienamide (Spilanthol): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-methylpropyl)deca-2,6,8-trienamide, commonly known as Spilanthol or Affinin, is a bioactive fatty acid amide predominantly isolated from Acmella oleracea and Heliopsis longipes. Renowned for its traditional use as a local anesthetic and analgesic, spilanthol is now under scientific scrutiny for a range of pharmacological applications, necessitating a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicology of spilanthol, consolidating data on acute and chronic toxicity, cytotoxicity, genotoxicity, and reproductive effects. Detailed experimental protocols for key toxicological assays are provided, and relevant biological pathways are illustrated to support further research and development.

Chemical and Physical Properties

This compound is the preferred IUPAC name for this compound.[1][2] It is also widely known by its synonyms, Spilanthol and Affinin.[2][3]

PropertyValueReference(s)
CAS Number 25394-57-4[1][2]
Molecular Formula C₁₄H₂₃NO[4][5]
Molecular Weight 221.34 g/mol [4][5]
Appearance Clear, colorless to yellowish-brown oil or semi-solid[6]
Solubility Insoluble in water; Soluble in alcohol[6]

Toxicological Data

The toxicological data for spilanthol is summarized in the following tables, covering acute toxicity, cytotoxicity, and genotoxicity.

Table 2.1: Acute Toxicity
TestSpeciesRouteValueRemarksReference(s)
LD₅₀MouseOral4378 mg/kgBehavioral effects such as tremor and altered sleep time were observed.[7]
LD₅₀ICR MouseNot Specified113 mg/kgSignificantly higher than the doses required for antinociception.[8]
LD₅₀Zebrafish (Danio rerio)Oral (for hydroethanolic extract)148.42 mg/kgSpilanthol is the main component of the extract.[8]
LC₅₀Zebrafish (Danio rerio)Immersion (for hydroethanolic extract)320 µg/LSpilanthol is the main component of the extract.[8]
Dermal ToxicityNot Determined---[7]
Inhalation ToxicityNot Determined---[7]
Table 2.2: Cytotoxicity
Cell LineAssayIC₅₀ (µg/mL)Reference(s)
HEK293 (Human Embryonic Kidney)MTT260[1][9]
NHF-A12 (Normal Human Fibroblast)Not Specified166.0[9]
MDA-MB-231 (Human Breast Cancer)Not Specified526.2[9]
Human Gastric Cancer CellsMTTCytotoxic effect observed[7][10][11]
Table 2.3: Genotoxicity
TestSystemStrainsConcentrationResultReference(s)
Ames TestSalmonella typhimurium (with and without S9 activation)TA98, TA100, TA10212.5, 25, 50 µ g/plate Not Mutagenic[3][5][6]
AntimutagenicitySalmonella typhimuriumTA98, TA10225, 50 µ g/plate Showed antimutagenic effects against 2-aminoanthracene and norfloxacin.[3][5]

Summary of Other Toxicological Endpoints

  • Chronic Toxicity: A 60-day study in male Wistar rats administered a hydroethanolic extract of Acmella oleracea (containing 97.7% spilanthol) orally at 100 mg/kg showed no signs of toxicity or significant histopathological changes.[12]

  • Reproductive and Developmental Toxicity: In a study on zebrafish, oral administration of spilanthol (3 mg/kg) to both male and female fish resulted in the interruption of spawning and a reduction in mature germ cells.[13] Treatment of the parent generation with spilanthol led to embryo lethality but did not show teratogenic effects.[13]

  • Dermal Toxicity and Sensitization: While formal dermal toxicity studies are lacking, spilanthol is known to permeate the skin.[10][13] In a study on mice with DNCB-induced atopic dermatitis, topical application of spilanthol (5 mg/kg and 10 mg/kg) ameliorated allergic inflammation and did not show signs of liver or kidney toxicity.[1]

  • In Silico Toxicology Predictions: An in silico analysis predicted that some metabolites of spilanthol might have mutagenic potential. One predicted metabolite, M35, was suggested to be potentially nephrotoxic and carcinogenic to the kidneys in male mice. It is important to note that these are computational predictions and require experimental validation.

Signaling Pathways and Mechanism of Action

Spilanthol's biological effects, which are intertwined with its toxicological profile at higher concentrations, are mediated through various signaling pathways. It is known to interact with Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1, and cannabinoid receptors (CB1), which are involved in its analgesic and antinociceptive properties.[2] Furthermore, spilanthol exhibits anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] This is achieved, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2]

G Spilanthol Signaling Pathways cluster_inflammation Inflammatory Response cluster_nociception Nociception & Analgesia Spilanthol Spilanthol IKB IκB Spilanthol->IKB Inhibits phosphorylation TRPV1 TRPV1 Channel Spilanthol->TRPV1 Modulates TRPA1 TRPA1 Channel Spilanthol->TRPA1 Modulates CB1 CB1 Receptor Spilanthol->CB1 Activates NFkB NF-κB iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 Activates transcription ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines Activates transcription IKB->NFkB Inhibits NO_Prostaglandins NO, Prostaglandins iNOS_COX2->NO_Prostaglandins Production Inflammation Inflammation NO_Prostaglandins->Inflammation Inflammation Nociceptive_Neuron Nociceptive Neuron TRPV1->Nociceptive_Neuron Signal TRPA1->Nociceptive_Neuron Signal CB1->Nociceptive_Neuron Inhibits signal Pain_Sensation Pain_Sensation Nociceptive_Neuron->Pain_Sensation Pain Sensation

Caption: Spilanthol's interaction with inflammatory and nociceptive pathways.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

This protocol is synthesized from methodologies described for testing the mutagenicity of affinin (spilanthol).[3][5][6]

Objective: To assess the potential of this compound to induce gene mutations in Salmonella typhimurium strains.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA102).

  • This compound (Spilanthol).

  • S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver for metabolic activation.

  • Top agar (0.6% agar, 0.5% NaCl, 50 µM L-histidine, 50 µM D-biotin).

  • Vogel-Bonner minimal glucose agar plates.

  • Positive and negative controls.

Procedure:

  • Preparation of Test Substance: Prepare a stock solution of spilanthol in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired test concentrations (e.g., 12.5, 25, 50 µ g/plate ).

  • Incubation: In a test tube, add 0.1 mL of an overnight culture of the appropriate S. typhimurium strain, 0.1 mL of the test substance dilution (or control), and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for non-activation).

  • Plating: Incubate the mixture at 37°C for 20-30 minutes with gentle shaking. Then, add 2 mL of molten top agar (at 45°C) to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

  • Incubation of Plates: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (His⁺) on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase.

G Ames Test Experimental Workflow start Start prep_bacteria Prepare overnight cultures of S. typhimurium strains start->prep_bacteria prep_test_compound Prepare dilutions of Spilanthol start->prep_test_compound mix_components Mix bacteria, Spilanthol, and S9 mix (or buffer) prep_bacteria->mix_components prep_test_compound->mix_components incubate_mix Incubate mixture at 37°C mix_components->incubate_mix add_top_agar Add molten top agar and pour onto minimal glucose agar plates incubate_mix->add_top_agar incubate_plates Incubate plates at 37°C for 48-72h add_top_agar->incubate_plates count_colonies Count revertant colonies incubate_plates->count_colonies analyze_data Analyze data and compare to controls count_colonies->analyze_data end End analyze_data->end

Caption: Workflow for the bacterial reverse mutation (Ames) test.

MTT Cytotoxicity Assay

This protocol is based on the methodology used to determine the cytotoxicity of spilanthol on HEK293 cells.[1]

Objective: To determine the in vitro cytotoxicity of this compound by assessing its effect on cell viability.

Materials:

  • Human cell line (e.g., HEK293).

  • Complete cell culture medium.

  • This compound (Spilanthol).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare various concentrations of spilanthol in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of spilanthol. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours) in a CO₂ incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 100-150 µL of a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G MTT Cytotoxicity Assay Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells adhere_cells Allow cells to adhere overnight seed_cells->adhere_cells treat_cells Treat cells with various concentrations of Spilanthol adhere_cells->treat_cells incubate_plate Incubate for 24 hours treat_cells->incubate_plate add_mtt Add MTT solution and incubate incubate_plate->add_mtt dissolve_formazan Dissolve formazan crystals with solubilization buffer add_mtt->dissolve_formazan read_absorbance Measure absorbance with a microplate reader dissolve_formazan->read_absorbance calculate_ic50 Calculate cell viability and determine IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Unveiling Spilanthol: A Technical Guide to its Historical Context, Discovery, and Scientific Exploration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spilanthol, a bioactive N-alkylamide, is the principal pungent and anesthetic compound found in Acmella oleracea (L.) R.K.Jansen, a plant with a rich history of use in traditional medicine across the globe.[1] Commonly known as the "toothache plant," its flowers and leaves have been utilized for centuries to alleviate oral pain and inflammation. This technical guide provides an in-depth exploration of the historical context surrounding the discovery and research of Spilanthol, offering a comprehensive resource for researchers, scientists, and drug development professionals. The guide details the compound's journey from a traditional remedy to a molecule of significant pharmacological interest, summarizing key quantitative data, outlining experimental protocols, and visualizing its molecular interactions.

Historical Context and Discovery

The use of Acmella oleracea predates the scientific identification of its active compound, Spilanthol.

Timeline of Discovery and Key Research Milestones
  • Traditional Use: For centuries, indigenous populations in the Amazon and other tropical regions have chewed the flowers and leaves of Acmella oleracea to relieve toothaches, gum infections, and throat pain.[2][] The plant was also used traditionally as an antiseptic, for treating snakebites, rheumatism, and malaria.[2][4]

  • 1791: The earliest documented cultivation of Acmella oleracea is recorded in St. Vincent in the Caribbean.[2]

  • Early 1900s: The plant gains recognition in various cultures for its medicinal properties, including its use in Indian Ayurvedic medicine for dental hygiene and in Brazil as an antiseptic.[5]

  • 1945: The first isolation of Spilanthol from the flower heads of Spilanthes acmella (a former botanical name for Acmella oleracea) is reported by Gokhale and Bhide. This marks the beginning of scientific inquiry into the plant's active principle.

  • Mid-20th Century onwards: Research begins to elucidate the pharmacological properties of Spilanthol, confirming its analgesic and anti-inflammatory effects in preclinical studies.

  • Late 20th and Early 21st Century: Modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), are employed to quantify Spilanthol in plant extracts and study its pharmacokinetics. Research expands to investigate its mechanisms of action, revealing its interaction with various cellular targets, including ion channels and inflammatory pathways.

  • Present Day: Spilanthol continues to be an active area of research for its potential therapeutic applications in pain management, inflammation, and beyond.[1][5]

Quantitative Bioactivity and Toxicological Data

The following tables summarize the key quantitative data reported for Spilanthol across various biological assays.

Table 1: Anti-inflammatory and Analgesic Activity of Spilanthol
Assay TypeModelParameterValueReference
AnalgesicAcetic acid-induced writhing (mice)ED506.98 mg/kg (oral)[6]
Anti-inflammatoryPhorbol myristate acetate-induced ear edema (mice)ED501.3 mg/ear[6]
COX-2 InhibitionIn silico molecular dockingInhibition Constant (Ki)3.21 µM[7]
CytotoxicityHEK293 cellsIC50260 µg/mL[4]
Table 2: Insecticidal and Toxicological Data of Spilanthol
Assay TypeOrganismParameterValueReference
InsecticidalPlutella xylostella (larvae)LC501.49 g/L[6]
Acute ToxicityZebrafish (Danio rerio)LD50 (oral)148.42 mg/kg
AntimalarialPlasmodium falciparum (PFB strain)IC5016.5 µg/mL[6]
AntimalarialPlasmodium falciparum (K1 strain, chloroquine-resistant)IC505.8 µg/mL[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to Spilanthol research.

Protocol 1: Extraction and Isolation of Spilanthol from Acmella oleracea

This protocol describes a green chemistry approach for the extraction and purification of Spilanthol.[8]

1. Extraction:

  • Plant Material: Dried and ground aerial parts of Acmella oleracea.

  • Solvent: Supercritical carbon dioxide (scCO2).

  • Procedure:

    • Pack the ground plant material into an extraction vessel.

    • Perform supercritical fluid extraction (SFE) with scCO2 at a specified pressure and temperature (e.g., 200 bar, 40°C).

    • Collect the extract by depressurizing the scCO2.

2. Fractionation and Purification:

  • Technique: Solid-Phase Extraction (SPE) followed by Flash Chromatography.

  • SPE Protocol:

    • Activate a C18 SPE column with ethanol, followed by equilibration with water.[2]

    • Dissolve the crude extract in an appropriate solvent and load it onto the column.

    • Wash the column with water to remove polar impurities.

    • Elute Spilanthol-enriched fractions with a gradient of ethanol in water (e.g., starting with 52% ethanol).[2]

  • Flash Chromatography Protocol:

    • Subject the Spilanthol-enriched fractions to flash chromatography on a silica gel column.

    • Use a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to elute the compounds.

    • Collect fractions and monitor by Thin-Layer Chromatography (TLC) or HPLC to identify those containing pure Spilanthol.

    • Combine the pure fractions and evaporate the solvent to obtain purified Spilanthol (purity can be assessed by HPLC and NMR).[8]

Protocol 2: In Vivo Analgesic Activity - Acetic Acid-Induced Writhing Test in Mice

This protocol is a standard method for evaluating peripheral analgesic activity.[9][10][11]

1. Animals:

  • Male Swiss albino mice (20-25 g).

2. Materials:

  • Spilanthol (dissolved in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose).[12]

  • Acetic acid solution (0.7% or 1% in saline).[11][12]

  • Reference analgesic drug (e.g., Indomethacin, 10 mg/kg).[11]

  • Vehicle control (e.g., normal saline or 0.25% Na-CMC).[11]

3. Procedure:

  • Divide the mice into groups (n=8 per group): Vehicle control, reference drug, and test groups receiving different doses of Spilanthol.[11]

  • Administer the test compounds or vehicle orally (p.o.).

  • After a pre-treatment time (e.g., 30 or 60 minutes), administer the acetic acid solution intraperitoneally (i.p.) at a volume of 10 ml/kg.[11][12]

  • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

  • Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes).[8]

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Protocol 3: In Vitro COX-2 Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of Spilanthol against the COX-2 enzyme.[13][14][15]

1. Materials:

  • Human recombinant COX-2 enzyme.

  • Arachidonic acid (substrate).

  • Heme (cofactor).

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0).

  • Spilanthol (dissolved in a suitable solvent, e.g., DMSO).

  • Selective COX-2 inhibitor as a positive control (e.g., Celecoxib).

  • Detection reagent (e.g., a kit to measure prostaglandin E2 production).

2. Procedure:

  • Prepare a reaction mixture containing the reaction buffer, heme, and the COX-2 enzyme in a 96-well plate.

  • Add different concentrations of Spilanthol or the positive control to the respective wells. Add the vehicle to the control wells.

  • Pre-incubate the plate for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate for a defined period to allow for the conversion of arachidonic acid to prostaglandins.

  • Stop the reaction (e.g., by adding a stopping solution or by placing on ice).

  • Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Calculate the percentage of COX-2 inhibition for each concentration of Spilanthol and determine the IC50 value.

Signaling Pathways and Molecular Mechanisms

Spilanthol exerts its biological effects by modulating several key signaling pathways involved in inflammation and nociception.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Spilanthol has been shown to inhibit the activation of this pathway.

NF_kB_Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_active Active NF-κB IkB->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_active->Inflammatory_Genes Induces transcription of Spilanthol Spilanthol Spilanthol->IKK Inhibits

Caption: Spilanthol inhibits the NF-κB signaling pathway by preventing the activation of IKK.

This inhibition prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to induce the transcription of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and IL-6.[16]

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are another family of proteins crucial for regulating inflammation. Spilanthol has been shown to suppress the phosphorylation of key MAPKs, including p38 and JNK, further contributing to its anti-inflammatory effects.

Interaction with TRPV1 and Cannabinoid Receptors

Spilanthol's anesthetic and analgesic properties are partly attributed to its interaction with transient receptor potential (TRP) channels and cannabinoid receptors.

  • TRPV1: The antihypertensive effect of Spilanthol has been shown to be blocked by a TRPV1 antagonist, suggesting that Spilanthol may act as a TRPV1 agonist.[12] The activation of TRPV1 channels on sensory neurons can lead to an initial sensation of pungency or tingling, followed by a period of desensitization, which contributes to its analgesic effect.

TRPV1_Modulation cluster_neuron Spilanthol Spilanthol TRPV1 TRPV1 Channel Spilanthol->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Depolarization Depolarization Ca_influx->Depolarization Desensitization Channel Desensitization (Analgesia) Ca_influx->Desensitization Neuron Sensory Neuron Signal Nociceptive Signal Depolarization->Signal

References

Methodological & Application

Protocol for Spilanthol Extraction from Acmella oleracea Flowers: Application Notes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acmella oleracea, a plant renowned for its diverse pharmacological properties, is a primary source of the bioactive N-alkylamide, spilanthol.[1] Spilanthol has garnered significant attention in the pharmaceutical and cosmetic industries due to its analgesic, anti-inflammatory, antimicrobial, and muscle-relaxant effects, earning it the moniker "herbal botox".[1][2] This document provides detailed protocols for the extraction and purification of spilanthol from Acmella oleracea flowers, targeting researchers, scientists, and professionals in drug development. The protocols described herein encompass various extraction methodologies, including conventional solvent extraction, modern microwave-assisted techniques, "green" extraction using Natural Deep Eutectic Solvents (NADES), and supercritical fluid extraction (SFE).

Extraction Methodologies: A Comparative Overview

The choice of extraction method significantly impacts the yield and purity of spilanthol. This section details several established protocols, with quantitative data summarized for comparative analysis.

Solvent Extraction

Conventional solvent extraction remains a widely used method for obtaining spilanthol. Solvents such as ethanol, methanol, and hexane are commonly employed.[3]

Protocol: Ethanolic Extraction

  • Plant Material Preparation: Air-dry fresh Acmella oleracea flowers in the shade and grind them into a coarse powder.

  • Maceration: Soak the powdered plant material in 95% ethanol in a sealed container. A common solid-to-solvent ratio is 1:10 (w/v).

  • Extraction: Agitate the mixture at room temperature for 48-72 hours.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to separate the plant debris.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude ethanolic extract.

  • Storage: Store the crude extract in an airtight container at 4°C in the dark.

Microwave-Assisted Extraction (MAE)

MAE is a modern technique that utilizes microwave energy to heat the solvent and plant material, leading to a more efficient extraction process with reduced solvent consumption and extraction time.

Protocol: Microwave-Assisted Extraction

  • Plant Material Preparation: Use dried and powdered Acmella oleracea aerial parts.

  • Extraction: Place the plant material in a microwave extractor with a suitable solvent (e.g., ethanol).

  • Microwave Parameters: Apply microwave power for a specified duration. For example, one study compared MAE with traditional hydrodistillation and found MAE to be more efficient.[4]

  • Filtration and Concentration: Follow the same filtration and solvent evaporation steps as in the solvent extraction protocol.

Natural Deep Eutectic Solvents (NADES) Extraction

NADES are considered green solvents and are mixtures of natural compounds like choline chloride with hydrogen bond donors such as sugars, organic acids, or amines.[5] They offer a non-toxic and environmentally friendly alternative to conventional organic solvents.

Protocol: NADES Extraction

  • NADES Preparation: Prepare the NADES by mixing a hydrogen bond acceptor (e.g., choline chloride) with a hydrogen bond donor (e.g., 1,2-propanediol) at a specific molar ratio (e.g., 1:2). Gentle heating may be required to form a homogenous liquid.

  • Extraction: Mix 50 mg of ground Acmella oleracea flower heads with 1 mL of the prepared NADES in a reaction tube.[6]

  • Incubation: Incubate the mixture for 60 minutes at 50°C.[6]

  • Centrifugation: Centrifuge the mixture to separate the supernatant containing the extracted spilanthol.

  • Analysis: The supernatant can be directly analyzed or subjected to further purification.

Supercritical Fluid Extraction (SFE) with CO₂

SFE using supercritical carbon dioxide (scCO₂) is a highly selective method that yields solvent-free extracts.[7] The properties of scCO₂ can be tuned by altering pressure and temperature.

Protocol: Supercritical CO₂ Extraction

  • Plant Material Preparation: Use dried and ground Acmella oleracea flowers.

  • Extraction: Load the plant material into the extraction vessel of a supercritical fluid extractor.

  • SFE Parameters: Set the extraction conditions. For instance, a study obtained a high spilanthol yield at 320 bar and 70°C.[8]

  • Fractionation: The extract can be fractionated by depressurizing the CO₂ in stages, allowing for the selective precipitation of different compounds.

  • Collection: Collect the spilanthol-rich extract from the separator.

Quantitative Data Summary

The following tables summarize quantitative data from various spilanthol extraction studies.

Table 1: Comparison of Different Extraction Methods

Extraction MethodSolvent/SystemPlant PartSpilanthol Yield/ConcentrationReference
Ethanolic ExtractionEthanolFlowers245.93 µg/mL[5]
NADES ExtractionCholine chloride/1,2-propanediol (1:2) + 20% waterFlower heads244.58 µg/mL[5]
Microwave-Assisted Extraction-Aerial parts13.31% in essential oil[4]
HydrodistillationWaterAerial parts2.24% in essential oil[4]
Supercritical CO₂ ExtractionCO₂Flowers2.6% yield, 34.6% selectivity[8]

Table 2: Influence of NADES Composition and Conditions on Spilanthol Extraction

NADES Composition (Choline Chloride as HBA)Molar RatioWater AdditionTemperatureSpilanthol Concentration (µg/mL)Reference
1,2-propanediol1:220%50°C244.58[5]
1,2-propanediol1:220%80°C260.21[6]
Methylurea1:220%50°C208.12[5]
Methylurea1:220%80°C231.03[6]

Downstream Processing: Purification of Spilanthol

Following extraction, the crude extract contains a mixture of compounds. Downstream processing is crucial for isolating and purifying spilanthol.[9] Solid-phase extraction (SPE) is an effective method for this purpose.

Protocol: Solid-Phase Extraction (SPE) for Spilanthol Purification

  • Column Preparation: Use a C18 SPE column. Activate the column with ethanol and then equilibrate it with water.[10]

  • Sample Loading: Dilute the crude extract (from ethanolic or NADES extraction) with water and load it onto the SPE column.[10]

  • Washing: Wash the column with water to remove polar impurities. For NADES extracts, this step also removes the NADES components.[10]

  • Elution: Elute spilanthol using a suitable concentration of ethanol. An isocratic elution with 52% ethanol has proven to be effective.[10][11]

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis and Pooling: Analyze the fractions for spilanthol content and purity (e.g., using HPLC-DAD). Pool the fractions with the highest purity.

  • Final Concentration: Evaporate the solvent from the pooled fractions to obtain purified spilanthol.

Table 3: Purity of Spilanthol after SPE Purification

Initial ExtractPurity of Combined Fractions (Raw)Purity after Removal of InsolublesReference
NADES (ChCl/P)71.65%89.71%[10][11]
Ethanolic77.27% - 80.27%87.25% - 91.93%[10][11]

Analytical Quantification

Accurate quantification of spilanthol is essential for quality control and research purposes. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used methods.[1][5]

Experimental Workflows (Graphviz Diagrams)

Spilanthol_Extraction_Workflow plant_material Acmella oleracea Flowers (Dried & Powdered) extraction Extraction plant_material->extraction solvent_ext Solvent Extraction (e.g., Ethanol) extraction->solvent_ext Method 1 mae_ext Microwave-Assisted Extraction extraction->mae_ext Method 2 nades_ext NADES Extraction extraction->nades_ext Method 3 sfe_ext Supercritical CO2 Extraction extraction->sfe_ext Method 4 filtration Filtration / Centrifugation solvent_ext->filtration mae_ext->filtration nades_ext->filtration crude_extract Crude Spilanthol Extract sfe_ext->crude_extract Direct Collection concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration concentration->crude_extract

Caption: Overview of Spilanthol Extraction Methods.

Spilanthol_Purification_Workflow crude_extract Crude Spilanthol Extract spe Solid-Phase Extraction (SPE) on C18 Column crude_extract->spe sample_load 2. Sample Loading crude_extract->sample_load Load onto prepared column column_prep 1. Column Activation & Equilibration washing 3. Washing (Remove Impurities) elution 4. Elution (e.g., 52% Ethanol) sample_load->washing washing->elution fraction_collection Fraction Collection elution->fraction_collection analysis Analysis (HPLC-DAD) fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling Based on Purity final_product Purified Spilanthol pooling->final_product Solvent Evaporation

Caption: Downstream Processing for Spilanthol Purification.

References

Large-Scale Synthesis of N-(2-methylpropyl)deca-2,6,8-trienamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-methylpropyl)deca-2,6,8-trienamide, also known as spilanthol, is a bioactive fatty acid amide responsible for the tingling and numbing sensation produced by plants of the Acmella oleracea and Heliopsis longipes species. Its diverse pharmacological properties, including analgesic, anti-inflammatory, and antimicrobial activities, have garnered significant interest in the fields of drug development and cosmetics. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on industrially applicable methods that ensure high yield and purity without the need for column chromatography.

Data Presentation

Table 1: Comparison of Key Steps in Large-Scale Synthesis Protocols
StepMethod A: Amidation of Decatrienoic Acid EsterMethod B: Amidation via Acid HalideKey Advantages
Starting Material (2E,6Z,8E)-decatrienoic acid ester(2E,6Z,8E)-decatrienoic acidDirect conversion vs. activation step
Key Reagents Isobutylamine, Catalyst (e.g., Sodium Methoxide)Thionyl chloride or Oxalyl chloride, Isobutylamine, Base (e.g., Triethylamine)Fewer steps, milder conditions vs. High reactivity, potentially higher conversion
Solvent Toluene, MethanolDichloromethane, TolueneReadily available industrial solvents
Reaction Temperature 80-120°C0°C to room temperatureHigher temperature for direct amidation vs. controlled temperature for acid chloride formation
Purification DistillationExtraction and CrystallizationAvoids chromatography, suitable for large scale
Table 2: Representative Yields and Purity for Large-Scale Synthesis
Synthesis StageIntermediate/ProductTypical Yield (%)Achieved Purity (%)Analytical MethodReference
Wittig Reaction (2E,6Z,8E)-deca-2,6,8-trienoic acid ester95>95 (isomerically pure)GC, NMR[1]
Saponification (2E,6Z,8E)-deca-2,6,8-trienoic acid91>98HPLC[1]
Amidation This compound79-84>78 (GC purity)GC, NMR[1][2]
Overall Yield This compound47>95 (after purification)HPLC, NMR[1]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide via Wittig Reaction and Amidation

This protocol is adapted from methodologies designed for industrial application, avoiding chromatographic purification.[3]

Step 1: Synthesis of (2E,6Z,8E)-deca-2,6,8-trienoic acid ester (Wittig Reaction)

  • To a suitable reactor, add a phosphonium salt such as (4-carboxybutyl)triphenylphosphonium bromide and an appropriate solvent (e.g., THF).

  • Add a strong base (e.g., potassium carbonate) to generate the ylide.

  • Cool the reaction mixture and add crotonaldehyde dropwise, maintaining the temperature below 25°C.

  • Stir the reaction mixture at room temperature until completion (monitor by GC).

  • Filter the reaction mixture to remove triphenylphosphine oxide.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the ester by distillation to achieve high isomeric purity.

Step 2: Saponification of the Ester

  • Dissolve the purified (2E,6Z,8E)-deca-2,6,8-trienoic acid ester in a suitable solvent such as methanol.

  • Add a solution of sodium hydroxide or potassium hydroxide in water.

  • Heat the mixture to reflux and stir until the saponification is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain (2E,6Z,8E)-deca-2,6,8-trienoic acid.

Step 3: Amidation with Isobutylamine

  • Suspend the (2E,6Z,8E)-deca-2,6,8-trienoic acid in an appropriate solvent like toluene.

  • Add a coupling agent (e.g., thionyl chloride or oxalyl chloride) at a controlled temperature (0-5°C) to form the acid chloride.

  • In a separate vessel, dissolve isobutylamine in the same solvent and cool.

  • Slowly add the acid chloride solution to the isobutylamine solution, maintaining a low temperature.

  • Allow the reaction to proceed to completion at room temperature.

  • Wash the reaction mixture with water and an aqueous base (e.g., sodium bicarbonate) to remove unreacted acid and byproducts.

  • Concentrate the organic layer under reduced pressure.

  • The crude product can be further purified by distillation or crystallization to yield this compound of high purity.

Mechanism of Action and Signaling Pathways

This compound exerts its sensory effects through a multimodal mechanism of action on primary sensory neurons. It is known to inhibit two-pore potassium channels (KCNK3, KCNK9, and KCNK18), leading to neuronal depolarization.[4][5] Additionally, it acts as an agonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels, which are involved in the perception of pain and temperature.[3][6]

Sanshool_Signaling_Pathway cluster_neuron Sensory Neuron Membrane sanshool N-(2-methylpropyl)deca- 2,6,8-trienamide (Sanshool) KCNK KCNK3, KCNK9, KCNK18 (Two-Pore K+ Channels) sanshool->KCNK Inhibition TRPV1 TRPV1 Channel sanshool->TRPV1 Agonism TRPA1 TRPA1 Channel sanshool->TRPA1 Agonism depolarization Neuronal Depolarization KCNK->depolarization Prevents K+ efflux TRPV1->depolarization Ca2+/Na+ influx TRPA1->depolarization Ca2+/Na+ influx action_potential Action Potential Generation depolarization->action_potential sensation Tingling & Numbing Sensation action_potential->sensation

Caption: Signaling pathway of this compound in sensory neurons.

Experimental Workflow

The following diagram illustrates a typical workflow for the large-scale synthesis and purification of this compound.

Synthesis_Workflow start Starting Materials (Phosphonium Salt, Crotonaldehyde) wittig Step 1: Wittig Reaction start->wittig ester Decatrienoic Acid Ester wittig->ester saponification Step 2: Saponification ester->saponification acid Decatrienoic Acid saponification->acid amidation Step 3: Amidation (with Isobutylamine) acid->amidation crude Crude Product amidation->crude purification Purification (Distillation/Crystallization) crude->purification final_product N-(2-methylpropyl)deca- 2,6,8-trienamide purification->final_product qc Quality Control (GC, HPLC, NMR) final_product->qc

Caption: Workflow for the large-scale synthesis of this compound.

References

Application Note: A Validated HPLC-MS/MS Method for the Quantitative Analysis of Spilanthol in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spilanthol, a bioactive N-alkylamide primarily found in plants of the Asteraceae family, such as Acmella oleracea (often referred to as "jambu" or "toothache plant"), has garnered significant interest in the pharmaceutical and cosmetic industries. Its diverse pharmacological properties, including analgesic, anti-inflammatory, antioxidant, and muscle-relaxing effects, make it a promising candidate for drug development and as an active ingredient in topical formulations.[1][2][3] Accurate and sensitive quantification of Spilanthol in plant extracts is crucial for quality control, formulation development, and pharmacokinetic studies.

This application note provides a detailed protocol for the quantification of Spilanthol in plant extracts using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The described methodology is based on validated procedures reported in the scientific literature and is intended to guide researchers in establishing a reliable analytical workflow.

Experimental Protocols

Sample Preparation: Extraction of Spilanthol

The efficient extraction of Spilanthol from plant material is a critical first step. Studies have shown that ethanol and hydroethanolic solutions are effective solvents for this purpose.[4][5]

Protocol: Ethanolic Extraction

  • Plant Material: Use fresh or dried and powdered plant material (e.g., flowers, leaves, or aerial parts of Acmella oleracea).

  • Extraction Solvent: Prepare a solution of >75% ethanol in water.[4][5]

  • Extraction Procedure:

    • Weigh a known amount of the plant material (e.g., 1 gram).

    • Add a defined volume of the extraction solvent (e.g., 10 mL).

    • Sonication or vortexing can be employed to enhance extraction efficiency.

    • Incubate the mixture at room temperature for a specified period (e.g., 1-2 hours) with occasional agitation.

    • Centrifuge the mixture to pellet the solid plant material.

    • Collect the supernatant (the ethanolic extract).

  • Sample Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to HPLC-MS/MS analysis to remove any particulate matter.

  • Storage: The ethanolic extracts of Spilanthol have been shown to be stable for over 6 months, even at room temperature.[4][5] For long-term storage, it is recommended to keep the extracts at -20°C or -80°C.[4]

HPLC-MS/MS Analysis

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is required.

Chromatographic Conditions

The separation of Spilanthol is typically achieved using a C18 reversed-phase column. The mobile phase composition and gradient can be optimized to achieve good peak shape and resolution.

ParameterRecommended Conditions
Column C18, e.g., 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 30 - 40 °C
Gradient Elution A gradient starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B is often used. For example, starting at 60% B and increasing to 95% B over 10 minutes. An isocratic mobile phase of acetonitrile and water (e.g., 93:7 v/v) has also been reported.[6]

Mass Spectrometric Conditions

Spilanthol is typically analyzed in positive ion mode using electrospray ionization (ESI). The quantification is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

ParameterRecommended Settings
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 222.2 [M+H]⁺
Product Ions (Q3) Common fragment ions include m/z 123, 81, and 149. The transition 222.2 -> 81 is often used for quantification.
Collision Energy (CE) To be optimized for the specific instrument, typically in the range of 10-30 eV.
Dwell Time 100-200 ms
Method Validation

A thorough method validation should be performed to ensure the reliability of the quantitative data. Key validation parameters are summarized in the table below, with example values from published studies.

Validation ParameterTypical PerformanceReference
Linearity (Range) 0.45 - 450 µM[4][5]
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.27 µM[4][5]
Limit of Quantification (LOQ) 0.45 µM / 1 ng/mL[3][4][5]
Precision (RSD%) ≤ 6% (Repeatability), ≤ 2% (Intermediate Precision)[4][5]
Accuracy (Recovery %) Typically within 80-120%

Quantitative Data Summary

The concentration of Spilanthol can vary significantly depending on the plant part, geographical origin, and extraction method. The following table summarizes quantitative data from various studies.

Plant MaterialExtraction SolventSpilanthol ConcentrationReference
Spilanthes acmella (leaves of in vitro plants)Methanol3294 µg/g dry weight
Spilanthes acmella (leaves of in vivo plants)Methanol2704 µg/g dry weight
Acmella oleracea flower headsEthanol245.93 µg/mL
Acmella oleracea flower headsNADES (ChCl/P, 1:2, +20% water)244.58 µg/mL

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Spilanthol in plant extracts.

G plant_material Plant Material (e.g., Acmella oleracea) extraction Extraction (>75% Ethanol) plant_material->extraction filtration Filtration (0.22 µm Syringe Filter) extraction->filtration hplc HPLC Separation (C18 Reversed-Phase) filtration->hplc msms MS/MS Detection (ESI+, MRM Mode) hplc->msms quantification Data Analysis & Quantification msms->quantification

Caption: HPLC-MS/MS workflow for Spilanthol quantification.

Signaling Pathway

Spilanthol has been shown to exert its anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a key regulator of cellular processes, including inflammation.

G cluster_cell Cell spilanthol Spilanthol mapk MAPK (p38, JNK) spilanthol->mapk Inhibition stimulus Inflammatory Stimulus (e.g., LPS, DNCB) mapkkk MAPKKK (e.g., TAK1) stimulus->mapkkk mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk mapkk->mapk transcription_factors Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription_factors inflammatory_response Inflammatory Response (e.g., COX-2, iNOS expression) transcription_factors->inflammatory_response

References

Application of N-(2-methylpropyl)deca-2,6,8-trienamide in insecticidal assays.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-methylpropyl)deca-2,6,8-trienamide, commonly known as Spilanthol or Affinin, is a bioactive N-alkylamide found in various plant species, notably Acmella oleracea (toothache plant) and Salmea scandens. This compound has garnered significant interest for its potent insecticidal properties, presenting a promising avenue for the development of bio-based pesticides. N-alkylamides, including Spilanthol, are known to exert their effects by targeting the nervous system of insects, primarily by modulating the function of voltage-gated sodium channels. This document provides detailed application notes and experimental protocols for the assessment of this compound's insecticidal activity.

Data Presentation

The insecticidal efficacy of this compound and related N-isobutylamides has been quantified against various insect pests. The following tables summarize the key quantitative data from relevant studies.

CompoundInsect SpeciesAssay TypeLC50 ValueSource
This compound (Spilanthol)Plutella xylostella (Diamondback moth)Leaf Dip Assay1.49 g/L[1][2]
(2E, 4E)-N-(2-methylpropyl)deca-2,4-dienamide (Pellitorine)Coelaenomenodera lameensis (Oil palm leaf miner)Contact Toxicity (Dipping)0.491 mg/mL
Compound/ExtractInsect SpeciesConcentrationMortality Rate (%)Application MethodSource
N-isobutyl-(2E,4E,8Z,10E/Z)-dodecatetraenamides-rich extractSpodoptera frugiperda (Fall armyworm)0.30 mg/µL63%Topical (in situ)
This compound (Spilanthol)Plutella xylostella2 g/L95-100%Leaf Dip Assay[1][2]
Methanolic seed extract of Spilanthes acmellaPlutella xylostella5 g/L60-70%Leaf Dip Assay[1][2]
Hexane seed extract of Spilanthes acmellaPlutella xylostella5 g/L80-90%Leaf Dip Assay[1][2]

Experimental Protocols

Detailed methodologies for conducting insecticidal assays with this compound are provided below. These protocols are based on established methods for evaluating the efficacy of insecticides.

Protocol 1: Leaf Dip Bioassay for Larvicidal Activity

This method is suitable for assessing the insecticidal activity of the compound against leaf-eating insect larvae, such as Plutella xylostella.[3]

Materials:

  • This compound (Spilanthol)

  • Acetone or other suitable solvent

  • Distilled water

  • Triton X-100 or similar surfactant

  • Cabbage leaves (or other host plant leaves)

  • Petri dishes (90 mm diameter)

  • Filter paper

  • Second or third instar larvae of the target insect

  • Forceps

  • Micropipettes

  • Beakers and flasks

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • From the stock solution, prepare a series of dilutions to achieve the desired test concentrations (e.g., ranging from 0.1 g/L to 5 g/L).

    • Add a surfactant (e.g., Triton X-100 at 0.1%) to each dilution to ensure even spreading on the leaf surface.

    • A control solution should be prepared with the solvent and surfactant only.

  • Leaf Disc Preparation and Treatment:

    • Cut fresh, untreated host plant leaves into discs of a standard size (e.g., 5 cm diameter).

    • Using forceps, dip each leaf disc into a test solution for a standardized time (e.g., 10-30 seconds).

    • Allow the treated leaf discs to air-dry completely on a clean, non-absorbent surface.

  • Bioassay Setup:

    • Place a piece of moistened filter paper at the bottom of each Petri dish to maintain humidity.

    • Place one treated leaf disc in each Petri dish.

    • Carefully transfer a known number of insect larvae (e.g., 10-20) onto the leaf disc in each Petri dish using a fine paintbrush or forceps.

    • Seal the Petri dishes with perforated lids or parafilm to allow for air exchange.

  • Incubation and Observation:

    • Incubate the Petri dishes under controlled conditions (e.g., 25 ± 2°C, 65% relative humidity, and a 16:8 hour light:dark photoperiod).[3]

    • Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

    • Determine the LC50 (lethal concentration required to kill 50% of the population) using probit analysis.

Protocol 2: Topical Application Bioassay

This method assesses the contact toxicity of the compound when applied directly to the insect's body.

Materials:

  • This compound

  • Acetone or other suitable volatile solvent

  • Microsyringe or microapplicator

  • Third or fourth instar larvae of the target insect

  • Petri dishes

  • Fresh host plant leaves (as a food source)

  • CO2 for anesthetizing insects (optional)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a series of concentrations of this compound in a volatile solvent like acetone.

  • Insect Treatment:

    • Anesthetize the larvae briefly with CO2 if necessary to facilitate handling.

    • Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thoracic region of each larva.

    • The control group should be treated with the solvent only.

  • Post-Treatment Care and Observation:

    • Place the treated larvae in Petri dishes containing fresh, untreated host plant leaves for food.

    • Maintain the Petri dishes under the same controlled conditions as in the leaf dip bioassay.

    • Record mortality at 24, 48, and 72 hours post-application.

  • Data Analysis:

    • Calculate the percentage mortality for each dose.

    • Determine the LD50 (lethal dose required to kill 50% of the population) using probit analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Collection & Analysis Compound N-(2-methylpropyl)deca- 2,6,8-trienamide Stock Stock Solution Compound->Stock Solvent Solvent (e.g., Acetone) Solvent->Stock Surfactant Surfactant (e.g., Triton X-100) Dilutions Serial Dilutions Surfactant->Dilutions for Leaf Dip Stock->Dilutions LeafDip Leaf Dip Method Dilutions->LeafDip Topical Topical Application Dilutions->Topical Mortality Record Mortality (24, 48, 72h) LeafDip->Mortality Topical->Mortality Analysis Probit Analysis Mortality->Analysis LC50_LD50 Determine LC50/LD50 Analysis->LC50_LD50

Caption: Experimental workflow for insecticidal assays.

References

Application Notes and Protocols: In-vitro Anti-inflammatory Studies of Spilanthol on Macrophage Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Spilanthol, a bioactive N-alkamide isolated from Spilanthes acmella, has demonstrated significant anti-inflammatory properties in various studies.[1][2] This document provides a comprehensive overview and detailed protocols for conducting in-vitro studies to evaluate the anti-inflammatory effects of Spilanthol on macrophage cell lines, such as the murine RAW 264.7 model.[1][2] The primary mechanism of action involves the downregulation of pro-inflammatory mediators by inhibiting key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).[1][3] These protocols are designed to guide researchers in assessing the efficacy of Spilanthol in modulating inflammatory responses at the cellular and molecular levels.

Overview of Spilanthol's Anti-inflammatory Mechanism

Spilanthol exerts its anti-inflammatory effects by targeting the upstream signaling cascades that lead to the production of inflammatory mediators in macrophages. When macrophages are activated by stimuli like Lipopolysaccharide (LPS), they initiate a signaling cascade that results in the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][2]

Spilanthol has been shown to inhibit these responses by:

  • Suppressing NF-κB Activation: It restrains the phosphorylation of the inhibitory subunit IκBα, which prevents the nuclear translocation of the NF-κB p65/p50 complex.[1][3] This action blocks the transcription of various pro-inflammatory genes.[1][2]

  • Inhibiting MAPK Signaling: Spilanthol can inhibit the phosphorylation of key MAPK proteins like ERK, JNK, and p38.[3][4] The MAPK pathway is another major signaling route that regulates the expression of inflammatory mediators.[3]

  • Downregulating Inflammatory Mediators: As a result of these actions, Spilanthol dose-dependently reduces the production of nitric oxide (NO), iNOS, COX-2, TNF-α, IL-6, and IL-1β at both the mRNA and protein levels.[1][2]

Visualized Pathways and Workflows

The following diagrams illustrate the key signaling pathways involved in macrophage inflammation and the general experimental workflow for assessing the anti-inflammatory effects of Spilanthol.

G cluster_setup Phase 1: Cell Culture & Treatment cluster_analysis Phase 2: Data Acquisition cluster_result Phase 3: Analysis A Seed RAW 264.7 Cells (e.g., 96-well or 6-well plates) B Incubate for 24h for cell adherence A->B C Pre-treat with Spilanthol (various concentrations) for 1h B->C D Induce Inflammation with LPS (e.g., 1 µg/mL) C->D E Incubate for 24h D->E F Collect Supernatant E->F G Lyse Cells for Protein/RNA E->G H Perform Cell Viability Assay (MTT on remaining cells) E->H I Griess Assay (NO) F->I J ELISA (Cytokines: TNF-α, IL-6, IL-1β) F->J K Western Blot (iNOS, COX-2, p-IκBα, p-MAPKs) G->K L RT-PCR (mRNA levels) G->L M Data Analysis & Visualization H->M I->M J->M K->M L->M

Caption: General experimental workflow for in-vitro analysis of Spilanthol.

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 Activation TLR4->TAK1 MAPK_path MAPK Pathway TAK1->MAPK_path p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK NFkB_path NF-κB Pathway TAK1->NFkB_path IKK IKK TAK1->IKK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Mediators Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) AP1->Mediators IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc NFkB_nuc->Mediators

Caption: LPS-induced inflammatory signaling pathways in macrophages.

G Spilanthol Spilanthol Inhibit inhibits TAK1 TAK1 Activation MAPK_phos MAPK Phosphorylation (p38, JNK, ERK) TAK1->MAPK_phos IkBa_phos IκBα Phosphorylation TAK1->IkBa_phos Mediators ↓ iNOS, COX-2, TNF-α, IL-6, IL-1β Production MAPK_phos->Mediators NFkB_trans NF-κB Nuclear Translocation IkBa_phos->NFkB_trans NFkB_trans->Mediators Inhibit->MAPK_phos Inhibit->IkBa_phos Inhibit_edge Inhibit_edge

Caption: Spilanthol's inhibitory mechanism on inflammatory pathways.

Quantitative Data Summary

The following tables summarize the dose-dependent inhibitory effects of Spilanthol on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages, as reported in scientific literature.

Table 1: Effect of Spilanthol on Pro-inflammatory Mediators

Marker Spilanthol Concentration Observation Reference
Nitric Oxide (NO) 90 µM - 360 µM Dose-dependent reduction in NO production. At 90 µM and 360 µM, production was 60% and 20% of the LPS-only group, respectively. [4][5]
iNOS 100 µM Significant reduction in both iNOS mRNA and protein expression. [6][7]

| COX-2 | 90 µM - 180 µM | Dose-dependent reduction in both COX-2 mRNA and protein expression. |[2][8] |

Table 2: Effect of Spilanthol on Pro-inflammatory Cytokines

Cytokine Spilanthol Concentration Observation Reference
TNF-α 90 µM - 180 µM Dose-dependent reduction in TNF-α production. [2][8]
IL-6 90 µM - 180 µM Dose-dependent reduction in IL-6 production. [1][2][8]

| IL-1β | 90 µM - 180 µM | Dose-dependent reduction in IL-1β production. |[1][2][8] |

Detailed Experimental Protocols

These protocols are based on methodologies reported for studying inflammation in RAW 264.7 macrophage cells.[9][10][11][12]

Protocol 1: Cell Culture and Maintenance of RAW 264.7 Macrophages
  • Culture Medium: Prepare high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Maintenance: Culture RAW 264.7 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

  • Passaging: When cells reach 80-90% confluency, gently scrape the cells, centrifuge at 1200 rpm for 5 minutes, and resuspend in fresh medium for subculturing at a ratio of 1:5 to 1:10. Ensure cells maintain a round, pristine morphology for optimal inflammatory response.[10]

Protocol 2: Induction of Inflammation and Spilanthol Treatment
  • Cell Seeding: Seed RAW 264.7 cells into appropriate plates (e.g., 96-well for viability/NO assays, 24-well for ELISA, 6-well for Western Blot/PCR) at a density of 2.5 x 10⁵ cells/mL.[9] Allow cells to adhere for 24 hours.

  • Spilanthol Pre-treatment: Prepare stock solutions of Spilanthol in DMSO and dilute to final concentrations in serum-free DMEM. Aspirate the old medium and pre-treat the cells with various concentrations of Spilanthol (e.g., 10 µM - 200 µM) for 1-2 hours.[12] Include a vehicle control (DMSO).

  • LPS Stimulation: Without removing the Spilanthol-containing medium, add LPS (from E. coli O111:B4) to a final concentration of 100 ng/mL to 1 µg/mL to all wells except the negative control group.[11][12]

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

Protocol 3: Assessment of Cell Viability (MTT Assay)
  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • MTT Addition: After the 24-hour incubation period, add 20 µL of the MTT solution to each well of a 96-well plate and incubate for another 4 hours.[12]

  • Formazan Solubilization: Carefully remove the supernatant. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Protocol 4: Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Sample Collection: After the 24-hour incubation, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 5: Quantification of Pro-inflammatory Cytokines (ELISA)
  • Sample Collection: Collect the cell culture supernatant after the 24-hour incubation period.

  • ELISA Procedure: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-6, and IL-1β using commercially available kits.[11][13] Follow the manufacturer's instructions precisely for coating, blocking, sample/standard addition, detection antibody incubation, and substrate development.

  • Measurement: Measure the absorbance at the specified wavelength (typically 450 nm) and calculate the cytokine concentrations based on the standard curve.

Protocol 6: Analysis of Protein Expression (Western Blot)
  • Cell Lysis: After removing the supernatant, wash the cells in 6-well plates with ice-cold PBS. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (β-actin or GAPDH).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities using software like ImageJ.

References

Application Notes and Protocols for the Structural Elucidation of N-(2-methylpropyl)deca-2,6,8-trienamide (Spilanthol) using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-methylpropyl)deca-2,6,8-trienamide, commonly known as Spilanthol, is a bioactive fatty acid amide found in plants of the Asteraceae family, most notably in Acmella oleracea. It is recognized for its pungent taste and various pharmacological activities, including analgesic, anti-inflammatory, and insecticidal properties. The unique triene amide structure of Spilanthol necessitates a comprehensive analytical approach for its unambiguous identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of such natural products.

These application notes provide a detailed protocol for the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data for the structural confirmation of this compound.

Data Presentation

The structural elucidation of this compound was achieved through a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments. The data presented below were acquired on a 400 MHz NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
25.85d15.01H
37.21dt15.0, 7.01H
42.25q7.02H
52.15q7.02H
65.95dt11.0, 7.01H
76.20t11.01H
86.05dd15.0, 11.01H
95.75dq15.0, 7.01H
101.75d7.03H
1'3.15t6.52H
2'1.80m-1H
3'0.90d6.86H
NH5.60br s-1H
¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

PositionChemical Shift (δ, ppm)
1166.5
2122.0
3141.5
432.5
529.0
6128.0
7129.5
8126.0
9135.0
1018.2
1'47.0
2'28.5
3'20.2

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

Sample Preparation
  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of cotton wool in a Pasteur pipette.

NMR Data Acquisition

All NMR spectra were recorded on a 400 MHz spectrometer at a temperature of 25 °C.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 16 ppm (centered around 5 ppm).

  • Acquisition Time: ~2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16.

  • Processing: Fourier transform, phase correction, and baseline correction.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Spectral Width: 240 ppm (centered around 120 ppm).

  • Acquisition Time: ~1 second.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Processing: Fourier transform with a line broadening of 1-2 Hz, phase correction, and baseline correction.

2D COSY (Correlation Spectroscopy):

  • Pulse Program: A standard gradient-enhanced COSY experiment (e.g., 'cosygpqf').

  • Spectral Width (F2 and F1): 12 ppm.

  • Number of Increments (F1): 256.

  • Number of Scans per Increment: 8.

  • Processing: Sine-bell window function in both dimensions followed by Fourier transform.

2D HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: A standard gradient-enhanced HSQC experiment with sensitivity improvement (e.g., 'hsqcedetgpsisp2.3').

  • Spectral Width (F2 - ¹H): 12 ppm.

  • Spectral Width (F1 - ¹³C): 160 ppm.

  • Number of Increments (F1): 256.

  • Number of Scans per Increment: 16.

  • Processing: Qsine window function in both dimensions followed by Fourier transform.

2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., 'hmbcgplpndqf').

  • Spectral Width (F2 - ¹H): 12 ppm.

  • Spectral Width (F1 - ¹³C): 220 ppm.

  • Number of Increments (F1): 256.

  • Number of Scans per Increment: 32.

  • HMBC Delay: Optimized for a long-range coupling of 8 Hz.

  • Processing: Sine-bell window function in both dimensions followed by Fourier transform.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of this compound using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition (400 MHz) cluster_data_analysis Data Analysis and Structural Elucidation Compound This compound NMR_Tube NMR Sample Compound->NMR_Tube Solvent CDCl3 Solvent->NMR_Tube OneD_NMR 1H NMR 13C NMR NMR_Tube->OneD_NMR Acquire 1D Spectra TwoD_NMR COSY HSQC HMBC OneD_NMR->TwoD_NMR Acquire 2D Spectra Data_Processing Fourier Transform Phase & Baseline Correction TwoD_NMR->Data_Processing Process Spectra Spectral_Interpretation Assign Signals Determine Connectivity Data_Processing->Spectral_Interpretation Interpret Data Structure_Confirmation Final Structure Confirmed Spectral_Interpretation->Structure_Confirmation Confirm Structure

Caption: Experimental workflow for NMR-based structural elucidation.

Structural Elucidation Logic

The following diagram illustrates the logical relationships derived from the 2D NMR data that lead to the final structure of this compound.

structural_elucidation cluster_isobutyl Isobutyl Moiety cluster_decatrienamide Decatrienamide Chain cluster_hmbc Key HMBC Correlations H3_prime H-3' (δ 0.90) H2_prime H-2' (δ 1.80) H3_prime->H2_prime COSY H1_prime H-1' (δ 3.15) H2_prime->H1_prime COSY NH NH (δ 5.60) H1_prime->NH COSY C1 C-1 (δ 166.5) H1_prime->C1 H-1' to C-1 H1_prime->C1 H2 H-2 (δ 5.85) H3 H-3 (δ 7.21) H2->H3 COSY H2->C1 H-2 to C-1 H2->C1 C3 C-3 (δ 141.5) H2->C3 H-2 to C-3 H2->C3 H4 H-4 (δ 2.25) H3->H4 COSY H5 H-5 (δ 2.15) H4->H5 COSY H4->C3 H-4 to C-3 C2 C2 H4->C2 H-4 to C-2 H6 H-6 (δ 5.95) H5->H6 COSY H7 H-7 (δ 6.20) H6->H7 COSY H8 H-8 (δ 6.05) H7->H8 COSY H9 H-9 (δ 5.75) H8->H9 COSY H10 H-10 (δ 1.75) H9->H10 COSY C1_prime C-1' (δ 47.0)

Caption: Key 2D NMR correlations for structural elucidation.

Spilanthol as a Natural Alternative to Synthetic Pesticides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spilanthol, a bioactive N-alkylamide extracted from plants of the Acmella oleracea species (commonly known as the "toothache plant"), has garnered significant attention as a promising natural alternative to synthetic pesticides. Its potent insecticidal and acaricidal properties, coupled with a potentially favorable environmental profile, make it a compelling candidate for integrated pest management (IPM) strategies. These application notes provide a comprehensive overview of spilanthol's activity, mechanism of action, and detailed protocols for its evaluation.

Mechanism of Action: Neurotoxicity

Spilanthol's primary mode of action is neurotoxicity, leading to rapid paralysis and mortality in a wide range of arthropod pests.[1][[“]] Electrophysiological studies have demonstrated that spilanthol causes immediate hyperexcitation of insect nerve cells, followed by a complete inhibition of nerve activity.[[“]] This disruption of the nervous system manifests as uncoordinated muscle activity, paralysis, and ultimately, death. While the precise molecular targets are still under active investigation, the symptoms align with the modulation of key ion channels and receptors in the insect nervous system. The lipophilic nature of spilanthol allows it to readily penetrate the insect cuticle, facilitating its access to the central and peripheral nervous systems.

Data Presentation: Efficacy of Spilanthol

The following tables summarize the quantitative data on the efficacy of spilanthol and its comparison with synthetic pesticides against various pests.

Table 1: Insecticidal Activity of Spilanthol against Plutella xylostella (Diamondback Moth)

CompoundLC50 (g/L)Mortality (%) at specified concentrationExposure Time (hours)Reference
Spilanthol1.4995-100% at 2 g/L48[1]
Methanol Seed Extract5.1460-70% at 5 g/L48[1]
Hexane Seed Extract5.0480-90% at 5 g/L48[1]
Deltamethrin11.75Not specified48[1]

Table 2: Larvicidal and Pupicidal Activity of Spilanthol against Mosquito Vectors

SpeciesStageConcentration for 100% Mortality (ppm)Reference
Anopheles spp.Larva, Pupa7.5
Culex spp.Larva, Pupa7.5
Aedes aegyptiLarva, Pupa7.5

Table 3: Acaricidal Activity of Acmella oleracea Extracts (Containing Spilanthol) against Rhipicephalus microplus (Cattle Tick)

Extract Fraction (Spilanthol %)TestConcentrationMortality/Control (%)Reference
F2 (24.5%)Larval Packet Test1.6 mg/mL95.7%
F2 (24.5%)Adult Immersion Test12.5 mg/mL92.7%
F3 (48.0%)Larval Packet Test0.8 mg/mL>84.0%
F3 (48.0%)Adult Immersion Test12.5 mg/mL>94.0%
F4 (100%)Larval Packet Test0.8 mg/mL>84.0%
F4 (100%)Adult Immersion Test12.5 mg/mL>94.0%

Table 4: Comparative Toxicity of Spilanthol with Conventional Insecticides against Periplaneta americana (American Cockroach)

CompoundPotency relative to SpilantholReference
Carbaryl1.3 times less toxic[[“]]
Bioresmethrin2.6 times less toxic[[“]]
Lindane3.8 times less toxic[[“]]

Signaling Pathways

The neurotoxic effects of spilanthol are believed to stem from its interaction with multiple targets within the insect's nervous system. As an N-alkylamide, its mode of action is likely similar to other compounds in this class that are known to modulate key neuronal signaling pathways. The following diagrams illustrate the hypothesized signaling pathways affected by spilanthol.

spilanthol_action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Spilanthol Spilanthol VGSC Voltage-Gated Sodium Channel Spilanthol->VGSC Prolongs Opening Octopamine_Receptor Octopamine Receptor (GPCR) Spilanthol->Octopamine_Receptor Modulates GABA_Receptor GABA Receptor (Chloride Channel) Spilanthol->GABA_Receptor Blocks/Modulates Action_Potential Action Potential Propagation VGSC->Action_Potential Disrupts Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Causes Hyperexcitation Neurotransmitter_Release->GABA_Receptor Neurotransmitter (e.g., GABA) cAMP cAMP Octopamine_Receptor->cAMP Alters Signaling Paralysis Paralysis cAMP->Paralysis Contributes to Neurodisruption Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Inhibits Hyperpolarization Hyperpolarization/ Inhibition Chloride_Influx->Hyperpolarization Prevents Hyperpolarization->Paralysis Leads to leaf_dip_workflow start Start prep_solutions Prepare Spilanthol Dilutions (e.g., in acetone with surfactant) start->prep_solutions dip_leaves Dip Leaf Discs in Solutions (10-30 seconds) prep_solutions->dip_leaves prep_leaves Excise Cabbage Leaf Discs (uniform size) prep_leaves->dip_leaves dry_leaves Air Dry Treated Leaf Discs dip_leaves->dry_leaves place_in_petri Place Dried Discs in Petri Dishes dry_leaves->place_in_petri introduce_larvae Introduce 2nd or 3rd Instar Larvae (e.g., 10 larvae per dish) place_in_petri->introduce_larvae incubate Incubate at Controlled Conditions (e.g., 25°C, 65% RH, 16:8 L:D) introduce_larvae->incubate assess_mortality Assess Larval Mortality (at 24, 48, and 72 hours) incubate->assess_mortality data_analysis Data Analysis (Probit analysis for LC50) assess_mortality->data_analysis end End data_analysis->end lpt_workflow start Start prep_solutions Prepare Spilanthol Dilutions (in a suitable solvent system) start->prep_solutions impregnate_packets Impregnate Packets with Solutions prep_solutions->impregnate_packets prep_packets Prepare Filter Paper Packets prep_packets->impregnate_packets dry_packets Air Dry Impregnated Packets impregnate_packets->dry_packets introduce_larvae Introduce Tick Larvae (approx. 100 per packet) dry_packets->introduce_larvae seal_packets Seal Packets introduce_larvae->seal_packets incubate Incubate at Controlled Conditions (e.g., 27°C, 85-95% RH) seal_packets->incubate assess_mortality Assess Larval Mortality (after 24 hours) incubate->assess_mortality data_analysis Data Analysis (Probit analysis for LC50) assess_mortality->data_analysis end End data_analysis->end ait_workflow start Start prep_solutions Prepare Spilanthol Emulsions/Solutions start->prep_solutions immerse_ticks Immerse Ticks in Solutions (for a specified duration) prep_solutions->immerse_ticks select_ticks Select and Weigh Engorged Female Ticks select_ticks->immerse_ticks dry_ticks Dry Ticks on Filter Paper immerse_ticks->dry_ticks incubate_ticks Incubate Ticks Individually (e.g., 27°C, 80-90% RH) dry_ticks->incubate_ticks monitor_oviposition Monitor for Oviposition and Mortality incubate_ticks->monitor_oviposition weigh_egg_mass Weigh Egg Mass from Each Tick monitor_oviposition->weigh_egg_mass incubate_eggs Incubate a Sample of Eggs weigh_egg_mass->incubate_eggs assess_hatchability Assess Egg Hatchability incubate_eggs->assess_hatchability data_analysis Calculate Reproductive Parameters (e.g., Inhibition of Oviposition) assess_hatchability->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Improving extraction yield of Spilanthol from plant material.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of spilanthol from plant material.

Frequently Asked Questions (FAQs)

Q1: Which plant parts contain the highest concentration of spilanthol?

Spilanthol is most abundant in the flowers of Acmella oleracea (also known as jambú).[1] The leaves and stems also contain spilanthol, but generally in lower concentrations.[1] For maximizing yield, it is recommended to use the flower heads.

Q2: What are the most common methods for extracting spilanthol?

Common methods for spilanthol extraction range from traditional techniques like maceration and Soxhlet extraction to more modern methods such as Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) with CO₂.[2]

Q3: Which solvent is best for spilanthol extraction?

Spilanthol is an amphiphilic compound, meaning it can be extracted with a range of solvents from nonpolar to polar.[3] Ethanol is a widely used and effective solvent, often in mixtures with water (e.g., 75% ethanol).[4] Other effective solvents include methanol, hexane, and Natural Deep Eutectic Solvents (NADES).[3][5] Supercritical CO₂ is a non-toxic and selective solvent used in SFE.[1] The choice of solvent will depend on the extraction method, desired purity, and environmental considerations.

Q4: How can I quantify the amount of spilanthol in my extract?

High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a common and accurate method for quantifying spilanthol.[3][6] Gas Chromatography (GC) can also be used.[7] For a rapid and economically feasible quantification, Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be employed.[6][8]

Q5: Is spilanthol stable during and after extraction?

Spilanthol can be susceptible to degradation. It has been shown that spilanthol can oxidize in the presence of air.[6][8] Proper storage of extracts, such as in airtight containers and at low temperatures, is recommended to ensure stability.

Troubleshooting Guides

Issue 1: Low Spilanthol Yield

Possible Causes & Solutions

Possible CauseRecommended Solution(s)
Inappropriate Plant Material Ensure you are using the flower heads of Acmella oleracea, which have the highest spilanthol concentration.[1] The quality and freshness of the plant material can also impact yield.
Incorrect Solvent Choice Spilanthol's amphiphilic nature allows for a range of solvents. Ethanol (especially aqueous ethanol) is a good starting point.[4] For non-polar extracts, hexane can be used.[3] Consider using Natural Deep Eutectic Solvents (NADES) for a green chemistry approach with comparable yields to ethanol.[5][9][10]
Suboptimal Extraction Parameters Optimize parameters such as temperature, time, and solvent-to-solid ratio. For instance, with NADES, increasing the temperature up to 80°C can improve yield, while extraction time may have a lesser effect.[9][11][12] For MAE, temperature and time are critical factors to optimize.[13]
Inefficient Extraction Method Modern methods like MAE and SFE generally offer higher yields and shorter extraction times compared to traditional methods like maceration.[14][15] Consider switching to a more advanced extraction technique if yields are consistently low.
Improper Particle Size Ensure the plant material is ground to a fine powder to increase the surface area for solvent interaction.

// Node and Edge Colors node [color="#F1F3F4"]; edge [color="#5F6368"]; } .dot Caption: Troubleshooting workflow for low spilanthol extraction yield.

Issue 2: Co-extraction of Impurities

Possible Causes & Solutions

Possible CauseRecommended Solution(s)
Low Selectivity of Solvent While effective, broad-spectrum solvents like ethanol can extract a wide range of compounds. Supercritical CO₂ extraction (SFE) is known for its high selectivity for spilanthol, yielding a purer initial extract.[1]
Need for Post-Extraction Purification Crude extracts often require purification. Techniques like Thin-Layer Chromatography (TLC), Column Chromatography (e.g., on silica gel or Sephadex), and Solid-Phase Extraction (SPE) can be used to isolate spilanthol from other co-extracted compounds.[3]

// Node and Edge Colors node [color="#F1F3F4"]; edge [color="#5F6368"]; } .dot Caption: Workflow for addressing high impurity levels in spilanthol extracts.

Data Presentation: Comparison of Extraction Methods

Extraction MethodTypical SolventsAdvantagesDisadvantagesReported Spilanthol Yield/Concentration
Maceration EthanolSimple, low costTime-consuming, lower yield0.98% from in vitro whole plant[4]
Soxhlet Extraction Ethanol, Methanol, HexaneHigher yield than macerationTime-consuming, requires larger solvent volumes, potential for thermal degradation4.9 mg/g from dried aerial parts[16]
Microwave-Assisted Extraction (MAE) Ethanol, Ethanol/HexaneRapid, efficient, reduced solvent consumptionRequires specialized equipment3.09% from in vitro whole plant[4], Higher yield than hydrodistillation (0.47% vs 0.22%)[14]
Ultrasound-Assisted Extraction (UAE) Ethanol/HexaneEfficient, can be performed at lower temperaturesRequires specialized equipmentEffective for extracting spilanthol[3]
Supercritical Fluid Extraction (SFE) Supercritical CO₂ (with or without co-solvents like ethanol)High selectivity, non-toxic solvent, yields solvent-free extractHigh initial equipment costHighest selectivity and yield of 2.6% from flowers[17]
Natural Deep Eutectic Solvents (NADES) Extraction Choline chloride with 1,2-propanediol"Green" solvents, non-toxic, comparable yield to ethanolCan be viscous, purification from NADES can be challenging244.58 µg/mL (comparable to ethanol at 245.93 µg/mL)[5][10]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Spilanthol

This protocol is a general guideline based on reported MAE methods.[7][13]

  • Preparation of Plant Material:

    • Dry the flower heads of Acmella oleracea at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder.

  • Extraction Procedure:

    • Place a known amount of the powdered plant material (e.g., 10 g) into the microwave extraction vessel.

    • Add the extraction solvent. A mixture of ethanol and hexane (e.g., 3:7 v/v) has been reported to be effective. The solvent-to-solid ratio should be optimized, but a starting point of 10:1 (mL/g) can be used.

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters:

      • Temperature: 50°C

      • Time: 30 minutes

    • After extraction, allow the vessel to cool to room temperature.

  • Post-Extraction Processing:

    • Filter the extract to remove the solid plant material.

    • The solvent can be evaporated under reduced pressure (e.g., using a rotary evaporator) to obtain the crude spilanthol extract.

    • The crude extract can be further purified using chromatographic techniques.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Spilanthol

This protocol provides a general framework for UAE.

  • Preparation of Plant Material:

    • Follow the same procedure as for MAE to prepare the dried, powdered plant material.

  • Extraction Procedure:

    • Place a known amount of the powdered plant material into a suitable flask.

    • Add the chosen solvent (e.g., ethanol:hexane 3:7 v/v).[3]

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Set the extraction parameters:

      • Temperature: 50°C

      • Time: 30 minutes[3]

      • Adjust the ultrasonic frequency and power according to the equipment manufacturer's instructions.

  • Post-Extraction Processing:

    • Filter the extract to separate the plant residue.

    • Concentrate the extract by evaporating the solvent under vacuum.

    • Proceed with purification if necessary.

Protocol 3: Supercritical Fluid Extraction (SFE) of Spilanthol

SFE is a more complex technique requiring specialized equipment. This is a simplified overview.[18]

  • Preparation of Plant Material:

    • Prepare dried, powdered plant material as described previously.

  • Extraction Procedure:

    • Pack the powdered plant material (e.g., 20 g) into the extraction vessel.

    • Heat the extraction chamber to the desired temperature (e.g., 40-60°C).

    • Pump liquid CO₂ into the system, bringing it to a supercritical state by controlling pressure (e.g., 80-240 bar) and temperature.

    • Allow for a static extraction period (e.g., 2 hours) where the supercritical CO₂ is in contact with the plant material.

    • Initiate dynamic extraction by flowing the supercritical CO₂ through the vessel.

  • Collection of Extract:

    • The spilanthol-rich supercritical fluid is passed through a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the spilanthol to precipitate.

    • Alternatively, the extract can be collected by bubbling the CO₂ through a solvent trap (e.g., ethanol).

  • Post-Extraction:

    • The collected extract is largely free of solvent if direct precipitation is used. If a solvent trap is used, the solvent can be evaporated.

// Node and Edge Colors node [color="#F1F3F4"]; edge [color="#5F6368"]; } .dot Caption: Decision tree for selecting a suitable spilanthol extraction method.

References

Technical Support Center: N-(2-methylpropyl)deca-2,6,8-trienamide (Spilanthol) Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-(2-methylpropyl)deca-2,6,8-trienamide, commonly known as Spilanthol, in solution.

Frequently Asked Questions (FAQs)

1. What are the primary stability concerns for this compound in solution?

This compound is susceptible to degradation from exposure to light and atmospheric oxygen.[1] Its polyunsaturated structure makes it prone to oxidation, and the amide functional group can be susceptible to hydrolysis under certain pH conditions.[1]

2. What are the known degradation pathways and products?

Two primary degradation pathways have been identified:

  • Oxidation: Exposure to air can lead to the formation of (2E,7Z)-6,9-endoperoxy-N-(2-methylpropyl)-2,7-decadienamide.[2][3]

  • Photodegradation: Irradiation with UV-B light can cause degradation, leading to the formation of 6,9-dihydroxy-deca-2,7-dienoic acid isobutyl-amide and 8,9-dihydroxy-deca-2,6-dienoic acid isobutyl-amide as the main degradation products.[4]

3. How does the choice of solvent affect the stability of this compound?

The stability of this compound is significantly influenced by the solvent system. Ethanolic solutions have demonstrated good stability, with the compound remaining stable for over six months even at room temperature.[5] In contrast, photostability is greater in methanol and ethanol compared to aqueous solutions like saline and water.[4]

4. What is the effect of pH on the stability of the molecule?

5. How should solutions of this compound be properly stored?

To ensure the stability of this compound solutions, the following storage conditions are recommended:

  • Protection from Light: Store solutions in amber-colored vials or wrapped in aluminum foil to prevent photodegradation.

  • Inert Atmosphere: For long-term storage, it is advisable to purge the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

  • Temperature: While ethanolic extracts have shown stability at room temperature, refrigeration (2-8 °C) is generally recommended for long-term storage to reduce the rate of potential degradation reactions.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of potency or unexpected peaks in chromatogram over a short period. Oxidation due to exposure to air.1. Prepare fresh solutions and minimize headspace in the storage vial. 2. Purge the solution and the vial headspace with an inert gas (nitrogen or argon) before sealing. 3. Consider adding an antioxidant to the formulation.
Rapid degradation of the compound when exposed to ambient light. Photodegradation.1. Work in a dimly lit area or use light-blocking glassware during experiments. 2. Store solutions in amber vials or wrap clear vials with aluminum foil. 3. For photostability studies, follow ICH Q1B guidelines for controlled light exposure.[6]
Inconsistent results or appearance of new impurities in different solvent systems. Solvent-dependent stability.1. Evaluate the stability of this compound in the specific solvent system you are using. 2. Ethanolic solutions are reported to have good stability.[5] 3. Avoid prolonged storage in aqueous solutions, especially if not pH-controlled.
Gradual loss of compound over time, even when protected from light and air. Potential hydrolysis or slow thermal degradation.1. Ensure the pH of the solution is near neutral. Use buffers if necessary. 2. Store solutions at a lower temperature (e.g., 2-8 °C or -20 °C) to slow down potential degradation reactions.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (2E,6Z,8E)-N-(2-Methylpropyl)deca-2,6,8-trienamide[7]
Common Name Spilanthol, Affinin[7]
Molecular Formula C14H23NO[8][9]
Molecular Weight 221.34 g/mol [9]
Appearance Colorless to yellowish-brown clear liquid to solid[8]
Boiling Point 160-165 °C at 0.3-0.5 mmHg[9]
Melting Point 23 °C[9]
Density 0.896 ± 0.06 g/cm³ (Predicted)[9]
Solubility in Water 13.32 mg/L at 25 °C (estimated)[8]
Solubility in Organic Solvents Soluble in alcohol[8]

Table 2: Summary of Stability Issues and Contributing Factors

Degradation Pathway Contributing Factors Known Degradation Products Mitigation Strategies
Oxidation Exposure to atmospheric oxygen(2E,7Z)-6,9-endoperoxy-N-(2-methylpropyl)-2,7-decadienamide[2][3]Store under an inert atmosphere (e.g., nitrogen, argon); Use of antioxidants.
Photodegradation Exposure to light, particularly UV-B radiation6,9-dihydroxy-deca-2,7-dienoic acid isobutyl-amide; 8,9-dihydroxy-deca-2,6-dienoic acid isobutyl-amide[4]Protect from light using amber glassware or light-blocking foil.
Hydrolysis Acidic or basic pH conditionsDeca-2,6,8-trienoic acid and isobutylamine (postulated)[1]Maintain solution pH near neutral; Use of buffers.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

This protocol outlines a basic workflow for assessing the stability of this compound in a given solution.

  • Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration in the desired solvent.

    • Dispense aliquots of the solution into appropriate vials (e.g., clear and amber glass vials for photostability assessment).

  • Initial Analysis (Time Zero):

    • Immediately after preparation, analyze an aliquot of the solution using a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS) to determine the initial concentration and purity profile.

  • Storage Conditions:

    • Store the vials under various conditions to be evaluated. This may include:

      • Different temperatures (e.g., 4 °C, 25 °C, 40 °C).

      • Exposure to light (following ICH Q1B guidelines) and protected from light (dark control).

      • Normal atmosphere and inert atmosphere.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks), withdraw an aliquot from each storage condition.

    • Analyze the samples using the same analytical method as in the initial analysis.

  • Data Analysis:

    • Compare the concentration and purity profile of the stored samples to the initial (time zero) results.

    • Calculate the percentage of degradation and identify any new impurity peaks.

    • If possible, determine the degradation kinetics (e.g., zero-order or first-order) and calculate the half-life of the compound under each condition.

Protocol 2: Stability-Indicating HPLC-UV Method

This is an example of an HPLC-UV method that can be used for stability studies, based on published literature.[10] Method validation according to ICH guidelines is essential.[4]

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 93:7 v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection Wavelength: 237 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

Mandatory Visualization

experimental_workflow prep Solution Preparation initial_analysis Initial Analysis (T=0) using Stability-Indicating Method prep->initial_analysis storage Storage Under Defined Conditions initial_analysis->storage timepoint_analysis Time-Point Analysis storage->timepoint_analysis timepoint_analysis->storage Repeat at intervals data_analysis Data Analysis and Degradation Assessment timepoint_analysis->data_analysis

Experimental Workflow for Stability Assessment

degradation_pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV-B) spilanthol This compound endoperoxy (2E,7Z)-6,9-endoperoxy-N-(2-methylpropyl)-2,7-decadienamide spilanthol->endoperoxy Air/Oxygen dihydroxy_1 6,9-dihydroxy-deca-2,7-dienoic acid isobutyl-amide spilanthol->dihydroxy_1 UV-B Light dihydroxy_2 8,9-dihydroxy-deca-2,6-dienoic acid isobutyl-amide spilanthol->dihydroxy_2 UV-B Light

Known Degradation Pathways

troubleshooting_logic start Degradation Observed? check_light Was the solution exposed to light? start->check_light Yes stable Solution is stable. start->stable No protect_light Action: Protect from light (amber vials, foil). check_light->protect_light Yes check_air Was the solution exposed to air? check_light->check_air No inert_atmosphere Action: Use inert atmosphere (N2, Ar). check_air->inert_atmosphere Yes check_ph Is the pH non-neutral? check_air->check_ph No adjust_ph Action: Adjust pH to neutral, consider buffer. check_ph->adjust_ph Yes check_solvent Is an aqueous solvent used? check_ph->check_solvent No use_ethanol Action: Consider using an ethanolic solution. check_solvent->use_ethanol Yes

References

Troubleshooting side reactions in Spilanthol chemical synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common side reactions encountered during the chemical synthesis of Spilanthol. It is intended for researchers, scientists, and drug development professionals.

Experimental Workflow Overview

The following diagram outlines a common synthetic pathway to Spilanthol, highlighting the key stages where side reactions may occur.

G cluster_0 Synthesis of (2E,6Z,8E)-deca-2,6,8-trienoic acid cluster_1 Final Amide Formation A Sonogashira Coupling B Z-Selective Alkyne Semi-reduction A->B Intermediate 1 C Alcohol Oxidation B->C Intermediate 2 D Horner-Wadsworth-Emmons (HWE) Reaction C->D Intermediate 3 E Amide Coupling D->E (2E,6Z,8E)-deca-2,6,8-trienoic acid F Spilanthol E->F

Caption: A 5-step synthetic route to Spilanthol.

Detailed Experimental Protocols

A representative 5-step synthesis of Spilanthol is detailed below. This protocol is a composite based on established synthetic routes.

Step 1: Sonogashira Coupling To a solution of a suitable vinyl halide (e.g., (E)-1-bromo-prop-1-ene) and a terminal alkyne (e.g., pent-4-yn-1-ol) in an appropriate solvent like piperidine, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 15 mol%). The reaction is typically stirred at room temperature for 1-5 hours under an inert atmosphere. Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent.

Step 2: Z-Selective Alkyne Semi-reduction The product from the Sonogashira coupling is dissolved in a solvent such as methanol or ethyl acetate. Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate) is added, and the mixture is subjected to a hydrogen atmosphere (typically using a balloon). The reaction is monitored closely to prevent over-reduction to the alkane. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

Step 3: Alcohol Oxidation The resulting Z-alkenol is dissolved in a suitable solvent like dichloromethane. An oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, is added portion-wise at 0 °C or room temperature. The reaction is stirred until the starting material is consumed. The crude product is then purified, often by filtration through a pad of silica gel.

Step 4: Horner-Wadsworth-Emmons (HWE) Reaction A phosphonate ester is deprotonated with a base (e.g., NaH or BuLi) in an anhydrous solvent like THF at low temperature to form the ylide. The aldehyde from the previous step is then added dropwise, and the reaction is allowed to warm to room temperature. After completion, the reaction is quenched, and the resulting (2E,6Z,8E)-deca-2,6,8-trienoic acid ester is extracted and purified.

Step 5: Amide Coupling The trienoic acid ester is first hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide. The purified (2E,6Z,8E)-deca-2,6,8-trienoic acid is then dissolved in an anhydrous solvent such as DMF or dichloromethane. A coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive such as 1-Hydroxybenzotriazole (HOBt) are added, followed by isobutylamine. The reaction is stirred at room temperature until completion. The crude Spilanthol is then purified by column chromatography.

Troubleshooting Guides & FAQs

Stage 1: Sonogashira Coupling

Q1: My Sonogashira coupling reaction is sluggish or stalls, and I observe significant amounts of homocoupled alkyne byproduct (Glaser coupling). What could be the cause?

A1: This is a common issue in Sonogashira couplings and can be attributed to several factors:

  • Oxygen Contamination: The presence of oxygen promotes the homocoupling of the terminal alkyne. It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Catalyst Inactivity: The palladium catalyst may be inactive. Ensure you are using a fresh, high-quality catalyst.

  • Base: The choice and purity of the amine base are important. Piperidine or triethylamine are commonly used and should be distilled before use.

Troubleshooting Flowchart: Sonogashira Homocoupling

G Start High Homocoupling in Sonogashira? Inert Is the reaction under a strict inert atmosphere? Start->Inert Degas Degas solvent and reactants thoroughly. Use Schlenk techniques. Inert->Degas No Catalyst Are the Pd and Cu catalysts fresh and active? Inert->Catalyst Yes Degas->Catalyst NewCatalyst Use fresh catalysts. Catalyst->NewCatalyst No Base Is the amine base pure and dry? Catalyst->Base Yes NewCatalyst->Base DistillBase Distill the amine base before use. Base->DistillBase No Success Problem Resolved Base->Success Yes DistillBase->Success

Caption: Troubleshooting Sonogashira homocoupling side reactions.

Quantitative Data: Effect of Reaction Atmosphere on Sonogashira Coupling

EntryCatalyst SystemAtmosphereCross-Coupling Yield (%)Homocoupling Yield (%)
1Pd(PPh₃)₄ / CuIAir3555
2Pd(PPh₃)₄ / CuINitrogen81<5
3Pd(OAc)₂ / PPh₃ / CuIAir4050
4Pd(OAc)₂ / PPh₃ / CuIArgon85<5

Data is representative and compiled from typical outcomes of Sonogashira reactions.

Stage 2: Z-Selective Alkyne Semi-reduction

Q2: My alkyne reduction with Lindlar's catalyst is not selective. I'm getting a mixture of the desired Z-alkene, the E-alkene, and the fully reduced alkane. How can I improve the selectivity?

A2: Achieving high Z-selectivity and preventing over-reduction are key challenges in this step.

  • Catalyst Activity: The Lindlar's catalyst might be too active or not properly "poisoned". Ensure you are using a reliable source of the catalyst. Sometimes, adding a small amount of quinoline can further poison the catalyst and improve selectivity.

  • Over-reduction: This occurs when the reaction is left for too long or under too high a hydrogen pressure. Monitor the reaction progress carefully by TLC or GC and stop it as soon as the starting alkyne is consumed. Using a hydrogen balloon instead of a high-pressure hydrogenation setup provides better control.

  • Isomerization: The formation of the E-alkene can occur if the reaction conditions promote isomerization. This can sometimes be minimized by ensuring the reaction is run at room temperature or below.

Quantitative Data: Selectivity in Alkyne Reduction

EntryCatalystAdditiveZ-Alkene (%)E-Alkene (%)Alkane (%)
1Pd/CNone10585
2Lindlar's CatalystNone95<23
3Lindlar's CatalystQuinoline>98<1<1
4Na / NH₃None<298<1

This table illustrates typical selectivities for different alkyne reduction methods.

Stage 4: Horner-Wadsworth-Emmons (HWE) Reaction

Q3: The E/Z selectivity of my HWE reaction is poor, leading to a difficult-to-separate mixture of isomers of the decatrienoic acid ester. How can I control the stereochemical outcome?

A3: The stereoselectivity of the HWE reaction is highly dependent on the reaction conditions and the nature of the phosphonate ylide.

  • For E-selectivity (as required for the 2E double bond in Spilanthol):

    • Use non-stabilized or weakly stabilized ylides.

    • Employing sodium or lithium bases (e.g., NaH, n-BuLi) often favors the E-isomer.

    • Running the reaction at higher temperatures can also increase the proportion of the thermodynamically more stable E-isomer.[1]

  • For Z-selectivity:

    • The Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS with 18-crown-6), is highly effective for producing Z-alkenes.[2]

Troubleshooting Flowchart: HWE Stereoselectivity

G Start Poor E/Z Selectivity in HWE? DesiredIsomer Desired Isomer? Start->DesiredIsomer E_Isomer E-Isomer DesiredIsomer->E_Isomer E Z_Isomer Z-Isomer DesiredIsomer->Z_Isomer Z E_Conditions Use NaH or n-BuLi as base. Increase reaction temperature. E_Isomer->E_Conditions Z_Conditions Use Still-Gennari conditions: - Electron-withdrawing phosphonate - KHMDS / 18-crown-6 Z_Isomer->Z_Conditions Success Improved Selectivity E_Conditions->Success Z_Conditions->Success

Caption: Decision-making for controlling HWE stereoselectivity.

Quantitative Data: HWE Reaction Conditions vs. E/Z Ratio

EntryPhosphonate EsterBaseTemperature (°C)E:Z Ratio
1TrimethylNaH2590:10
2TrimethylKHMDS-7815:85
3Bis(trifluoroethyl)KHMDS / 18-crown-6-78<5:95
4DiethylLiHMDS085:15

Data is representative for typical HWE reactions.[3]

Stage 5: Amide Coupling

Q4: My final amide coupling reaction using EDC/HOBt has a low yield, and I have difficulty purifying the product from unreacted starting materials and byproducts.

A4: Low yields in amide coupling reactions are often due to reagent quality, reaction conditions, or workup issues.

  • Moisture: EDC is highly sensitive to moisture. Ensure that all reagents and solvents are anhydrous. Using molecular sieves can help.

  • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagents relative to the amine.

  • Byproduct Removal: The urea byproduct from EDC can sometimes be difficult to remove. A standard workup involves washing the organic layer with dilute acid (e.g., 1M HCl) to remove unreacted amine and EDC, followed by a wash with a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt.

  • Alternative Coupling Reagents: If EDC/HOBt consistently gives poor results, consider alternative coupling reagents like HATU or T3P, which can be more effective for hindered or electron-deficient substrates.

Quantitative Data: Amide Coupling Reagent Comparison

EntryCoupling SystemBaseYield (%)
1EDC / HOBtDIPEA65
2DCC / DMAPEt₃N70
3HATUDIPEA92
4T3PPyridine88

Yields are representative for the coupling of a non-hindered carboxylic acid and amine.[4][5]

References

Technical Support Center: Optimization of HPLC Separation for Spilanthol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Spilanthol isomers.

Troubleshooting and FAQs

This section addresses common issues encountered during the HPLC analysis of Spilanthol.

Question: Why am I seeing poor resolution or co-elution of Spilanthol isomers?

Answer: The separation of Spilanthol's geometric isomers, such as the main (2E,6Z,8E) isomer and other cis/trans configurations, can be challenging due to their similar chemical structures.[1][2][3] To improve resolution, consider the following:

  • Mobile Phase Optimization:

    • Adjust Organic Modifier Ratio: Fine-tune the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A lower percentage of the organic modifier can increase retention and improve separation between closely eluting peaks.

    • Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of your separation.

    • Incorporate Additives: Adding a small percentage of an acid, like formic acid (e.g., 0.1%), to the mobile phase can improve peak shape and resolution, especially for compounds with amide groups.[4]

  • Temperature Control: Operating the column at a controlled, slightly elevated temperature (e.g., 35°C) can enhance separation efficiency.[4]

  • Gradient Elution: Employ a shallow gradient, where the percentage of the organic solvent increases slowly over time. This can effectively separate isomers with very similar retention times.[4]

  • Column Selection: If resolution is still an issue, consider a column with a different stationary phase chemistry or a column with a smaller particle size for higher efficiency.

Question: What is causing peak tailing for my Spilanthol peak?

Answer: Peak tailing in HPLC can be caused by several factors. For Spilanthol, which contains an amide group, interactions with the stationary phase can be a common cause. Here are some troubleshooting steps:

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. The addition of an acid like formic or acetic acid can help to protonate any active sites on the silica backbone of the column, reducing secondary interactions.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent to clean it.

  • Column Void: A void at the head of the column can also cause peak tailing. This may require column replacement.

Question: My retention times are shifting between injections. What should I do?

Answer: Retention time variability can compromise the reliability of your results. Common causes and solutions include:

  • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for each run. If you are mixing solvents online, check that the pump is functioning correctly.

  • Column Temperature: Fluctuations in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.[4]

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before each injection.

  • Pump Issues: Inconsistent flow from the pump can lead to shifting retention times. Check for leaks and ensure the pump is properly primed and degassed.

Question: How can I improve the sensitivity of my Spilanthol analysis?

Answer: To enhance the detection of low concentrations of Spilanthol:

  • Optimize Detection Wavelength: The maximum UV absorption for Spilanthol is reported around 228-237 nm.[5] Ensure your detector is set to the optimal wavelength.

  • Sample Preparation: Utilize a sample preparation technique like Solid-Phase Extraction (SPE) to concentrate the analyte and remove interfering matrix components.[6]

  • Injection Volume: Increase the injection volume, but be mindful of potential peak distortion if the injection solvent is stronger than the mobile phase.

  • Detector Choice: For very low concentrations, consider using a more sensitive detector, such as a mass spectrometer (MS).[7][8]

Data Presentation

The following tables summarize typical parameters for the HPLC analysis of Spilanthol.

Table 1: HPLC Method Parameters for Spilanthol Analysis

ParameterMethod 1Method 2Method 3
Column C18C18Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm)
Mobile Phase Acetonitrile:Water (93:7, v/v)[7]Acetonitrile:Water (1:1, v/v)[8]A: Water + 0.1% Formic Acid, B: Acetonitrile[4]
Elution Mode Isocratic[7]Isocratic[8]Gradient[4]
Flow Rate 0.5 mL/min[7]0.2 mL/min[8]0.25 mL/min[4]
Detection UVUVDAD (230 nm)[4]
Temperature Not SpecifiedNot Specified35 °C[4]
Retention Time ~7.34 min[8]~4.97 min[8]Varies with gradient

Table 2: Validation Parameters for Spilanthol Quantification

ParameterValueReference
Limit of Detection (LOD) 0.27 µM[8]
Limit of Quantification (LOQ) 0.45 µM[8]
Linearity Range 0.45 - 450 µM[8]
Repeatability (RSD) ≤ 6%[8]
Intermediate Precision (RSD) ≤ 2%[8]

Experimental Protocols

This section provides a detailed methodology for a typical HPLC analysis of Spilanthol from a plant extract.

1. Sample Preparation: Ethanolic Extraction and SPE Cleanup

  • Extraction:

    • Grind the plant material (e.g., flowers of Acmella oleracea) to a fine powder.

    • Accurately weigh approximately 1 g of the powdered material into a flask.

    • Add 20 mL of ethanol (>75%) to the flask.[8]

    • Sonication or maceration can be used to enhance extraction efficiency.

    • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Solid-Phase Extraction (SPE) for Purification (Optional): [6]

    • Condition a C18 SPE cartridge with ethanol followed by water.

    • Load the filtered ethanolic extract onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the Spilanthol-containing fraction with a suitable concentration of ethanol (e.g., 52% ethanol).[6]

    • Collect the eluate and, if necessary, evaporate the solvent and reconstitute in the mobile phase.

2. HPLC System and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector.

  • Column: A C18 reversed-phase column is commonly used.[7][8]

  • Mobile Phase: Prepare the mobile phase as required (see Table 1). For example, a mixture of acetonitrile and water. Ensure all solvents are HPLC grade and degassed before use.

  • Instrument Setup:

    • Set the column temperature (e.g., 35 °C).[4]

    • Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved.

    • Set the detector wavelength (e.g., 230 nm).[4]

  • Injection: Inject a known volume (e.g., 5 µL) of the prepared sample or standard solution.[4]

3. Data Analysis

  • Identify the Spilanthol peak based on the retention time of a pure standard.

  • For quantification, create a calibration curve using standard solutions of Spilanthol at different concentrations.

  • Integrate the peak area of the Spilanthol peak in the sample chromatogram and determine the concentration using the calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the HPLC analysis of Spilanthol.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Plant Material grind Grinding start->grind extract Ethanolic Extraction grind->extract filter Filtration extract->filter spe SPE Cleanup (Optional) filter->spe reconstitute Reconstitution in Mobile Phase spe->reconstitute inject Sample Injection reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV/DAD Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Experimental workflow for HPLC analysis of Spilanthol.

troubleshooting_hplc cluster_peak_shape Poor Peak Shape cluster_retention Retention Issues cluster_pressure Pressure Problems problem Chromatographic Problem Identified peak_tailing Peak Tailing problem->peak_tailing peak_split Split Peaks problem->peak_split rt_shift Shifting Retention Time problem->rt_shift high_pressure High Backpressure problem->high_pressure solution_tailing Check Mobile Phase pH Dilute Sample Clean Column peak_tailing->solution_tailing peak_fronting Peak Fronting solution_split Check for Column Void Ensure Sample Solvent Matches Mobile Phase peak_split->solution_split solution_rt Check Pump Flow Rate Use Column Oven Ensure Column Equilibration rt_shift->solution_rt no_peaks No Peaks solution_pressure Check for Blockages Check for Leaks high_pressure->solution_pressure low_pressure Low Backpressure

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: Prevention of Air Oxidation of N-(2-methylpropyl)deca-2,6,8-trienamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with N-(2-methylpropyl)deca-2,6,8-trienamide (also known as spilanthol). This document provides troubleshooting advice and frequently asked questions (FAQs) to help prevent its degradation due to air oxidation during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it susceptible to air oxidation?

A1: this compound, or spilanthol, is a polyunsaturated fatty amide. Its chemical structure contains a deca-2,6,8-trienamide chain with multiple carbon-carbon double bonds. These double bonds are susceptible to attack by atmospheric oxygen, leading to oxidative degradation of the molecule. This process is often accelerated by exposure to light and elevated temperatures.

Q2: What are the visible signs of oxidation of my this compound sample?

A2: While visual signs can be subtle, you might observe a change in the physical appearance of your sample, such as a slight yellowing of a previously colorless or pale-yellow solution or solid. The most definitive evidence of oxidation comes from analytical techniques like HPLC, which can show a decrease in the peak corresponding to the pure compound and the appearance of new peaks corresponding to degradation products.

Q3: What is the primary oxidation product of this compound?

A3: The primary product of air oxidation has been identified as (2E,7Z)-6,9-endoperoxy-N-(2-methylpropyl)-2,7-decadienamide[1][2][3]. This endoperoxide formation is a common oxidation pathway for compounds with conjugated diene systems. Monitoring the appearance of this endoperoxide can be a key indicator of sample degradation.

Q4: How can I store my this compound to minimize oxidation?

A4: Proper storage is critical. Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The container should be made of a non-reactive material, such as amber glass, to protect it from light. For long-term storage, it is recommended to keep the compound at low temperatures, such as -20°C or -80°C.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of the compound in solution. 1. Oxygen dissolved in the solvent. 2. Exposure to air during handling. 3. Use of a pro-oxidant solvent.1. Use degassed solvents. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method. 2. Handle all solutions under an inert atmosphere using a glove box or Schlenk line. 3. Choose high-purity solvents and consider the use of antioxidants.
Inconsistent results in bioassays. Partial oxidation of the compound leading to reduced activity or the presence of interfering byproducts.1. Confirm the purity of your sample before each experiment using an analytical technique like HPLC. 2. Prepare fresh solutions for each experiment from a properly stored stock. 3. Incorporate an appropriate antioxidant into your solvent system.
Appearance of unknown peaks in my chromatogram. Formation of oxidation products.1. Compare the retention time of the new peaks with known standards of oxidation products if available. 2. Use HPLC-MS/MS to identify the mass of the unknown peaks and compare it with the expected mass of oxidation products like the endoperoxide. 3. Implement stricter anaerobic handling and storage procedures.

Quantitative Data on Antioxidant Efficacy

While specific studies on the quantitative efficacy of antioxidants for pure this compound are limited, data from studies on other polyunsaturated fatty acids and lipids provide valuable guidance. The following tables summarize effective concentrations of common antioxidants.

Table 1: Efficacy of Butylated Hydroxytoluene (BHT) in Preventing Polyunsaturated Fatty Acid (PUFA) Degradation

BHT Concentration% Decrease in Total PUFAs (after 28 days at room temperature)Reference
0 mg/mL49%[4]
2.5 mg/mL15%[4]
5.0 mg/mL 6% [4]
Data from a study on dried blood spots containing PUFAs.

Table 2: Recommended Concentrations of Common Antioxidants for Stabilizing Air-Sensitive Compounds

AntioxidantTypical Concentration RangeNotesReferences
Butylated Hydroxytoluene (BHT) 0.0002% - 0.5% (w/v)A potent synthetic antioxidant. Higher concentrations may be used depending on the application.[5][6][7]
α-Tocopherol (Vitamin E) 0.01% - 0.1% (w/v)A natural antioxidant. Can exhibit pro-oxidant effects at very high concentrations. A ratio of at least 0.6 mg α-tocopherol per gram of PUFA is often suggested.[8][9]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

Objective: To prepare a stock solution of this compound in an organic solvent with an added antioxidant to prevent air oxidation.

Materials:

  • This compound

  • High-purity, anhydrous solvent (e.g., ethanol, acetonitrile)

  • Antioxidant (e.g., BHT or α-tocopherol)

  • Inert gas (argon or nitrogen) supply

  • Schlenk flask or vial with a septum-sealed cap

  • Gastight syringe

  • Standard laboratory glassware (dried in an oven at >100°C overnight and cooled under an inert gas stream)

Procedure:

  • Prepare Antioxidant Stock Solution:

    • In a separate vial, prepare a concentrated stock solution of the chosen antioxidant in the desired solvent (e.g., 1% w/v BHT in ethanol).

  • Degas the Solvent:

    • Place the required volume of the primary solvent in a Schlenk flask.

    • Bubble a gentle stream of inert gas (argon or nitrogen) through the solvent for at least 15-30 minutes to remove dissolved oxygen.

  • Add Antioxidant:

    • Using a gastight syringe, add the appropriate volume of the antioxidant stock solution to the degassed solvent to achieve the desired final concentration (e.g., 0.01% BHT).

  • Dissolve the Compound:

    • Weigh the required amount of this compound in a tared vial inside a glovebox or under a stream of inert gas.

    • Add the degassed, antioxidant-containing solvent to the vial to dissolve the compound.

    • Seal the vial tightly with a septum cap.

  • Storage:

    • Wrap the vial in aluminum foil to protect it from light.

    • Store the solution at -20°C or below.

Protocol 2: Monitoring Oxidation using High-Performance Liquid Chromatography (HPLC)

Objective: To analytically monitor the stability of this compound and detect the formation of its primary oxidation product.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare Standard Solutions:

    • Prepare a series of standard solutions of pure this compound of known concentrations in the mobile phase to create a calibration curve.

  • Sample Preparation:

    • Dilute an aliquot of your experimental sample with the mobile phase to a concentration that falls within the range of your calibration curve.

  • Analysis:

    • Inject the prepared standard and sample solutions into the HPLC system.

    • Monitor the chromatogram for the peak corresponding to this compound and any new peaks that may indicate degradation products. The primary oxidation product, the endoperoxide, will have a different retention time.

  • Quantification:

    • Calculate the concentration of this compound in your sample by comparing its peak area to the calibration curve.

    • A decrease in the concentration over time indicates degradation.

Visualizations

Oxidation_Pathway This compound This compound Endoperoxide Product Endoperoxide Product This compound->Endoperoxide Product Air Oxidation Oxygen (O2) Oxygen (O2) Oxygen (O2)->Endoperoxide Product

Caption: Air oxidation pathway of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_handling Handling and Storage cluster_analysis Stability Monitoring Degas Solvent Degas Solvent Add Antioxidant Add Antioxidant Degas Solvent->Add Antioxidant Dissolve Compound Dissolve Compound Add Antioxidant->Dissolve Compound Inert Atmosphere Inert Atmosphere Dissolve Compound->Inert Atmosphere HPLC Analysis HPLC Analysis Dissolve Compound->HPLC Analysis Light Protection Light Protection Low Temperature Low Temperature Monitor Degradation Monitor Degradation HPLC Analysis->Monitor Degradation

Caption: Workflow for preventing oxidation of this compound.

References

Technical Support Center: Overcoming Spilanthol Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, working with the promising bioactive compound Spilanthol can present a significant hurdle: its limited solubility in aqueous buffers. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address these challenges, enabling seamless integration of Spilanthol into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Spilanthol?

A1: Spilanthol is an amphiphilic compound, meaning it has both hydrophobic and hydrophilic properties. Its solubility in water is limited, with a reported solubility limit of approximately 150 mg/L.[1] It is more readily soluble in organic solvents such as ethanol and methanol.

Q2: I'm observing precipitation when I add my Spilanthol stock (dissolved in an organic solvent) to my aqueous buffer. What can I do?

A2: This is a common issue due to the poor water solubility of Spilanthol. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of Spilanthol in your aqueous medium.

  • Optimize solvent concentration: If your experimental system allows, you can increase the percentage of the organic co-solvent (e.g., ethanol, DMSO) in the final aqueous solution. However, be mindful of the potential effects of the solvent on your cells or assay.

  • Use a solubilizing agent: Incorporating surfactants or cyclodextrins can significantly enhance the aqueous solubility of Spilanthol. See the detailed protocols below for guidance.

  • pH adjustment: Although data on the pH-dependent solubility of Spilanthol is limited, the stability of the amide group may be affected by extreme pH values. It is advisable to work within a pH range of 5-9.

Q3: Can I use surfactants to dissolve Spilanthol in my cell culture medium?

A3: Yes, non-ionic surfactants like Tween 80 (Polysorbate 80) and Cremophor EL are commonly used to solubilize hydrophobic compounds for in vitro studies. They form micelles that encapsulate Spilanthol, allowing for its dispersion in aqueous media. It is crucial to determine the cytotoxic concentration of the chosen surfactant on your specific cell line to ensure that the observed effects are from Spilanthol and not the solubilizing agent.

Q4: Are there any "green" alternatives to traditional organic solvents for dissolving Spilanthol?

A4: Yes, Natural Deep Eutectic Solvents (NADES) are emerging as environmentally friendly alternatives for the extraction and solubilization of natural products like Spilanthol. NADES are mixtures of natural compounds, such as choline chloride and a hydrogen bond donor (e.g., 1,2-propanediol), that form a eutectic mixture with a melting point lower than the individual components. Studies have shown that NADES can be as effective as ethanol in extracting Spilanthol.[2][3]

Troubleshooting Guide: Preparing Solubilized Spilanthol Formulations

This section provides an overview of different methods to enhance the aqueous solubility of Spilanthol, along with their advantages and disadvantages.

MethodDescriptionAdvantagesDisadvantages
Co-solvency Dissolving Spilanthol in a water-miscible organic solvent (e.g., ethanol, DMSO) before adding it to the aqueous buffer.Simple and quick method.The final concentration of the organic solvent may affect the experimental system (e.g., cell viability).
Micellar Solubilization Using surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate Spilanthol.Effective at increasing solubility at low concentrations.Surfactants can have their own biological effects and may be toxic at higher concentrations.
Cyclodextrin Inclusion Forming a complex where the hydrophobic Spilanthol molecule is encapsulated within the cavity of a cyclodextrin molecule (e.g., β-cyclodextrin).Can significantly increase solubility and stability. Biocompatible.The complexation efficiency can vary, and it may not be suitable for all applications.
Nanoemulsions Creating a stable oil-in-water emulsion where Spilanthol is dissolved in the oil phase, which is then dispersed as nanosized droplets in the aqueous phase.High loading capacity and improved bioavailability.Requires specialized equipment (e.g., high-pressure homogenizer, sonicator) for preparation.
Solid Dispersions Dispersing Spilanthol in a solid matrix of a hydrophilic carrier (e.g., PEG 6000, PVP K30). The solid dispersion can then be dissolved in an aqueous buffer.Enhances dissolution rate and bioavailability.The process can involve organic solvents or high temperatures, which may not be suitable for all applications.

Experimental Protocols

Here are detailed methodologies for key experiments to enhance Spilanthol solubility.

Protocol 1: Solubilization using a Surfactant (Tween 80)

This protocol describes how to prepare a stock solution of Spilanthol using Tween 80 for in vitro experiments.

Materials:

  • Spilanthol

  • Tween 80 (Polysorbate 80)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Prepare a Spilanthol-Tween 80 mixture: Weigh the desired amount of Spilanthol and add it to a microcentrifuge tube. Add Tween 80 at a 1:2 to 1:5 (w/w) ratio of Spilanthol to Tween 80.

  • Mix thoroughly: Vortex the mixture vigorously for 1-2 minutes until a homogenous paste or solution is formed. Gentle heating (37-40°C) can be applied to facilitate mixing.

  • Hydration: Slowly add the PBS (pH 7.4) to the Spilanthol-Tween 80 mixture dropwise while continuously vortexing.

  • Sonication: Place the tube in a water bath sonicator and sonicate for 15-30 minutes, or until the solution becomes clear.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter.

Workflow for Micellar Solubilization of Spilanthol

G cluster_prep Preparation of Spilanthol-Tween 80 Mixture cluster_mix Mixing cluster_hydrate Hydration cluster_sonicate Sonication cluster_sterilize Sterilization weigh_spilanthol Weigh Spilanthol add_tween Add Tween 80 (1:2 to 1:5 w/w) weigh_spilanthol->add_tween vortex Vortex vigorously (1-2 min) add_tween->vortex heat Gentle heating (optional) vortex->heat add_pbs Add PBS dropwise with vortexing heat->add_pbs sonicate Sonicate (15-30 min) add_pbs->sonicate filter Filter (0.22 µm) sonicate->filter

Caption: Workflow for solubilizing Spilanthol using Tween 80.

Protocol 2: Preparation of Spilanthol-β-Cyclodextrin Inclusion Complex by Kneading Method

This method enhances the aqueous solubility of Spilanthol by forming an inclusion complex with β-cyclodextrin.

Materials:

  • Spilanthol

  • β-Cyclodextrin

  • Ethanol

  • Water

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Molar Ratio Calculation: Determine the required amounts of Spilanthol and β-cyclodextrin for a 1:1 molar ratio.

  • Kneading: Place the β-cyclodextrin in a mortar. Create a paste by adding a small amount of a water:ethanol (1:1 v/v) mixture.

  • Incorporate Spilanthol: Dissolve the calculated amount of Spilanthol in a minimal amount of ethanol and add it dropwise to the β-cyclodextrin paste while continuously triturating with the pestle.

  • Continue Kneading: Knead the mixture for 60-90 minutes. The mixture should remain a paste. If it becomes too dry, add a few more drops of the water:ethanol mixture.

  • Drying: Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved to obtain a solid powder of the inclusion complex.

  • Storage: Store the dried complex in a desiccator.

Workflow for Spilanthol-β-Cyclodextrin Inclusion Complex Preparation

G cluster_ratio Molar Ratio Calculation cluster_knead Kneading cluster_dry Drying cluster_store Storage calc Calculate 1:1 molar ratio of Spilanthol to β-Cyclodextrin paste Create β-Cyclodextrin paste with water:ethanol calc->paste add_spilanthol Add ethanolic Spilanthol solution paste->add_spilanthol knead Knead for 60-90 minutes add_spilanthol->knead dry Dry in vacuum oven (40-50°C) knead->dry store Store in desiccator dry->store

Caption: Kneading method for preparing Spilanthol-β-cyclodextrin inclusion complexes.

Signaling Pathways Involving Spilanthol

Spilanthol has been shown to modulate several key signaling pathways involved in inflammation and cellular metabolism.

NF-κB Signaling Pathway

Spilanthol has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can prevent the phosphorylation and degradation of IκB, which in turn blocks the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes.[4][5][6]

G Inflammatory Stimuli Inflammatory Stimuli IκB Kinase (IKK) IκB Kinase (IKK) Inflammatory Stimuli->IκB Kinase (IKK) Spilanthol Spilanthol Spilanthol->IκB Kinase (IKK) Inhibits IκB IκB IκB Kinase (IKK)->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Activates

Caption: Spilanthol's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

Spilanthol can also suppress inflammatory responses by inhibiting the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as p38 and JNK.[4][7][8][9][10]

G Cellular Stress/Cytokines Cellular Stress/Cytokines MAPKKK MAPKKK Cellular Stress/Cytokines->MAPKKK Spilanthol Spilanthol MAPKK MAPKK Spilanthol->MAPKK Inhibits Phosphorylation MAPKKK->MAPKK MAPKK (MKK3/6, MKK4/7) MAPKK (MKK3/6, MKK4/7) MAPK (p38, JNK) MAPK (p38, JNK) Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) Inflammatory Response Inflammatory Response Transcription Factors (e.g., AP-1)->Inflammatory Response MAPK MAPK MAPKK->MAPK MAPK->Transcription Factors (e.g., AP-1) G Spilanthol Spilanthol AMPK AMPK Spilanthol->AMPK Activates ACC ACC AMPK->ACC Inhibits CPT1 CPT1 AMPK->CPT1 Activates Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Produces Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Malonyl-CoA->CPT1 Inhibits Fatty Acid Oxidation Fatty Acid Oxidation CPT1->Fatty Acid Oxidation

References

Technical Support Center: Enhancing the Oral Bioavailability of Spilanthol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of Spilanthol.

Frequently Asked Questions (FAQs)

1. What is Spilanthol and what are the primary challenges to its oral bioavailability?

Spilanthol is a bioactive N-alkylamide found in plants of the Acmella oleracea species, commonly known as "jambu".[1][2][3] It is recognized for a variety of pharmacological effects, including analgesic, anti-inflammatory, and antimicrobial properties.[4][5][6]

Despite its therapeutic potential, the oral delivery of Spilanthol faces several challenges:

  • Low Aqueous Solubility: Spilanthol is a lipophilic compound, which can limit its dissolution in the aqueous environment of the gastrointestinal tract, a crucial step for absorption.

  • Pre-systemic Metabolism: Spilanthol may be subject to metabolism by cytochrome P450 enzymes in the gut wall and liver, which can reduce the amount of active compound reaching systemic circulation.[4]

  • Efflux Transporters: The compound might be a substrate for efflux transporters in the intestinal epithelium, which actively pump it back into the intestinal lumen, thereby limiting its net absorption.

These factors contribute to a potentially low and variable oral bioavailability, which can hinder its clinical efficacy.

2. What are the primary strategies to enhance the oral bioavailability of Spilanthol?

Several formulation strategies can be employed to overcome the challenges of Spilanthol's oral delivery:

  • Nanoformulations: Encapsulating Spilanthol in nanoparticles, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or nanoemulsions, can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal barrier.[7][8][9][10]

  • Permeation Enhancers: Co-administration of Spilanthol with permeation enhancers can transiently increase the permeability of the intestinal epithelium, allowing for greater absorption.[11][12]

  • Metabolic Inhibitors: The use of inhibitors for specific cytochrome P450 enzymes can reduce the pre-systemic metabolism of Spilanthol, thereby increasing the fraction of the dose that reaches the systemic circulation.

3. Which analytical methods are suitable for the quantification of Spilanthol in biological samples?

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common method for quantifying Spilanthol.[4][13][14][15][16]

  • HPLC-UV: This method is robust and widely available. Detection is typically performed at around 237 nm.[4]

  • LC-MS/MS: Liquid Chromatography coupled with tandem mass spectrometry offers higher sensitivity and selectivity, making it ideal for detecting low concentrations of Spilanthol in complex biological matrices like plasma or tissue homogenates.[13][15][17]

Troubleshooting Guides

Issue 1: Low Permeability in In Vitro Caco-2 Cell Assays

Question: My in vitro permeability assay using Caco-2 cell monolayers shows low apparent permeability (Papp) for my Spilanthol formulation. What are the potential causes and how can I troubleshoot this?

Answer:

Low permeability in Caco-2 assays can stem from several factors related to both the compound and the experimental setup.

Potential Causes:

  • Poor Solubility in Assay Medium: Spilanthol's lipophilicity can lead to poor solubility in the aqueous transport medium, limiting the concentration gradient available for passive diffusion.

  • Efflux by P-glycoprotein (P-gp): Caco-2 cells express efflux transporters like P-gp, which could be actively transporting Spilanthol back into the apical chamber.

  • Cell Monolayer Integrity: A compromised cell monolayer (low Transepithelial Electrical Resistance - TEER values) can lead to inaccurate permeability measurements.

  • Non-specific Binding: Spilanthol may bind to the plastic of the assay plates, reducing the effective concentration available for transport.

Troubleshooting Steps:

  • Improve Solubility: Consider using a co-solvent system or a solubilizing agent in the transport buffer that is compatible with the Caco-2 cells. Ensure the final concentration of the solvent does not affect cell viability.

  • Investigate Efflux: Conduct a bi-directional transport study (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux. If efflux is confirmed, consider co-administration with a known P-gp inhibitor.

  • Verify Monolayer Integrity: Regularly monitor TEER values throughout the experiment. Ensure values are stable and within the acceptable range for your laboratory's Caco-2 cell line before and after the transport study.

  • Assess Compound Recovery: At the end of the experiment, quantify the amount of Spilanthol in the apical and basolateral chambers, as well as the amount associated with the cell monolayer, to check for mass balance. Low recovery may indicate non-specific binding.

Issue 2: Instability of Spilanthol Nanoformulations

Question: The Spilanthol-loaded nanoemulsion I prepared shows signs of instability (e.g., phase separation, particle size increase) upon storage. What could be the cause and how can I improve its stability?

Answer:

Nanoformulation instability is a common challenge and can be attributed to several formulation and process parameters.

Potential Causes:

  • Inadequate Surfactant Concentration: The amount or type of surfactant may be insufficient to stabilize the oil-water interface, leading to droplet coalescence.

  • Ostwald Ripening: This phenomenon occurs when smaller droplets dissolve and deposit onto larger ones, leading to an overall increase in particle size over time. This is more common in nanoemulsions with components that have some aqueous solubility.

  • Incorrect Homogenization Parameters: The energy input during homogenization (e.g., sonication or high-pressure homogenization) might not be optimal to produce a uniform and stable droplet size distribution.

  • Suboptimal Storage Conditions: Temperature fluctuations or exposure to light can accelerate degradation pathways and destabilize the formulation.

Troubleshooting Steps:

  • Optimize Surfactant System: Screen different types and concentrations of surfactants, or use a combination of surfactants, to achieve a stable formulation. The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system should be optimized for the oil phase used.

  • Include a Co-surfactant: The addition of a co-surfactant, such as a short-chain alcohol, can improve the flexibility of the interfacial film and enhance stability.

  • Refine Homogenization Process: Systematically vary the homogenization parameters (e.g., time, power, pressure, number of cycles) to achieve the smallest and most uniform particle size distribution.

  • Control Storage Conditions: Store the nanoemulsion in a controlled environment, protected from light and extreme temperatures. Conduct stability studies at different temperatures (e.g., 4°C, 25°C, 40°C) to determine the optimal storage conditions.

Quantitative Data Summary

Table 1: In Vitro Permeation Parameters of Spilanthol

FormulationMembranePermeability Coefficient (Kp) (cm/h)Enhancement Ratio (ER)Reference
Spilanthol (0.5% w/V) in PGHuman Skin-4.13 (for Testosterone)[11]
Spilanthol (1% w/V) in PGHuman Skin-4.60 (for Caffeine)[11]
10% JBC Mucoadhesive FilmPig Esophageal Mucosa0.012 ± 0.001-[18]
10% JB Mucoadhesive FilmPig Esophageal Mucosa0.008 ± 0.001-[18]
20% JB Mucoadhesive FilmPig Esophageal Mucosa0.004 ± 0.000-[18]

PG: Propylene Glycol; JBC: Jambu extract treated with activated carbon; JB: Jambu extract

Table 2: Pharmacokinetic Parameters of Spilanthol in Animal Models

Animal ModelAdministration RouteDoseK1 (unidirectional influx rate)Reference
MiceIntravenous4 mg/ml796 µl/(g·min) (into brain)[17]

Experimental Protocols

Protocol 1: In Vitro Permeability Assay using Caco-2 Cell Monolayers

This protocol is a generalized procedure for assessing the intestinal permeability of Spilanthol.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
  • Seed the cells onto permeable filter supports (e.g., Transwell® inserts) at an appropriate density.
  • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

2. Monolayer Integrity Assessment:

  • Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter.
  • Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm2).

3. Transport Experiment:

  • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
  • Add the Spilanthol test solution (dissolved in HBSS, potentially with a non-toxic concentration of a co-solvent) to the apical (donor) chamber.
  • Add fresh HBSS to the basolateral (receiver) chamber.
  • Incubate the plates at 37°C with gentle shaking.
  • At pre-determined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
  • At the end of the experiment, collect samples from both the apical and basolateral chambers.

4. Sample Analysis:

  • Quantify the concentration of Spilanthol in the collected samples using a validated analytical method such as LC-MS/MS.

5. Calculation of Apparent Permeability (Papp):

  • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
  • dQ/dt is the steady-state flux (rate of appearance of Spilanthol in the receiver chamber).
  • A is the surface area of the permeable membrane.
  • C0 is the initial concentration of Spilanthol in the donor chamber.

Protocol 2: Preparation of Spilanthol-Loaded Nanoemulsion by High-Energy Homogenization

This protocol describes a general method for preparing a Spilanthol nanoemulsion.

1. Preparation of Phases:

  • Oil Phase: Dissolve a specific amount of Spilanthol in a suitable oil (e.g., medium-chain triglycerides, olive oil).[19]
  • Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) and a co-surfactant (if used) in purified water.

2. Pre-emulsification:

  • Add the oil phase to the aqueous phase dropwise while stirring at a moderate speed using a magnetic stirrer to form a coarse pre-emulsion.

3. High-Energy Homogenization:

  • Subject the pre-emulsion to high-energy homogenization using either:
  • Ultrasonication: Use a probe sonicator, optimizing the power and time of sonication. The process should be carried out in an ice bath to prevent overheating.
  • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specific number of cycles at an optimized pressure.

4. Characterization:

  • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
  • Zeta Potential: Determine the surface charge of the droplets, which is an indicator of stability.
  • Encapsulation Efficiency: Separate the free Spilanthol from the nanoemulsion (e.g., by ultracentrifugation) and quantify the amount of Spilanthol in the nanoemulsion. Encapsulation Efficiency (%) = [(Total Spilanthol - Free Spilanthol) / Total Spilanthol] * 100

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_char Characterization oil_phase Oil Phase (Spilanthol + Oil) pre_emulsion Coarse Pre-emulsion oil_phase->pre_emulsion aq_phase Aqueous Phase (Water + Surfactant) aq_phase->pre_emulsion homogenization High-Energy Homogenization pre_emulsion->homogenization final_ne Spilanthol Nanoemulsion homogenization->final_ne analysis Particle Size (DLS) Zeta Potential Encapsulation Efficiency final_ne->analysis

Caption: Workflow for Spilanthol nanoemulsion preparation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Spilanthol Spilanthol NFkB_path NF-κB Pathway Spilanthol->NFkB_path MAPK_path MAPK Pathway (JNK, p38) Spilanthol->MAPK_path AMPK AMPK Spilanthol->AMPK TLR4->NFkB_path TLR4->MAPK_path Transcription Gene Transcription NFkB_path->Transcription MAPK_path->Transcription Lipogenesis Lipogenesis (ACC, FAS) AMPK->Lipogenesis Pro_inflammatory Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Transcription->Pro_inflammatory

Caption: Spilanthol's anti-inflammatory and metabolic pathways.

References

Technical Support Center: N-(2-methylpropyl)deca-2,6,8-trienamide (Spilanthol) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isomer formation during the synthesis of N-(2-methylpropyl)deca-2,6,8-trienamide, commonly known as spilanthol. The focus is on achieving a high yield of the desired (2E,6Z,8E)-isomer, which is the most biologically active form.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers formed during the synthesis of this compound?

A1: During the synthesis of spilanthol, several geometric isomers can be formed due to the presence of three double bonds in the deca-2,6,8-trienamide backbone. The most common isomers include:

  • (2E,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide: This is the desired, naturally occurring, and most biologically active isomer, often referred to as spilanthol.

  • (2E,6E,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide: The all-trans isomer.

  • (2Z,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide: An isomer with a Z-configuration at the C2-C3 double bond.

  • Other combinations of E and Z isomers at the 2, 6, and 8 positions.

The formation of these isomers is highly dependent on the synthetic route and reaction conditions employed. Some synthetic routes have been reported to produce mixtures with up to 21% of undesired isomers.[1]

Q2: Which synthetic steps are critical for controlling the stereochemistry of the double bonds?

A2: The stereochemical outcome of the synthesis is primarily determined during the formation of the carbon-carbon double bonds. The key steps to control are:

  • Wittig Reaction or Horner-Wadsworth-Emmons (HWE) Olefination: These reactions are commonly used to form the C6-C7 (Z) and C8-C9 (E) double bonds. The choice of reagents, base, and reaction conditions can significantly influence the E/Z selectivity. For instance, a highly selective Wittig reaction has been employed to produce the desired Z-form of a tetraene precursor.[2]

  • Knoevenagel Condensation: This reaction is often used to form the C2-C3 (E) double bond. The choice of catalyst (e.g., base) and reaction conditions can affect the isomeric purity of the product.[3] Under certain basic conditions, isomerization of other double bonds can also occur.

Q3: How can I analyze the isomeric purity of my synthesized this compound?

A3: Several analytical techniques can be used to determine the isomeric ratio of your product:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying spilanthol isomers. A C18 column is typically used with a mobile phase consisting of acetonitrile and water.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass information, aiding in the identification of different isomers.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can be used to determine the stereochemistry of the double bonds by analyzing coupling constants and chemical shifts.[7]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low yield of the desired (2E,6Z,8E)-isomer and a mixture of other geometric isomers. 1. Non-stereoselective Wittig/HWE reaction: The conditions used for the olefination step may not be optimal for achieving the desired Z-selectivity at the C6-C7 double bond. 2. Isomerization during Knoevenagel condensation: The basic conditions of the Knoevenagel reaction can lead to isomerization of the existing double bonds. 3. Isomerization during workup or purification: Exposure to acid, base, or heat can cause isomerization.1. Optimize Wittig/HWE conditions: - Use unstabilized or semi-stabilized ylides for Z-selectivity in the Wittig reaction. - Employ specific phosphonium salts and bases known to favor Z-alkene formation.[2][8] - For HWE reactions, the choice of phosphonate and base is critical. 2. Control Knoevenagel conditions: - Use mild bases (e.g., piperidine, potassium carbonate) and control the reaction temperature to minimize isomerization.[9] - Consider a catalyst-free, water-mediated Knoevenagel condensation to reduce side reactions.[10] 3. Mild workup and purification: - Use neutral or slightly acidic conditions during extraction and washing steps. - Employ purification techniques that avoid high temperatures, such as flash column chromatography at room temperature.
Formation of positional isomers of the double bonds. Isomerization under strongly basic or acidic conditions: Prolonged exposure to harsh conditions can cause migration of the double bonds.- Maintain neutral pH throughout the synthesis and purification process wherever possible. - Minimize reaction times, especially when using strong bases or acids.
Difficulty in separating the desired (2E,6Z,8E)-isomer from other isomers. Similar polarities of the isomers: The geometric isomers of spilanthol can have very similar physical properties, making them difficult to separate by standard column chromatography.- Preparative HPLC: This is a highly effective method for separating closely related isomers.[4] - Centrifugal Partition Chromatography (CPC): This technique has been successfully used for the purification of spilanthol.[4] - Solid-Phase Extraction (SPE): SPE on C18 material can be used for purification and enrichment of the desired isomer.[11]
Low yield in the final amidation step. 1. Poor activation of the carboxylic acid: Inefficient conversion of the deca-2,6,8-trienoic acid to a more reactive species (e.g., acid chloride or active ester). 2. Steric hindrance: The isobutyl amine may have difficulty accessing the activated carbonyl group.1. Choose an appropriate activating agent: - Convert the carboxylic acid to the corresponding acid chloride using reagents like oxalyl chloride or thionyl chloride under mild conditions.[12] - Use coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (1-hydroxybenzotriazole). 2. Optimize reaction conditions: - Ensure anhydrous conditions, as water can hydrolyze the activated acid. - The reaction can be carried out at room temperature or slightly elevated temperatures to overcome steric hindrance, but monitor for isomerization.

Experimental Protocols

Stereoselective Wittig Reaction for (Z)-Alkene Formation

This protocol is a general guideline for a Wittig reaction aimed at producing a Z-alkene, a critical step in establishing the stereochemistry at the C6-C7 position of spilanthol.

  • Ylide Generation:

    • A suspension of the appropriate phosphonium salt (1.1 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

    • A strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) (1.05 eq.) is added dropwise, and the mixture is stirred for 1 hour at -78 °C to form the ylide.

  • Reaction with Aldehyde:

    • A solution of the corresponding aldehyde (1.0 eq.) in anhydrous THF is added dropwise to the ylide solution at -78 °C.

    • The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.

  • Workup and Purification:

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH4Cl).

    • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel. The removal of the triphenylphosphine oxide byproduct can sometimes be challenging.[13]

Amidation of Deca-2,6,8-trienoic Acid

This protocol describes the final step of the synthesis, the formation of the amide bond.

  • Acid Chloride Formation:

    • To a solution of (2E,6Z,8E)-deca-2,6,8-trienoic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or THF at 0 °C, oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF) are added.

    • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours until gas evolution ceases.

    • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • Amide Formation:

    • The crude acid chloride is dissolved in anhydrous DCM and cooled to 0 °C.

    • A solution of isobutylamine (1.5 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in DCM is added dropwise.

    • The reaction mixture is stirred at room temperature for 2-4 hours.

  • Workup and Purification:

    • The reaction is quenched with water.

    • The organic layer is separated, washed sequentially with dilute hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO3), and brine.

    • The organic layer is dried over anhydrous Na2SO4, and the solvent is removed under reduced pressure.

    • The crude this compound is purified by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_wittig Wittig Reaction cluster_intermediate Intermediate Formation cluster_amide Amidation cluster_product Final Product start_aldehyde Aldehyde Precursor wittig Stereoselective Wittig Reaction start_aldehyde->wittig start_phosphonium Phosphonium Salt start_phosphonium->wittig intermediate Decatrienoic Acid Ester/Acid wittig->intermediate amide_formation Amidation with Isobutylamine intermediate->amide_formation product N-(2-methylpropyl)deca- 2,6,8-trienamide amide_formation->product Isomer_Control_Logic cluster_wittig Wittig/HWE Olefination cluster_knoevenagel Knoevenagel Condensation cluster_purification Purification synthesis Synthesis of this compound wittig_conditions Reaction Conditions (Base, Solvent, Temp) synthesis->wittig_conditions ylide_type Ylide/Phosphonate Structure (Stabilized vs. Unstabilized) synthesis->ylide_type knoevenagel_conditions Reaction Conditions (Catalyst, Temp) synthesis->knoevenagel_conditions wittig_outcome C6-C7 (Z) and C8-C9 (E) Stereochemistry wittig_conditions->wittig_outcome ylide_type->wittig_outcome knoevenagel_outcome C2-C3 (E) Stereochemistry & Potential Isomerization wittig_outcome->knoevenagel_outcome Input for next step knoevenagel_conditions->knoevenagel_outcome purification_method Purification Method (Chromatography, etc.) knoevenagel_outcome->purification_method purification_outcome Isolation of Desired (2E,6Z,8E)-Isomer purification_method->purification_outcome

References

Long-term storage conditions for preserving Spilanthol bioactivity.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the long-term storage, stability, and experimental use of Spilanthol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of Spilanthol?

A1: For long-term preservation of bioactivity, Spilanthol, particularly in ethanolic extracts, should be stored at low temperatures. Studies have shown that Spilanthol is stable in ethanolic extracts for over 6 months when stored at -80°C, -20°C, and even at room temperature (25°C).[1] However, for maximum stability and to minimize potential degradation, storage at -20°C or -80°C is highly recommended. For dried plant material (like Acmella oleracea), storage at 40°C has been studied, and while Spilanthol was still present after 195 days, its concentration decreased, indicating that elevated temperatures can lead to degradation over time.[2][3]

Q2: How does light exposure affect Spilanthol stability?

A2: Spilanthol is known to be sensitive to light.[4] To prevent photo-oxidation, it is crucial to store both Spilanthol solutions and the raw plant material in dark conditions or in amber-colored vials.[2] Exposure to UV-B irradiation can lead to the formation of degradation products.[4]

Q3: Which solvent is best for storing Spilanthol?

A3: Ethanol is an excellent solvent for both extracting and storing Spilanthol.[1] Spilanthol is most efficiently extracted in solvents containing greater than 75% ethanol and demonstrates good stability in these extracts.[1] Since Spilanthol is amphiphilic, it can be extracted with a range of solvents from hexane to methanol-water mixtures.[5] However, for long-term storage, ethanolic solutions are well-documented for their ability to preserve Spilanthol.[1]

Q4: What are the known degradation products of Spilanthol?

A4: Spilanthol is susceptible to both hydrolysis and oxidation.[4] The primary degradation product identified from oxidation by air is (2E,7Z)-6,9-endoperoxy-N-(2-methylpropyl)-2,7-decadienamide.[4][6][7][8] This same product has also been observed after exposure to UV-B radiation.[4] Hydrolysis of the amide group can also occur under acidic or basic conditions.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of Bioactivity in Stored Spilanthol 1. Improper Storage Temperature: Storage at room temperature or higher for extended periods can lead to degradation.[2][3] 2. Light Exposure: Spilanthol is light-sensitive and can degrade upon exposure.[4] 3. Oxidation: Exposure to air can cause oxidation.[4][6][7][8] 4. Incorrect Solvent: While soluble in various solvents, long-term stability is best in ethanol.[1]1. Store Spilanthol solutions at -20°C or -80°C for long-term preservation.[1] 2. Always use amber vials or wrap containers in aluminum foil to protect from light.[2] 3. Purge storage vials with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxygen exposure. 4. Use ethanol (ideally >75%) for preparing stock solutions for long-term storage.[1]
Inconsistent Results in Bioassays 1. Spilanthol Degradation: The active concentration may be lower than expected. 2. Inaccurate Quantification: The initial concentration of the Spilanthol stock may be incorrect. 3. Solvent Effects: The solvent used to dissolve Spilanthol may interfere with the assay.1. Before starting a new set of experiments, verify the integrity of your Spilanthol stock using an analytical method like HPLC. 2. Re-quantify your Spilanthol stock solution. A detailed HPLC quantification protocol is provided below. 3. Run a solvent control in your bioassay to account for any effects of the vehicle.
Low Yield During Extraction 1. Inefficient Extraction Method: Maceration or simple solvent soaks may not be sufficient. 2. Inappropriate Solvent: The chosen solvent may not be optimal for extracting Spilanthol from the plant matrix. 3. Low Quality Plant Material: The concentration of Spilanthol can vary depending on the plant part and cultivation conditions.[9][10]1. Consider more robust extraction techniques like Soxhlet extraction, ultrasound-assisted extraction, or supercritical CO2 extraction.[8][11] 2. Use ethanol or hydroethanolic mixtures (>75% ethanol) for efficient extraction.[1] 3. Use the flower heads of Acmella oleracea, as they have the highest reported concentrations of Spilanthol.[9]

Summary of Spilanthol Stability Data

Storage Condition Solvent Duration Stability Outcome Reference
-80°C, -20°C, 25°CEthanol (>75%)> 6 monthsStable[1]
40°CN/A (Dried Plant Material)195 daysGradual decrease in concentration[2][3]
Exposure to AirVariousNot specifiedOxidation to (2E,7Z)-6,9-endoperoxy-N-(2-methylpropyl)-2,7-decadienamide[6][7][8]
Exposure to Light/UV-BVariousNot specifiedDegradation, formation of endoperoxide product[4]

Detailed Experimental Protocols

Protocol 1: Quantification of Spilanthol using High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods described for the analysis of Spilanthol in plant extracts.[5]

1. Materials and Reagents:

  • Spilanthol standard (of known purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

  • 0.45 µm syringe filters

  • HPLC system with a UV detector and a C18 column

2. Preparation of Standard Solutions:

  • Prepare a stock solution of Spilanthol standard (e.g., 1 mg/mL) in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation:

  • Accurately weigh the extract or sample to be analyzed.

  • Dissolve the sample in a known volume of methanol.

  • Vortex thoroughly and sonicate for 10-15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm (or similar)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 93:7 v/v or 1:1 v/v).[5] The exact ratio may need to be optimized for your system.

  • Flow Rate: 0.5 mL/min.[5]

  • Detection Wavelength: 237 nm.[5]

  • Injection Volume: 10-20 µL

  • Column Temperature: 25°C

5. Analysis:

  • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

  • Inject the prepared samples.

  • Identify the Spilanthol peak in the sample chromatogram by comparing the retention time with the standard.

  • Quantify the amount of Spilanthol in the sample using the calibration curve.

Protocol 2: In Vitro Anti-Inflammatory Bioassay (Nitric Oxide Inhibition)

This protocol is based on the known anti-inflammatory mechanism of Spilanthol involving the inhibition of nitric oxide (NO) production in macrophages.[9][]

1. Cell Culture:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

2. Experimental Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare different concentrations of Spilanthol (e.g., 1, 5, 10, 25, 50 µM) in cell culture medium. Remember to prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve Spilanthol).

  • Remove the old medium and pre-treat the cells with the Spilanthol solutions and controls for 1-2 hours.

  • Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control.

  • Incubate the plate for 24 hours.

3. Nitric Oxide Measurement (Griess Assay):

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes in the dark.

  • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

4. Data Analysis:

  • Calculate the percentage of NO inhibition for each Spilanthol concentration relative to the LPS-only treated cells.

  • It is also advisable to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.[13]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification start Spilanthol Sample/Extract dissolve Dissolve in Methanol start->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC (C18 Column, UV @ 237nm) filter->hplc chromatogram Generate Chromatogram hplc->chromatogram quantify Quantify Sample Concentration chromatogram->quantify standard Prepare Spilanthol Standards cal_curve Generate Calibration Curve standard->cal_curve cal_curve->quantify end Final Concentration quantify->end

Caption: Workflow for Spilanthol Quantification using HPLC.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->IKK DNA DNA (Promoter Region) NFkB_nuc->DNA Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription Spilanthol Spilanthol Spilanthol->IKK Inhibits

References

Validation & Comparative

Confirming the Structure of Synthetic Spilanthol: A 1H-NMR and 13C-NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nuclear magnetic resonance (NMR) spectral data of Spilanthol, a bioactive N-isobutylamide, to confirm the successful synthesis of the target molecule. The structural elucidation of synthetic compounds is unequivocally established when their spectral data, such as 1H-NMR and 13C-NMR, are identical to those of the natural, authenticated compound.

Introduction to Spilanthol

Spilanthol, chemically known as (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide, is the primary pungent principle found in plants of the Acmella oleracea species.[1] Its unique chemical structure is responsible for its diverse biological activities, including analgesic, anti-inflammatory, and insecticidal properties, making it a molecule of significant interest in pharmaceutical and cosmetic research. The confirmation of its specific isomeric structure is critical, as any variation can lead to a significant loss of biological activity.

Comparative NMR Data for Structural Confirmation

The definitive method for confirming the structure of a synthesized molecule is to compare its 1H and 13C-NMR spectra with those of a known, authentic sample. For Spilanthol, the reference data from the natural product provides the benchmark for this comparison. A successful synthesis will yield a compound with identical chemical shifts and coupling constants.

Table 1: 1H-NMR Data for Natural Spilanthol (Reference) (Data sourced from Nakatani and Nagashima, 1992)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-H5.82d15.0
3-H6.85dt15.0, 7.5
4-H2.25q7.5
5-H2.15q7.5
6-H5.55t10.5
7-H5.95t10.5
8-H6.30dd15.0, 10.5
9-H5.75dq15.0, 7.0
10-H1.00t7.0
1'-H3.15t6.5
2'-H1.80m-
3'-H0.90d6.5
NH5.90br s-

Table 2: 13C-NMR Data for Natural Spilanthol (Reference) (Data sourced from Nakatani and Nagashima, 1992)

PositionChemical Shift (δ, ppm)
1166.5
2123.5
3143.0
432.5
528.0
6129.0
7128.5
8126.0
9135.0
1014.0
1'47.0
2'28.5
3'20.0

Experimental Protocol for NMR Data Acquisition

To ensure accurate comparison, the following experimental protocol for acquiring 1H and 13C-NMR spectra is recommended:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3) is a common solvent for Spilanthol.

  • Sample Preparation: Dissolve 5-10 mg of the synthetic Spilanthol in approximately 0.5-0.7 mL of CDCl3.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).

  • 1H-NMR Acquisition:

    • Acquire at least 16 scans.

    • Use a spectral width of approximately 12 ppm.

    • Employ a relaxation delay of at least 1 second.

  • 13C-NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Use a spectral width of approximately 220 ppm.

    • Employ a relaxation delay of at least 2 seconds.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which may range from several hundred to a few thousand scans depending on the sample concentration.

Workflow for Structural Confirmation

The logical workflow for confirming the structure of synthetic Spilanthol is outlined below. This process ensures a systematic and thorough verification of the synthesized product.

G Workflow for Structural Confirmation of Synthetic Spilanthol cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Confirmation start Propose Synthetic Route synthesis Perform Chemical Synthesis start->synthesis purification Purify Crude Product (e.g., Chromatography) synthesis->purification nmr_acquisition Acquire 1H and 13C-NMR Spectra purification->nmr_acquisition Submit Purified Compound data_processing Process NMR Data nmr_acquisition->data_processing comparison Compare Synthetic Spilanthol NMR Data with Reference Data of Natural Spilanthol data_processing->comparison confirmation Spectra Match? comparison->confirmation success Structure Confirmed confirmation->success Yes failure Structure Not Confirmed (Re-evaluate Synthesis/Purification) confirmation->failure No

Workflow for the structural confirmation of synthetic Spilanthol.

Conclusion

The successful synthesis of Spilanthol is confirmed by the exact match of the 1H and 13C-NMR spectra of the synthetic product with the reference data from the natural compound. Any discrepancies in chemical shifts, multiplicities, or coupling constants would indicate the presence of impurities, an incorrect isomer, or a different compound altogether, necessitating further purification or a revision of the synthetic strategy. This rigorous spectroscopic comparison is an indispensable step in the development of Spilanthol-based products for research and commercial applications.

References

Spilanthol vs. Capsaicin: A Comparative Analysis of Analgesic Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic properties of spilanthol and capsaicin, two naturally occurring compounds with significant potential in pain management. By examining their mechanisms of action, quantitative potency, and the experimental methods used for their evaluation, this document aims to provide a valuable resource for researchers in the field of analgesic drug development.

Mechanisms of Analgesic Action

Spilanthol and capsaicin elicit their analgesic effects through distinct, yet partially overlapping, molecular pathways. While capsaicin's mechanism is well-characterized, spilanthol appears to exert its effects through a multi-target approach.

Spilanthol: An N-alkylamide found in plants of the Acmella oleracea species, spilanthol is traditionally used for its numbing and pain-relieving properties.[1] Its analgesic action is believed to be multifactorial:

  • Modulation of TRP Channels: Spilanthol has been shown to interact with Transient Receptor Potential (TRP) channels, which are crucial in nociception. While not as potent a TRPV1 agonist as capsaicin, it may modulate the activity of other TRP channels, such as TRPA1, contributing to its analgesic and sensory effects.

  • Cannabinoid Receptor Interaction: There is evidence to suggest that spilanthol interacts with the endocannabinoid system, specifically showing some affinity for the CB2 receptor.[2] This interaction could contribute to its anti-inflammatory and analgesic properties.

  • COX Inhibition: Studies have indicated that spilanthol can inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, inflammatory mediators that sensitize nociceptors.[3] This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).

Capsaicin: The pungent compound in chili peppers, capsaicin is a well-established analgesic agent. Its mechanism of action is primarily centered on the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel:[4]

  • TRPV1 Agonism: Capsaicin is a potent agonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[4]

  • Depolarization and Desensitization: Initial activation of TRPV1 by capsaicin leads to an influx of calcium and sodium ions, causing neuronal depolarization and the sensation of burning pain.[4]

  • Defunctionalization: Prolonged or repeated application of capsaicin leads to a desensitization of TRPV1-expressing neurons. This "defunctionalization" results in a long-lasting analgesic effect by rendering these neurons less responsive to painful stimuli.

Data Presentation: A Comparative Overview of Analgesic Potency

CompoundAssaySpeciesDose/ConcentrationEffectCitation
Spilanthol Acetic Acid-Induced WrithingMice100 mg/kg46.9% inhibition[3]
Acetic Acid-Induced WrithingMice200 mg/kg51.0% inhibition[3]
Acetic Acid-Induced WrithingMice400 mg/kg65.6% inhibition[3]
Hot Plate TestMice30 mg/kg (i.p.)Significant antinociceptive effect[2]
Capsaicin Acetic Acid-Induced WrithingRats1.25 mg/kg (s.c.)~50% reduction in writhes
Hot Plate TestRats3 mg/kg (s.c.)Significant increase in latency
Orofacial TestRats1.5 µg (s.c.)Peak grooming response
Neuropathic Pain ModelRats10 µg (intraplantar)Attenuation of mechanical hypersensitivity

Experimental Protocols

Detailed methodologies for the key in vivo analgesic assays cited are provided below. These protocols are essential for the accurate assessment and comparison of analgesic compounds.

Acetic Acid-Induced Writhing Test

This test is a model of visceral inflammatory pain used to evaluate peripheral analgesic activity.

  • Animals: Male albino mice (20-25 g) are used.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one hour before the experiment.

  • Drug Administration: Test compounds (spilanthol or capsaicin) or vehicle are administered intraperitoneally (i.p.) or orally (p.o.) at predetermined doses. A standard analgesic like acetylsalicylic acid can be used as a positive control.

  • Induction of Writhing: Thirty minutes after drug administration, 0.6% acetic acid solution (10 ml/kg body weight) is injected intraperitoneally to induce writhing.

  • Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a period of 20-30 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean number of writhes in control group - Number of writhes in test group) / Mean number of writhes in control group] x 100

Hot Plate Test

The hot plate test is a common method to assess central analgesic activity by measuring the reaction time to a thermal stimulus.

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.

  • Animals: Mice or rats are used for this assay.

  • Baseline Latency: Before drug administration, the baseline reaction time of each animal is determined by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking of the hind paw or jumping). A cut-off time (usually 30-60 seconds) is set to prevent tissue damage.

  • Drug Administration: The test compounds are administered to the animals.

  • Post-treatment Latency: The reaction time is measured again at specific intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The increase in latency period is calculated as an index of analgesia. The results are often expressed as the mean reaction time ± SEM for each group.

Mandatory Visualizations

Signaling Pathways

spilanthol_pathway spilanthol Spilanthol trpa1 TRPA1 spilanthol->trpa1 Modulates cb2 CB2 Receptor spilanthol->cb2 Activates cox COX Enzymes spilanthol->cox Inhibits analgesia Analgesic Effect trpa1->analgesia cb2->analgesia prostaglandins Prostaglandins cox->prostaglandins Synthesizes cox->analgesia (via ↓ Prostaglandins)

Caption: Proposed signaling pathways for the analgesic action of Spilanthol.

capsaicin_pathway capsaicin Capsaicin trpv1 TRPV1 Receptor (on Nociceptive Neuron) capsaicin->trpv1 Activates depolarization Neuronal Depolarization trpv1->depolarization Leads to desensitization Desensitization & Defunctionalization depolarization->desensitization Prolonged activation leads to analgesia Analgesic Effect desensitization->analgesia

Caption: Signaling pathway for the analgesic action of Capsaicin.

Experimental Workflow

analgesic_assay_workflow start Start: Animal Acclimatization drug_admin Drug Administration (Spilanthol, Capsaicin, Vehicle, or Positive Control) start->drug_admin wait Waiting Period (e.g., 30 minutes) drug_admin->wait hotplate_baseline Baseline Hot Plate Latency drug_admin->hotplate_baseline writhing_induce Induce Writhing (Acetic Acid Injection) wait->writhing_induce hotplate_post Post-treatment Hot Plate Latency wait->hotplate_post writhing_observe Observe and Count Writhes writhing_induce->writhing_observe data_analysis Data Analysis (% Inhibition or ↑ Latency) writhing_observe->data_analysis hotplate_baseline->wait hotplate_post->data_analysis end End: Determine Analgesic Potency data_analysis->end

Caption: A generalized experimental workflow for in vivo analgesic assays.

References

Assessing the Cross-Reactivity of Spilanthol with CB1 and CB2 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Spilanthol's interaction with cannabinoid receptors CB1 and CB2. Due to the limited availability of quantitative data for pure Spilanthol, this document synthesizes findings from studies on Spilanthol-containing extracts and in silico models, and presents them alongside comprehensive data for well-characterized cannabinoid receptor ligands. This allows for an informed, albeit preliminary, evaluation of Spilanthol's potential cannabinoid activity.

Executive Summary

Data Presentation: Comparative Ligand-Receptor Interactions

The following tables summarize the binding affinities (Kᵢ) and functional activities (EC₅₀ or % activation) of Spilanthol (as reported for extracts), alongside a panel of standard cannabinoid receptor modulators.

Table 1: CB1 Receptor Binding Affinities and Functional Data

CompoundTypeKᵢ (nM)Functional Activity (EC₅₀/Effect)
Spilanthol N-AlkylamideData Not AvailableIn silico docking suggests interaction
Anandamide (AEA)Endocannabinoid Agonist89Partial Agonist
2-AGEndocannabinoid Agonist472[1][2]Full Agonist
Δ⁹-THCPhytocannabinoid Agonist~25-41[3][4]Partial Agonist
WIN 55,212-2Synthetic Agonist1.9 - 62.3[3][5][6]Full Agonist
CP 55,940Synthetic Agonist0.58 - 5.0[7][8][9]Full Agonist
Rimonabant (SR141716A)Synthetic Antagonist/Inverse Agonist~1-2Antagonist/Inverse Agonist

Table 2: CB2 Receptor Binding Affinities and Functional Data

CompoundTypeKᵢ (nM)Functional Activity (EC₅₀/Effect)
Spilanthol (in extract) N-AlkylamideData Not Available78.5% Agonist Activation
Anandamide (AEA)Endocannabinoid Agonist371Partial Agonist
2-AGEndocannabinoid Agonist1400[1][2]Full Agonist
Δ⁹-THCPhytocannabinoid Agonist~35Partial Agonist
WIN 55,212-2Synthetic Agonist0.28 - 3.3[5][6][10]Full Agonist
CP 55,940Synthetic Agonist0.68 - 2.8[7][8]Full Agonist
SR144528Synthetic Antagonist/Inverse Agonist0.6[11][12][13][14][15]Antagonist/Inverse Agonist

Experimental Protocols

Detailed methodologies for the key experimental assays used to characterize cannabinoid receptor ligands are provided below.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the CB1 or CB2 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK-293 cells).

  • Radioligand: [³H]CP 55,940 or another high-affinity cannabinoid agonist/antagonist.

  • Test compound (e.g., Spilanthol) at various concentrations.

  • Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM WIN 55,212-2).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • For determining non-specific binding, incubate the membranes with the radioligand and a high concentration of a non-radiolabeled ligand.

  • Incubate the mixture at a specific temperature (e.g., 30°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cAMP Functional Assay

This assay measures the functional activity of a compound (agonist or antagonist) by quantifying its effect on the intracellular levels of cyclic adenosine monophosphate (cAMP). CB1 and CB2 receptors are Gᵢ/ₒ-coupled, and their activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

Objective: To determine the potency (EC₅₀) and efficacy of a test compound as an agonist or antagonist at the CB1 or CB2 receptor.

Materials:

  • Cells stably expressing the human CB1 or CB2 receptor (e.g., CHO or HEK-293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound (e.g., Spilanthol) at various concentrations.

  • Reference agonist (e.g., WIN 55,212-2).

  • Reference antagonist (e.g., Rimonabant for CB1, SR144528 for CB2).

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure for Agonist Testing:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with various concentrations of the test compound.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Lyse the cells to release intracellular cAMP.

  • Quantify the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the concentration of the test compound.

  • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of its maximal effect) and the maximal efficacy from the curve.

Procedure for Antagonist Testing:

  • Pre-incubate the cells with various concentrations of the test compound.

  • Add a fixed concentration of a reference agonist (e.g., EC₈₀ of WIN 55,212-2).

  • Stimulate the cells with a fixed concentration of forskolin.

  • Follow steps 4-6 from the agonist testing procedure.

  • Generate a dose-response curve for the antagonist's ability to reverse the agonist-induced inhibition of cAMP production.

  • Determine the IC₅₀ or Kₑ value for the antagonist.

Mandatory Visualizations

Signaling Pathway of CB1/CB2 Receptors

CB1_CB2_Signaling_Pathway cluster_membrane Cell Membrane CB_Receptor CB1/CB2 Receptor G_Protein Gαi/o Gβγ CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits cAMP cAMP AC->cAMP Converts Ligand Spilanthol (Agonist) Ligand->CB_Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Agonist activation of Gᵢ/ₒ-coupled CB1/CB2 receptors inhibits adenylyl cyclase, reducing cAMP levels.

Experimental Workflow: Radioligand Displacement Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membranes Receptor Membranes (CB1 or CB2) Incubation Incubate Membranes, Radioligand & Test Compound Membranes->Incubation Radioligand Radiolabeled Ligand ([³H]CP 55,940) Radioligand->Incubation Test_Compound Test Compound (Spilanthol) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc Calculate IC₅₀ Counting->IC50_Calc Ki_Calc Calculate Kᵢ (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for determining binding affinity using a radioligand displacement assay.

Experimental Workflow: cAMP Functional Assay

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Cell Treatment cluster_detection Detection cluster_data_analysis Data Analysis Cells Plate CB1/CB2 Expressing Cells Add_Compound Add Test Compound (Spilanthol) Cells->Add_Compound Add_Forskolin Add Forskolin to Stimulate cAMP Add_Compound->Add_Forskolin Cell_Lysis Lyse Cells Add_Forskolin->Cell_Lysis cAMP_Quant Quantify cAMP (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Quant Dose_Response Generate Dose-Response Curve cAMP_Quant->Dose_Response EC50_Calc Calculate EC₅₀ and Efficacy Dose_Response->EC50_Calc

Caption: Workflow for assessing functional activity via a cAMP inhibition assay.

Conclusion

The available evidence suggests that Spilanthol is a promising candidate for further investigation as a CB2 receptor agonist. The strong agonist effect observed in studies with Acmella oleracea extracts indicates a potential for immunomodulatory and anti-inflammatory applications, which are characteristic of CB2 receptor activation. However, the lack of definitive binding affinity data for pure Spilanthol at both CB1 and CB2 receptors necessitates further research to fully characterize its pharmacological profile and selectivity. Future studies employing radioligand binding assays and functional assays with isolated Spilanthol are crucial to elucidate its precise mechanism of action and to accurately assess its therapeutic potential. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers designing and interpreting such studies.

References

A Comparative Analysis of the Insecticidal Efficacy of N-(2-methylpropyl)deca-2,6,8-trienamide versus Synthetic Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the insecticidal efficacy of the naturally derived N-alkylamide, N-(2-methylpropyl)deca-2,6,8-trienamide, commonly known as spilanthol, against a range of synthetic insecticides. This document summarizes key quantitative data, details experimental methodologies, and illustrates the proposed mechanism of action.

Quantitative Efficacy Comparison

The insecticidal activity of this compound (spilanthol) has been evaluated against several insect species and compared with various classes of synthetic insecticides. The following tables summarize the available quantitative data from key studies.

Insect SpeciesCompound/InsecticideEfficacy MetricValueSource
Plutella xylostella (Diamondback Moth)This compound (Spilanthol)LC501.49 g/L[1][2][3][4]
Deltamethrin (Pyrethroid)LC5011.75 g/L[1][2][3][4]
Periplaneta americana (American Cockroach)This compound (Spilanthol)Potency Ratio vs. Carbaryl1.3x more toxic[5]
This compound (Spilanthol)Potency Ratio vs. Bioresmethrin2.6x more toxic[5]
This compound (Spilanthol)Potency Ratio vs. Lindane3.8x more toxic[5]
Musca domestica (House Fly)Deltamethrin (Pyrethroid)LC50 (24h)0.44 ppm[6]
Indoxacarb (Oxadiazine)LC50 (24h)0.71 ppm[6]
Abamectin (Avermectin)LC50 (24h)1.45 ppm[6]
Methomyl (Carbamate)LC50 (24h)3.74 ppm[6]
Spinosad (Spinosyn)LC50 (24h)10.27 ppm[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. The following sections describe the protocols used in the cited research.

Leaf Dip Bioassay for Plutella xylostella

This method is commonly used to assess the toxicity of insecticides to leaf-eating insects.

  • Preparation of Test Solutions: A series of concentrations of this compound and the synthetic insecticide (e.g., deltamethrin) are prepared. A control solution, typically containing the solvent and a wetting agent, is also prepared.[7]

  • Leaf Treatment: Cabbage leaves, the natural food source for P. xylostella, are individually dipped into the test solutions for a standardized period (e.g., 10 seconds) with gentle agitation to ensure complete coverage.[7] The leaves are then allowed to air dry.[7]

  • Insect Exposure: Second or third instar larvae of P. xylostella are placed onto the treated leaves within a petri dish or a similar container.[7] A moist filter paper is often included to maintain humidity.[1]

  • Incubation: The containers are maintained under controlled conditions, typically at 25±2°C with a 16:8 hour (light:dark) photoperiod and 65% relative humidity.[8]

  • Mortality Assessment: Larval mortality is recorded at specified time intervals, usually 24 and 48 hours after exposure. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.[9]

  • Data Analysis: The mortality data is used to calculate the lethal concentration (LC50), which is the concentration of the insecticide that causes 50% mortality of the test population.[1][2][3][4]

Topical Application Bioassay for Periplaneta americana and Musca domestica

This method is employed to determine the intrinsic toxicity of a compound by direct application to the insect's body.

  • Insect Immobilization: Adult insects are briefly anesthetized, often using carbon dioxide or by chilling, to facilitate handling.

  • Preparation of Dosing Solutions: The test compounds are dissolved in a volatile solvent, such as acetone, to prepare a range of concentrations.[10]

  • Application: A precise volume (e.g., 0.5-1.0 µL) of the dosing solution is applied to a specific location on the insect's body, typically the dorsal thorax, using a micro-applicator.[10][11] This ensures a consistent dose is delivered to each insect.[11]

  • Observation: After application, the insects are placed in clean containers with access to food and water and held under controlled environmental conditions.

  • Mortality Assessment: Mortality is assessed at predetermined time points (e.g., 24, 48, and 72 hours) post-treatment.

  • Data Analysis: The results are used to determine the lethal dose (LD50), the dose required to kill 50% of the treated insects.

Signaling Pathways and Mechanism of Action

This compound is a neurotoxic insecticide that primarily targets the insect's nervous system.[12] Electrophysiological studies have shown that it causes immediate hyperexcitation followed by a complete inhibition of nerve activity, leading to paralysis and death.[8] The proposed mechanism involves the modulation of key ion channels.

Proposed Neurotoxic Mechanism of this compound

Spilanthol_Mechanism_of_Action Spilanthol This compound (Spilanthol) VGSC Voltage-Gated Sodium Channel (VGSC) Spilanthol->VGSC Modulates GABA_R GABA Receptor (Chloride Channel) Spilanthol->GABA_R Antagonizes Na_Influx Increased Sodium Ion (Na+) Influx VGSC->Na_Influx Leads to Cl_Influx Inhibition of Chloride Ion (Cl-) Influx GABA_R->Cl_Influx Results in Membrane_Depolarization Prolonged Membrane Depolarization Na_Influx->Membrane_Depolarization Hyperexcitation Neuronal Hyperexcitation Cl_Influx->Hyperexcitation Membrane_Depolarization->Hyperexcitation Paralysis Paralysis Hyperexcitation->Paralysis Death Insect Death Paralysis->Death

Caption: Proposed mechanism of neurotoxicity for this compound in insects.

The diagram above illustrates the dual proposed mechanism of action of spilanthol on the insect nervous system. It is believed to modulate voltage-gated sodium channels, leading to an increased influx of sodium ions and prolonged depolarization of the nerve membrane.[12][13] Simultaneously, it may act as an antagonist at GABA receptors, inhibiting the influx of chloride ions which would normally have an inhibitory effect on nerve signaling.[13] The combined effect of these actions is a state of neuronal hyperexcitation, leading to paralysis and eventual death of the insect.

Experimental Workflow for Efficacy Testing

The following diagram outlines a typical workflow for assessing and comparing the efficacy of insecticides.

Insecticide_Efficacy_Workflow start Start: Select Insect Species and Insecticide(s) rearing Rear Insect Colony (Controlled Conditions) start->rearing prep_solutions Prepare Serial Dilutions of Test Compounds rearing->prep_solutions bioassay Perform Bioassay (e.g., Leaf Dip, Topical Application) prep_solutions->bioassay incubation Incubate Under Controlled Conditions bioassay->incubation mortality Record Mortality at 24, 48, 72h incubation->mortality analysis Data Analysis (e.g., Probit Analysis for LC50/LD50) mortality->analysis comparison Compare Efficacy of Compounds analysis->comparison

Caption: A generalized workflow for conducting insecticide bioassays.

This workflow highlights the key steps involved in generating the quantitative data presented in this guide, from insect rearing and preparation of test solutions to the final data analysis and comparison of insecticidal efficacy.

References

A Comparative Guide to the Bioactivity of Spilanthol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Spilanthol, a naturally occurring N-alkylamide, with a focus on its most abundant and active isomer, (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide. While several geometric isomers of Spilanthol exist, the (2E,6Z,8E) configuration is considered to possess the most significant biological activity[1]. This document summarizes key quantitative data on its insecticidal and anti-inflammatory properties, details the experimental protocols for these bioassays, and illustrates the key signaling pathways modulated by Spilanthol.

Data Presentation: Bioactivity of Spilanthol

The following table summarizes the quantitative data on the primary biological activities of Spilanthol. It is important to note that the majority of published research focuses on the naturally dominant (2E,6Z,8E)-isomer. Comparative data for other geometric isomers is currently limited in publicly available literature.

BioactivityTest Organism/Cell LineParameterValueReference
Insecticidal Activity Plutella xylostella (Diamondback Moth)LC₅₀1.49 g/L--INVALID-LINK--[2][3]
Anti-inflammatory Activity RAW 264.7 (Murine Macrophage)IC₅₀ (Nitric Oxide Inhibition)~90 µM--INVALID-LINK--[4]
Cytotoxic Activity SCC9 (Oral Cancer Cell Line)IC₅₀113.95 µg/mL (Flower Essential Oil)--INVALID-LINK--[5]
Cytotoxic Activity HEK293 (Human Embryonic Kidney)IC₅₀260 µg/mL--INVALID-LINK--[6]

Experimental Protocols

Insecticidal Bioassay: Leaf Dip Method for Plutella xylostella

This protocol is a standard method for determining the efficacy of insecticides against leaf-eating insects like the diamondback moth.

Materials:

  • Cabbage or mustard plants (untreated with pesticides)

  • Second or third instar larvae of Plutella xylostella

  • Spilanthol isomer solutions of varying concentrations

  • Distilled water with a non-ionic surfactant (e.g., Triton X-100) as a control

  • Petri dishes or similar ventilated containers

  • Filter paper

  • Forceps

  • Micropipettes

Procedure:

  • Prepare a series of dilutions of the Spilanthol isomer in distilled water containing a surfactant.

  • Excise leaf discs of a uniform size from the host plant.

  • Using forceps, dip each leaf disc into a test solution for approximately 10-30 seconds, ensuring complete immersion.

  • Allow the treated leaf discs to air dry on a clean, non-absorbent surface.

  • Place a piece of moistened filter paper at the bottom of each petri dish to maintain humidity.

  • Once dry, place one treated leaf disc into each petri dish.

  • Introduce a set number of larvae (e.g., 10-20) into each petri dish.

  • Seal the petri dishes and incubate them at a controlled temperature (e.g., 25°C) and photoperiod (e.g., 16:8 light:dark).

  • Assess larval mortality at specified time points (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Calculate the lethal concentration (LC₅₀), the concentration that causes 50% mortality of the test population, using probit analysis.

Anti-inflammatory Bioassay: Nitric Oxide Inhibition in RAW 264.7 Macrophages

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Spilanthol isomer solutions of varying concentrations dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the Spilanthol isomers in cell culture medium.

  • Pre-treat the cells with the different concentrations of the Spilanthol isomers for a specified period (e.g., 1-2 hours).

  • Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).

  • Incubate the plates for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • To determine the nitrite concentration (a stable product of NO), mix an equal volume of the supernatant with the Griess Reagent in a new 96-well plate.

  • Incubate the mixture at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Create a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.

  • Calculate the percentage of NO inhibition for each concentration of the Spilanthol isomer and determine the half-maximal inhibitory concentration (IC₅₀).

Signaling Pathway Modulation

Spilanthol exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the cellular response to inflammatory stimuli.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Spilanthol Inhibition cluster_2 Signaling Cascades cluster_3 Cellular Response LPS LPS IKK IKK LPS->IKK Activates MAPK MAPK (p38, JNK, ERK) LPS->MAPK Activates Spilanthol Spilanthol Spilanthol->IKK Inhibits Spilanthol->MAPK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to MAPK->Nucleus Activates Transcription Factors Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces

Caption: Spilanthol's anti-inflammatory mechanism of action.

This guide serves as a foundational resource for understanding the bioactivity of Spilanthol. Further research into the synthesis and comparative testing of its various isomers is warranted to fully elucidate their structure-activity relationships and potential for therapeutic and other applications.

References

A Head-to-Head Battle: HPLC vs. HNMR for Accurate Spilanthol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals vested in the analysis of Spilanthol, the pungent bioactive compound from Spilanthes acmella, selecting the optimal analytical technique is paramount. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H-NMR) for the precise quantification of Spilanthol, supported by experimental data and detailed protocols.

This comparison delves into the performance of both methods, offering a clear perspective on their respective strengths and weaknesses in the context of natural product analysis. While HPLC is a well-established and highly sensitive chromatographic technique, quantitative ¹H-NMR (qHNMR) has emerged as a powerful, non-destructive spectroscopic method.

Quantitative Performance: A Side-by-Side Comparison

The selection of an analytical method hinges on its quantitative performance characteristics. Below is a summary of validation parameters for HPLC and ¹H-NMR in the context of Spilanthol quantification, compiled from published studies.

ParameterHPLC-MS/MS¹H-NMR
Limit of Detection (LOD) 0.27 µM[1]~10 µM[2][3]
Limit of Quantification (LOQ) 0.45 µM[1]Dependent on desired accuracy and experiment time[2][3]
Linearity Range 0.45 - 450 µM[1]Wide dynamic range, reported as 5000:1 for general natural products[2][3]
Precision (RSD) ≤ 2% (intermediate precision)[1]Typically ≤ 2%
Accuracy (Recovery/RE) RE lower than 7.5%High accuracy, as it's a primary ratio method
Analysis Time per Sample ~10-30 minutes~5-15 minutes (for acquisition)
Need for Identical Standard YesNo (can use a certified internal standard)
Sample Destruction YesNo

Experimental Workflows: From Sample to Result

To provide a practical understanding of both methodologies, the following diagrams illustrate the typical experimental workflows for Spilanthol quantification using HPLC and ¹H-NMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sp1 Extraction of Spilanthol from Plant Material sp2 Filtration and Dilution sp1->sp2 hplc1 Injection into HPLC System sp2->hplc1 hplc2 Chromatographic Separation on C18 Column hplc1->hplc2 hplc3 Detection (UV/MS) hplc2->hplc3 data1 Peak Integration hplc3->data1 data2 Quantification using Calibration Curve data1->data2

HPLC Quantification Workflow for Spilanthol.

HNMR_Workflow cluster_prep Sample Preparation cluster_analysis ¹H-NMR Analysis cluster_data Data Processing nmr_sp1 Extraction and Drying of Spilanthol nmr_sp2 Accurate Weighing of Sample and Internal Standard nmr_sp1->nmr_sp2 nmr_sp3 Dissolution in Deuterated Solvent nmr_sp2->nmr_sp3 nmr1 Acquisition of ¹H-NMR Spectrum nmr_sp3->nmr1 nmr2 Setting Appropriate Acquisition Parameters (e.g., relaxation delay) nmr1->nmr2 nmr_data1 Phasing and Baseline Correction nmr2->nmr_data1 nmr_data2 Integration of Spilanthol and Internal Standard Signals nmr_data1->nmr_data2 nmr_data3 Calculation of Concentration nmr_data2->nmr_data3

¹H-NMR Quantification Workflow for Spilanthol.

Detailed Experimental Protocols

For reproducible and accurate results, the following detailed experimental protocols are provided.

HPLC Method for Spilanthol Quantification

This protocol is based on a validated HPLC-esiMS method.

1. Sample Preparation:

  • Extraction: Extract Spilanthol from the plant material (e.g., flowers of Spilanthes acmella) using ethanol.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.

2. HPLC-MS/MS Instrumentation and Conditions:

  • HPLC System: An Agilent 1100 series HPLC system or equivalent.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is often used. An isocratic mobile phase of 93:7 acetonitrile:water has also been reported.[4]

  • Flow Rate: 0.5 mL/min.[5]

  • Injection Volume: 10 µL.

  • Detector: An electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

  • Detection Wavelength (for HPLC-UV): 237 nm.[4]

3. Data Analysis:

  • Calibration Curve: Prepare a series of standard solutions of purified Spilanthol of known concentrations. Generate a calibration curve by plotting the peak area against the concentration.

  • Quantification: Determine the concentration of Spilanthol in the sample by interpolating its peak area on the calibration curve.

¹H-NMR Method for Spilanthol Quantification

This protocol outlines a general procedure for quantitative ¹H-NMR (qHNMR).

1. Sample Preparation:

  • Extraction and Drying: Extract Spilanthol from the plant material and dry the extract completely to remove any residual solvents.

  • Weighing: Accurately weigh a known amount of the dried extract and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to an NMR tube.

2. ¹H-NMR Spectroscopy:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.
    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. This is crucial for accurate integration.
    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 150 for high accuracy).

3. Data Analysis:

  • Processing: Apply phasing and baseline correction to the acquired spectrum.

  • Signal Selection: Choose well-resolved signals for both Spilanthol and the internal standard that do not overlap with other signals in the spectrum.

  • Integration: Carefully integrate the selected signals.

  • Calculation: Calculate the concentration of Spilanthol using the following formula:

Conclusion: Choosing the Right Tool for the Job

Both HPLC and ¹H-NMR are powerful techniques for the quantification of Spilanthol, each with its own set of advantages.

  • HPLC offers superior sensitivity, making it the method of choice for detecting and quantifying trace amounts of Spilanthol. Its established protocols and widespread availability make it a reliable workhorse in many analytical laboratories.

  • ¹H-NMR , on the other hand, provides a rapid and non-destructive method of quantification that does not require a pure standard of the analyte. Its ability to provide structural information simultaneously with quantitative data is a significant advantage, particularly in the analysis of complex natural product extracts. The accuracy of qHNMR as a primary ratio method is a key benefit for the certification of reference materials.

Ultimately, the choice between HPLC and ¹H-NMR will depend on the specific requirements of the analysis, including the expected concentration of Spilanthol, the availability of a pure standard, and the need for sample preservation. For routine quality control with established protocols and available standards, HPLC is highly efficient. For rapid quantification, analysis of precious samples, and situations where a pure standard is unavailable, ¹H-NMR presents a compelling alternative. In many research and development settings, the complementary use of both techniques can provide the most comprehensive and reliable analytical data.

References

Safety Operating Guide

Essential Safety and Handling Guide for N-(2-methylpropyl)deca-2,6,8-trienamide (Spilanthol)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory and Drug Development Professionals

This document provides critical safety protocols and logistical information for the handling and disposal of N-(2-methylpropyl)deca-2,6,8-trienamide, commonly known as Spilanthol. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Summary of Key Safety Data

Proper personal protective equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1]Protects against splashes that can cause serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact which can cause irritation.[1][2][3]
Protective Clothing Laboratory coat or a chemical-resistant suit.[1]Minimizes the risk of skin exposure to the chemical.
Respiratory Protection Use in a well-ventilated area or under a fume hood.[4] A respirator may be required if ventilation is inadequate.[1][3]Prevents inhalation, which may cause respiratory irritation.[1][2][4]

Hazard Identification and First Aid

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral, Category 4)[1]

  • Causes skin irritation (Category 2)[1][2]

  • Causes serious eye irritation (Category 2A)[1][2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3)[1][2]

First Aid Procedures:

  • After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][4][5]

  • After skin contact: Immediately wash the affected area with soap and plenty of water.[1][2][4][5] Remove contaminated clothing. If irritation persists, consult a physician.[3]

  • After eye contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1][4][5]

  • After ingestion: Rinse mouth with water. Do NOT induce vomiting.[3] Call a physician or poison control center immediately.[5]

Operational Plan for Handling and Storage

Handling:

  • Preparation: Before handling, ensure that a safety shower and eye wash station are readily accessible.[4]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above. Inspect gloves for any signs of damage before use.[1]

  • Dispensing: When transferring the substance, avoid generating dust or aerosols.

  • Hygiene: Wash hands thoroughly after handling and before breaks or leaving the laboratory.[1]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[5]

  • Keep away from strong oxidizing agents.[3][4][5]

Disposal Plan

All waste materials must be disposed of in accordance with local, regional, national, and international regulations.[2]

Procedure for Disposal:

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, labeled, and sealed container.

  • Disposal Method: Contact a licensed professional waste disposal service. One recommended method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Environmental Precaution: Do not allow the product to enter drains or waterways.[1][4]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Verify Emergency Equipment (Safety Shower, Eyewash) A->B C Don Appropriate PPE B->C D Work in Fume Hood C->D E Conduct Experiment D->E F Decontaminate Work Area E->F G Segregate Waste F->G H Dispose via Licensed Contractor G->H

Safe Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methylpropyl)deca-2,6,8-trienamide
Reactant of Route 2
Reactant of Route 2
N-(2-methylpropyl)deca-2,6,8-trienamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.